Glutaconic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211883 | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
628-48-8, 1724-02-3, 505-36-2 | |
| Record name | trans-Glutaconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaconic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaconic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC227882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Glutaconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-ene-1,5-dioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTACONIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOH8K33D47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 - 135 °C | |
| Record name | Glutaconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Glutaconic Acid: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid, systematically known as pent-2-enedioic acid, is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical properties. This dicarboxylic acid plays a significant role in several metabolic pathways, most notably in the catabolism of the amino acids lysine (B10760008) and tryptophan. Its accumulation in the body is a key indicator of the inherited metabolic disorder glutaric aciduria type 1. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.
Chemical Structure and Isomerism
This compound is a five-carbon dicarboxylic acid featuring a carbon-carbon double bond. The presence of this double bond gives rise to cis and trans geometric isomers, which differ in the spatial arrangement of their carboxyl groups.
trans-Glutaconic Acid: In the trans isomer, the carboxyl groups are on opposite sides of the carbon-carbon double bond. This configuration results in a more linear and stable structure.
cis-Glutaconic Acid: In the cis isomer, the carboxyl groups are on the same side of the double bond, leading to a bent molecular shape. This steric hindrance contributes to its lower melting point compared to the trans isomer.[1]
Physicochemical Properties
The distinct geometries of the cis and trans isomers of this compound lead to differences in their physical properties. A summary of these properties is presented in the table below.
| Property | trans-Glutaconic Acid | cis-Glutaconic Acid |
| Molar Mass | 130.10 g/mol | 130.10 g/mol |
| Melting Point | 137-139 °C | 130-132 °C[1] |
| Boiling Point | Decomposes | Decomposes |
| Water Solubility | Soluble | Data not readily available |
| pKa₁ | ~3.8 | Data not readily available |
| pKa₂ | ~5.4 | Data not readily available |
Note: pKa values are estimated based on similar dicarboxylic acids and require experimental verification.
Experimental Protocols
Synthesis of cis-Glutaconic Acid
A common laboratory-scale synthesis of cis-glutaconic acid involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[1]
Detailed Methodology:
-
Bromination of Levulinic Acid: Levulinic acid is dissolved in a suitable solvent, such as glacial acetic acid. A stoichiometric amount of bromine is added dropwise while maintaining the reaction temperature. The reaction mixture is stirred until the color of bromine disappears, indicating the completion of the reaction.
-
Isolation of Dibromoketone: The reaction mixture is poured into ice-water to precipitate the dibromoketone. The crude product is then filtered, washed with cold water, and dried.
-
Treatment with Potassium Carbonate: The dried dibromoketone is suspended in an aqueous solution of potassium carbonate. The mixture is heated under reflux for several hours.
-
Isolation and Purification of cis-Glutaconic Acid: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the cis-glutaconic acid. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or an ethanol-water mixture.
Synthesis of trans-Glutaconic Acid
trans-Glutaconic acid is commonly prepared by the hydrolysis of its diethyl ester, diethyl glutaconate.
Detailed Methodology:
-
Hydrolysis of Diethyl Glutaconate: Diethyl glutaconate is mixed with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Heating under Reflux: The mixture is heated under reflux for several hours to ensure complete saponification of the ester groups.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, it is carefully acidified with a mineral acid (e.g., hydrochloric acid) until the pH is strongly acidic. This protonates the carboxylate ions, leading to the precipitation of trans-glutaconic acid.
-
Purification: The precipitated trans-glutaconic acid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound provides information about the different types of protons and their connectivity. The coupling constants between the vinyl protons can be used to distinguish between the cis and trans isomers.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carboxylic carbons and the olefinic carbons are characteristic.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum of this compound shows characteristic absorption bands for the O-H stretching of the carboxylic acid groups (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretching of the carbonyl groups (a strong band around 1700 cm⁻¹), and the C=C stretching of the double bond (around 1650 cm⁻¹). Differences in the fingerprint region can also be used to distinguish between the cis and trans isomers.
-
Biological Significance
This compound is a key intermediate in the mitochondrial catabolism of L-lysine, L-hydroxylysine, and L-tryptophan.[2] The pathway involves the conversion of glutaryl-CoA to crotonyl-CoA, a reaction catalyzed by the enzyme glutaryl-CoA dehydrogenase (GCDH).
Role in Lysine and Tryptophan Catabolism
In the final steps of lysine and tryptophan degradation, glutaryl-CoA is formed. GCDH then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then enter other metabolic pathways for energy production.
Glutaric Aciduria Type 1
Glutaric aciduria type 1 is an autosomal recessive inherited disorder caused by a deficiency in the GCDH enzyme.[3] This enzymatic block leads to the accumulation of glutaryl-CoA and its breakdown products, including glutaric acid, 3-hydroxyglutaric acid, and this compound, in various tissues and body fluids. The buildup of these metabolites is neurotoxic and can cause severe neurological damage, particularly to the basal ganglia.
The detection of elevated levels of this compound, along with glutaric and 3-hydroxyglutaric acids, in urine and blood is a primary diagnostic marker for this disorder. Early diagnosis and dietary management, involving a restriction of lysine and tryptophan intake, are crucial to mitigate the neurological consequences of the disease.
Conclusion
This compound is a dicarboxylic acid with significant implications in both fundamental organic chemistry and clinical biochemistry. Its distinct cis and trans isomers possess unique physical properties, and their synthesis provides valuable examples of stereochemical control in organic reactions. From a biological perspective, this compound serves as a critical indicator of metabolic health, with its accumulation signaling a serious inborn error of metabolism. A thorough understanding of its chemical and biological characteristics is therefore essential for researchers and clinicians working in the fields of metabolic disorders and drug development.
References
An In-depth Technical Guide to the Cis-Trans Isomerism of Glutaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon dicarboxylic acid, serves as a pivotal molecule in both synthetic chemistry and cellular metabolism. Its significance is underscored by its accumulation in glutaric aciduria type 1, a neurometabolic disorder. A key characteristic of this compound is its existence as cis and trans geometric isomers, the distinct properties of which influence their biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the cis-trans isomerism of this compound, detailing the synthesis, physicochemical properties, and spectroscopic characterization of each isomer. Furthermore, it outlines experimental protocols for their differentiation and interconversion, and contextualizes their relevance within the metabolic pathway associated with glutaryl-CoA dehydrogenase deficiency.
Introduction
This compound, systematically named pent-2-enedioic acid, is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄.[1] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-glutaconic acid ((2Z)-pent-2-enedioic acid) and trans-glutaconic acid ((2E)-pent-2-enedioic acid).[1][2] These isomers exhibit different physical and chemical properties, including melting point, solubility, and stability, which in turn can affect their biological roles.
The trans isomer is the more common and thermodynamically stable form. However, the interconversion between the cis and trans forms is possible under certain conditions, a factor of considerable interest in both chemical synthesis and biological systems. Notably, this compound is a key metabolite in the degradation pathway of lysine (B10760008) and tryptophan.[3] Its accumulation is a hallmark of glutaric aciduria type 1, a genetic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to severe neurological damage.[3][4] Understanding the properties and interconversion of this compound isomers is therefore crucial for elucidating disease mechanisms and developing potential therapeutic strategies.
Physicochemical Properties of this compound Isomers
The distinct spatial arrangement of the carboxyl groups in cis- and trans-glutaconic acid leads to notable differences in their physical properties. These differences are crucial for their separation, identification, and have implications for their biological activity.
| Property | cis-Glutaconic Acid | trans-Glutaconic Acid |
| Systematic Name | (2Z)-pent-2-enedioic acid | (2E)-pent-2-enedioic acid |
| CAS Number | 505-36-2[1] | 628-48-8[1] |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol |
| Melting Point | 130–132 °C[2] | 137–139 °C[2] |
Table 1: Physicochemical Properties of this compound Isomers.
The higher melting point of the trans isomer is consistent with its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.
Synthesis of this compound Isomers
Synthesis of trans-Glutaconic Acid
trans-Glutaconic acid is the more readily available isomer and can be synthesized through various methods. One common laboratory preparation involves the Knoevenagel condensation of malonic acid with acrolein, followed by hydrolysis and decarboxylation.
Synthesis of cis-Glutaconic Acid
The synthesis of cis-glutaconic acid is less straightforward and often involves stereoselective methods or the isomerization of the trans isomer. A documented method for the preparation of cis-glutaconic acid involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[2]
Experimental Protocol: Synthesis of cis-Glutaconic Acid from Levulinic Acid [2]
-
Bromination of Levulinic Acid: Levulinic acid is treated with two equivalents of bromine in a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature and may require several hours for completion.
-
Formation of the Dibromoketone: The reaction mixture is worked up to isolate the 4,5-dibromolevulinic acid.
-
Favorskii-type Rearrangement: The dibromoketone is then treated with a base, such as potassium carbonate, in an aqueous or alcoholic solution. This induces a Favorskii-type rearrangement, leading to the formation of the cis-glutaconate salt.
-
Acidification: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate cis-glutaconic acid.
-
Purification: The crude cis-glutaconic acid can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate (B1210297) and petroleum ether.
Isomerization of this compound
The interconversion between cis- and trans-glutaconic acid is a key aspect of their chemistry. The trans isomer is generally more stable, and the isomerization of cis to trans can occur under thermal or acidic conditions. The reverse isomerization, from trans to cis, is also possible, often requiring more specific conditions, such as photochemical activation or specific catalytic systems.
Experimental Protocol: Acid-Catalyzed Isomerization of cis- to trans-Glutaconic Acid [5]
-
Reaction Setup: Dissolve cis-glutaconic acid in an aqueous solution containing a strong mineral acid, such as hydrochloric acid.
-
Heating: Heat the solution under reflux for a defined period. The progress of the isomerization can be monitored by techniques such as HPLC or NMR spectroscopy.
-
Isolation: Upon completion, the more stable trans-glutaconic acid may precipitate from the solution upon cooling, owing to its lower solubility. The product can be collected by filtration.
-
Purification: The resulting trans-glutaconic acid can be purified by recrystallization.
The proposed mechanism for the acid-catalyzed isomerization involves the protonation of the double bond, which allows for rotation around the central carbon-carbon single bond, followed by deprotonation to form the more stable trans isomer.
Figure 1: Proposed mechanism for the acid-catalyzed isomerization of cis- to trans-glutaconic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the vinylic and methylene (B1212753) protons are particularly informative.
5.1. ¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer | Expected Coupling Constant (J) |
| Vinylic (C2-H, C3-H) | ~5.8 - 6.2 | ~6.8 - 7.2 | Jcis ≈ 10-12 Hz, Jtrans ≈ 15-18 Hz |
| Methylene (C4-H₂) | ~3.2 - 3.5 | ~3.1 - 3.4 |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound Isomers.
The most significant difference is expected in the coupling constant between the two vinylic protons, with the trans isomer exhibiting a much larger coupling constant than the cis isomer.
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectra of the isomers are also expected to show differences, particularly in the chemical shifts of the carbons of the double bond and the methylene group.
| Carbon | Expected Chemical Shift (ppm) - cis Isomer | Expected Chemical Shift (ppm) - trans Isomer |
| Carboxyl (C1, C5) | ~168 - 175 | ~168 - 175 |
| Vinylic (C2, C3) | ~125 - 140 | ~125 - 140 |
| Methylene (C4) | ~30 - 35 | ~28 - 33 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers.
Crystallographic Data
X-ray crystallography provides definitive structural information, including bond lengths and angles. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 210489.[8] This structure corresponds to the trans isomer, confirming its greater stability and tendency to form well-ordered crystals. Analysis of this crystal structure would provide precise bond lengths and angles for trans-glutaconic acid.
Biological Relevance: Glutaryl-CoA Dehydrogenase Deficiency
This compound is a key metabolite in the catabolic pathway of the amino acids lysine and tryptophan. In a healthy individual, glutaryl-CoA is converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[7] However, in individuals with glutaric aciduria type 1, a deficiency in GCDH leads to the accumulation of glutaryl-CoA.[3] This excess glutaryl-CoA is then converted to glutaric acid and, through a side pathway, to this compound.[3][4] The accumulation of these dicarboxylic acids, particularly in the brain, is believed to be neurotoxic and responsible for the severe neurological symptoms of the disease.[9]
Figure 2: Simplified metabolic pathway showing the role of this compound in glutaryl-CoA dehydrogenase deficiency.
Conclusion
The cis-trans isomerism of this compound is a fundamental aspect of its chemistry with significant implications for its biological role, particularly in the context of glutaric aciduria type 1. The distinct properties of the cis and trans isomers necessitate careful consideration in their synthesis, purification, and analysis. This technical guide has provided an overview of the key differences between the isomers, methods for their preparation and interconversion, and their relevance in a critical metabolic pathway. Further research into the specific biological activities of each isomer and the development of more efficient and stereoselective synthetic routes will continue to be of high importance for both the chemical and biomedical fields.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TRANS-2-PENTENOIC ACID(13991-37-2) 13C NMR [m.chemicalbook.com]
- 4. TRANS-2-PENTENOIC ACID(13991-37-2) 1H NMR spectrum [chemicalbook.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. 2-Pentenedioic acid, 1,5-diethyl ester | C9H14O4 | CID 637576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C5H6O4 | CID 5280498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bio-Sourced Glutaconic Acid: A Technical Guide to Sustainable Synthesis
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and bio-based chemicals has spurred significant research into the microbial production of valuable platform chemicals. Glutaconic acid, a C5 unsaturated dicarboxylic acid, holds promise as a versatile building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides an in-depth overview of the current state of bio-based this compound synthesis, focusing on metabolic engineering strategies, fermentation processes, and downstream purification.
Biosynthetic Pathways for this compound
The microbial synthesis of this compound from renewable feedstocks has been primarily demonstrated in engineered Escherichia coli through two distinct synthetic pathways.
The 2-Oxoglutarate Pathway
One established route for this compound production involves the diversion of the central metabolite 2-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This anaerobic pathway was constructed in E. coli by introducing a set of six genes from glutamate-fermenting bacteria, namely Acidaminococcus fermentans and Clostridium symbiosum.[1][2][3][4]
The key enzymatic steps in this pathway are:
-
Reduction of 2-oxoglutarate: 2-oxoglutarate is reduced to (R)-2-hydroxyglutarate by 2-hydroxyglutarate dehydrogenase (HgdH).
-
CoA activation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase (GctAB).
-
Dehydration: The crucial and oxygen-sensitive step of dehydrating (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA is catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system (HgdAB and its activator HgdC).
-
Liberation of this compound: The glutaconate moiety is released from glutaconyl-CoA.
This pathway directly links the central carbon metabolism to this compound synthesis.
The Catechol Extradiol Cleavage Pathway
A novel biosynthetic route to this compound has been designed in E. coli by leveraging and modifying the catechol degradation pathway. This approach connects catechol biosynthesis from simple carbon sources to its subsequent cleavage and conversion to this compound.
The key steps of this engineered pathway are:
-
Catechol Biosynthesis: Chorismate, a key intermediate in the shikimate pathway, is converted to catechol.
-
Extradiol Ring Cleavage: Catechol undergoes ring cleavage by catechol 2,3-dioxygenase (C23O) to form 2-hydroxymuconic semialdehyde.
-
Dehydrogenation and Isomerization: A series of enzymatic conversions, including dehydrogenation and isomerization, transform 2-hydroxymuconic semialdehyde into a precursor of this compound.
-
Final Conversion to this compound: The final enzymatic steps lead to the formation of this compound.
This pathway represents a creative approach of metabolic engineering, combining modules from different metabolic routes to achieve the synthesis of a target molecule.
Quantitative Data on Bio-based this compound Production
The following table summarizes the reported quantitative data for this compound production using the described biosynthetic pathways in engineered E. coli.
| Pathway | Host Strain | Fermentation Mode | Titer (mM) | Titer (mg/L) | Reference |
| 2-Oxoglutarate | E. coli | Anaerobic Batch | 2.7 ± 0.2 | ~351 | [1][2] |
| Catechol Cleavage | E. coli BW25113 | Shake Flask | - | 18.1 ± 1.2 | |
| Catechol Cleavage (Optimized) | E. coli QH4 (chromosome integration) | Shake Flask | - | 35.3 ± 1.8 |
Experimental Protocols
This section provides an overview of the general methodologies for the key experimental procedures involved in the bio-based synthesis of this compound.
Construction of this compound-Producing Strains
Objective: To introduce the necessary heterologous genes into a host organism, typically E. coli, to establish a functional biosynthetic pathway for this compound.
General Workflow:
Methodology Details:
-
Gene Sourcing: The genes encoding the enzymes of the desired pathway are identified from their native organisms (e.g., Acidaminococcus fermentans, Clostridium symbiosum).
-
Codon Optimization: For optimal expression in the chosen host (e.g., E. coli), the gene sequences may be codon-optimized.
-
Vector Construction: The genes are cloned into suitable expression vectors. For multi-gene pathways, vectors allowing for the expression of multiple genes (e.g., pACYCDuet-1, pASK-IBA3plus) are often used.[1] Standard molecular cloning techniques such as restriction digestion and ligation or Gibson assembly are employed.
-
Host Transformation: The constructed plasmids are transformed into a suitable E. coli host strain (e.g., BL21(DE3)) using methods like heat shock or electroporation.
-
Verification: Successful transformants are selected on antibiotic-containing media, and the integrity of the cloned genes is confirmed by plasmid isolation, restriction analysis, and DNA sequencing.
-
Genomic Integration: For improved strain stability and to reduce the metabolic burden of plasmids, the expression cassettes can be integrated into the host chromosome using techniques like lambda Red recombination.
Fermentation for this compound Production
Objective: To cultivate the engineered microbial strain under controlled conditions to maximize the production of this compound.
General Protocol for Fed-Batch Fermentation:
-
Inoculum Preparation: A single colony of the production strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grown overnight. This seed culture is then used to inoculate the main fermenter.
-
Fermenter Setup: A bioreactor is prepared with a defined fermentation medium. The medium composition is critical and typically contains a carbon source (e.g., glucose), nitrogen source (e.g., ammonia), salts, and trace elements.
-
Batch Phase: The fermentation is initiated in a batch mode where the cells grow on the initial nutrients in the medium. Key parameters like temperature, pH, and dissolved oxygen (DO) are monitored and controlled.
-
Fed-Batch Phase: Once the initial carbon source is depleted (often indicated by a sharp increase in DO), a concentrated feed solution containing the carbon source and other necessary nutrients is added to the fermenter. The feeding strategy can be controlled to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.
-
Induction: If the expression of the pathway genes is under the control of an inducible promoter (e.g., lac promoter), an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added at a suitable cell density to trigger gene expression and product formation.[1]
-
Harvesting: The fermentation is continued until the production of this compound plateaus or the carbon source is consumed. The fermentation broth is then harvested for downstream processing.
Key Fermentation Parameters:
| Parameter | Typical Range/Condition |
| Temperature | 25-37 °C |
| pH | 6.5-7.5 (controlled with acid/base addition) |
| Aeration | Anaerobic for the 2-oxoglutarate pathway |
| Carbon Source | Glucose, Glycerol |
| Nitrogen Source | Ammonia, Ammonium salts |
| Induction | IPTG for lac-based promoters |
Downstream Processing and Purification of this compound
Objective: To isolate and purify this compound from the complex fermentation broth.
General Purification Workflow:
Methodology Details:
-
Cell Removal: The first step is to separate the microbial biomass from the fermentation broth. This is typically achieved by centrifugation or microfiltration.
-
Clarification: The cell-free supernatant may be further clarified by ultrafiltration to remove proteins and other macromolecules.
-
Ion-Exchange Chromatography: This is a key step for capturing and concentrating this compound.
-
Resin Selection: A strong anion exchange resin is typically used to bind the negatively charged this compound at a suitable pH.
-
Loading: The clarified broth is passed through the ion-exchange column.
-
Washing: The column is washed with a suitable buffer to remove unbound impurities.
-
Elution: The bound this compound is eluted from the resin by changing the pH or by using a high salt concentration gradient.
-
-
Desalting and Concentration: The eluted fraction containing this compound may need to be desalted (e.g., through nanofiltration or diafiltration) and concentrated (e.g., by evaporation).
-
Crystallization: The concentrated this compound solution is then subjected to crystallization, often by adjusting the pH to its isoelectric point and lowering the temperature, to obtain the final solid product.
-
Drying: The this compound crystals are collected by filtration and dried.
Alternative Microbial Hosts
While E. coli has been the primary host for demonstrating the feasibility of bio-based this compound production, other industrial microorganisms offer potential advantages.
-
Corynebacterium glutamicum : This bacterium is a well-established industrial producer of amino acids, particularly L-glutamate and L-lysine.[5][6] Its robust metabolism and tolerance to high product concentrations make it an attractive chassis for producing dicarboxylic acids. Metabolic engineering of C. glutamicum has been successfully applied for the high-level production of glutaric acid, a saturated analogue of this compound.[5][7][8]
-
Pseudomonas putida : This soil bacterium is known for its versatile metabolism, particularly in the degradation of aromatic compounds.[9][10][11] Its inherent metabolic pathways could be harnessed and engineered for the production of various dicarboxylic acids from lignin-derived feedstocks. P. putida has been engineered to produce related compounds like muconic acid and 2-pyrone-4,6-dicarboxylic acid.
Conclusion and Future Outlook
The bio-based synthesis of this compound is a promising area of research with the potential to provide a sustainable alternative to petrochemical-based production. The establishment of synthetic pathways in E. coli has demonstrated the feasibility of this approach. However, for industrial-scale production, further research and development are necessary. Key areas for future work include:
-
Pathway Optimization: Improving the efficiency of the existing biosynthetic pathways through enzyme engineering, promoter tuning, and balancing metabolic fluxes.
-
Host Engineering: Developing more robust and efficient production hosts by exploring alternative microorganisms like C. glutamicum and P. putida and applying systems biology approaches to optimize their metabolism.
-
Fermentation Process Development: Optimizing fed-batch fermentation strategies to achieve higher titers, yields, and productivities.
-
Downstream Processing: Developing cost-effective and efficient purification processes to obtain high-purity this compound.
-
Feedstock Valorization: Expanding the range of renewable feedstocks that can be utilized for this compound production, including lignocellulosic biomass and waste streams.
Continued advancements in synthetic biology and metabolic engineering will undoubtedly accelerate the development of commercially viable processes for the bio-based production of this compound, contributing to a more sustainable chemical industry.
References
- 1. Production of this compound in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound in a recombinant Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. Metabolic engineering of Corynebacterium glutamicum for the production of glutaric acid, a C5 dicarboxylic acid platform chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Glutaric acid production by systems metabolic engineering of an l-lysine-overproducing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pseudomonas putida as a synthetic biology chassis and a metabolic engineering platform. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Solubility of Glutaconic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon dicarboxylic acid, is a key intermediate in the metabolism of amino acids and a compound of significant interest in the study of certain metabolic disorders. Its solubility in various organic solvents is a critical parameter for its extraction, purification, analysis, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents, detailed experimental protocols for its determination, and insights into its biological significance, particularly its role in neurotoxicity.
Introduction
This compound (pent-2-enedioic acid) exists as two geometric isomers, cis and trans. The trans-isomer is of particular biological relevance as it accumulates in glutaric aciduria type 1, a rare inherited metabolic disorder.[1] Understanding the solubility of this compound is paramount for researchers in fields ranging from medicinal chemistry to diagnostics, as it influences everything from reaction kinetics to the formulation of drug products. This guide aims to consolidate the available quantitative solubility data, provide detailed methodologies for its experimental determination, and visualize its pertinent biological pathways.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, some data is available, and for other solvents, a qualitative description is provided. The following table summarizes the known solubility of trans-glutaconic acid. Researchers are encouraged to experimentally determine the solubility in solvents relevant to their specific applications.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 116.67 mg/mL[2] |
| Methanol | CH₃OH | 32.04 | Not Specified | Data not available |
| Ethanol | C₂H₅OH | 46.07 | Not Specified | Data not available |
| Acetone | C₃H₆O | 58.08 | Not Specified | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Data not available |
| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Data not available |
| Chloroform | CHCl₃ | 119.38 | Not Specified | Data not available |
| Toluene | C₇H₈ | 92.14 | Not Specified | Data not available |
| Hexane | C₆H₁₄ | 86.18 | Not Specified | Data not available |
Note: The solubility of the structurally related compound, glutaric acid, is known in several of these solvents, but it is important to note that this does not directly translate to the solubility of this compound due to the presence of a carbon-carbon double bond in the latter.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the experimental determination of this compound solubility in organic solvents.
General Protocol for Solubility Determination of an Organic Acid
This protocol outlines a standard method for determining the solubility of an organic acid, such as this compound, in a given solvent.
Caption: Workflow for determining the solubility of this compound.
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is crucial. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol) and UV detection (around 210 nm) can be used to separate and quantify this compound. A calibration curve with known concentrations of this compound must be prepared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the carboxylic acid groups to make them more volatile. The resulting esters can then be separated and quantified.
-
Titration: For less sensitive but simpler quantification, the acidic solution can be titrated with a standardized base (e.g., sodium hydroxide) using a suitable indicator. This method is best suited for systems where this compound is the only acidic component.
Biological Significance and Signaling Pathways
This compound is not just a simple dicarboxylic acid; it plays a significant role in a debilitating metabolic disorder and exhibits neurotoxic properties.
Role in Glutaric Aciduria Type I
In glutaric aciduria type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in the body.[3] This accumulation is particularly damaging to the brain.
Neurotoxic Effects and Signaling Pathway
The neurotoxicity of this compound is thought to be mediated, at least in part, through its interaction with N-methyl-D-aspartate (NMDA) receptors and the induction of oxidative stress.[4][5][6] The overactivation of NMDA receptors can lead to an influx of calcium ions, triggering a cascade of events that result in neuronal damage. Furthermore, this compound has been shown to increase lipid peroxidation and protein oxidation while decreasing non-enzymatic antioxidant defenses.[4]
Caption: Neurotoxic signaling pathway of this compound.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents remains sparse, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols and overview of analytical methods offer a practical approach for generating reliable solubility data. Furthermore, understanding the biological context of this compound, particularly its neurotoxic mechanisms, is essential for researchers in drug development and the study of metabolic diseases. The provided diagrams offer a clear visualization of the experimental workflow and the key signaling pathways involved in this compound's pathophysiology. Future research should focus on systematically determining and publishing the solubility of this compound in a broader range of pharmaceutically and industrially relevant solvents to create a comprehensive and readily accessible database for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]
An In-depth Technical Guide to Glutaconic and Glutaric Acids: From Chemical Properties to Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid and its saturated counterpart, glutaric acid, are dicarboxylic acids of significant interest in biochemistry and clinical diagnostics. While structurally similar, their distinct chemical properties and metabolic roles have profound implications for human health. This technical guide provides a comprehensive overview of glutaconic and glutaric acids, detailing their chemical and physical characteristics, methodologies for their synthesis and analysis, and their intricate relationship within metabolic pathways. A central focus is their clinical relevance in the context of Glutaric Aciduria Type 1 (GA1), an inherited metabolic disorder. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough understanding of the core biochemistry of these two pivotal organic acids.
Comparative Analysis of Physicochemical Properties
A clear understanding of the distinct properties of glutaconic and glutaric acids is fundamental for their study and manipulation in a laboratory setting. The following table summarizes their key quantitative data for easy comparison.
| Property | This compound (trans-isomer) | Glutaric Acid |
| Molecular Formula | C5H6O4 | C5H8O4 |
| Molar Mass | 130.10 g/mol | 132.12 g/mol [1] |
| Melting Point | 137-139 °C[2][3] | 97.5-98 °C[4] |
| Boiling Point | Decomposes | 302-304 °C (with slight decomposition)[5] |
| Water Solubility | 584.2 g/L (estimated)[6] | 639 g/L at 20 °C[5] |
| pKa1 | ~3.69[7] | 4.34[2][5][8] |
| pKa2 | Not readily available | 5.22[2][5][8] |
| Appearance | Colorless solid[2][3] | Colorless crystals or white solid.[4] |
Metabolic Relationship and Clinical Significance
This compound and glutaric acid are intrinsically linked through the catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[9][10][11] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the inherited metabolic disorder Glutaric Aciduria Type 1 (GA1).[9][10] This enzymatic block results in the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound in various body fluids.[9][12][13]
The accumulation of these organic acids, particularly glutaric acid and 3-hydroxyglutaric acid, is neurotoxic and can cause severe damage to the brain, specifically the basal ganglia.[9] This often leads to a characteristic movement disorder known as dystonia.[9] Therefore, the analysis of glutaconic and glutaric acids in urine and blood is a cornerstone in the diagnosis of GA1.
Lysine (B10760008) and Tryptophan Catabolism Pathway
The following diagram illustrates the metabolic pathway for the breakdown of lysine and tryptophan, highlighting the point of enzymatic block in GA1 and the subsequent accumulation of glutaconic and glutaric acids.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of glutaconic and glutaric acids.
Synthesis Protocols
This protocol is adapted from established organic synthesis procedures.[14]
Materials:
-
Levulinic acid
-
Bromine
-
Potassium carbonate
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Bromination of Levulinic Acid: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve levulinic acid in a suitable solvent (e.g., glacial acetic acid). Slowly add a stoichiometric amount of bromine from the dropping funnel while stirring. The reaction is typically carried out at room temperature and may be initiated with gentle warming if necessary. Monitor the reaction progress by observing the disappearance of the bromine color.
-
Work-up of Dibromoketone: Once the reaction is complete, pour the reaction mixture into a large volume of cold water. The dibromoketone product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and hydrobromic acid.
-
Cyclization and Elimination: Suspend the crude dibromoketone in a solution of potassium carbonate in water. Heat the mixture under reflux. The potassium carbonate will neutralize the hydrobromic acid and promote the cyclization and subsequent elimination to form cis-glutaconic acid.
-
Isolation and Purification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the cis-glutaconic acid. Collect the crude product by vacuum filtration.
-
Recrystallization: Recrystallize the crude cis-glutaconic acid from a suitable solvent, such as water or an ethanol (B145695)/water mixture, to obtain the purified product. Dry the crystals under vacuum.
This is a classic two-step synthesis involving the formation of a dinitrile followed by hydrolysis.
Materials:
-
Sodium or Potassium Cyanide
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Benzene
Procedure:
-
Formation of 1,3-Dicyanopropane (Glutaronitrile): In a round-bottom flask fitted with a reflux condenser, dissolve sodium or potassium cyanide in a minimal amount of water and add 95% ethanol. While stirring vigorously, add 1,3-dibromopropane dropwise. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Isolation of Dinitrile: Cool the reaction mixture and filter to remove the precipitated sodium or potassium bromide. The filtrate contains the glutaronitrile. The ethanol can be removed by distillation.
-
Hydrolysis of Dinitrile: To the crude glutaronitrile, add concentrated hydrochloric acid. Heat the mixture under reflux for several hours. The nitrile groups will be hydrolyzed to carboxylic acid groups, and ammonia (B1221849) will be liberated as ammonium (B1175870) chloride.
-
Isolation of Glutaric Acid: Evaporate the reaction mixture to dryness, preferably under reduced pressure. The residue will be a mixture of glutaric acid and ammonium chloride.
-
Purification: Extract the glutaric acid from the solid residue with hot diethyl ether. The ammonium chloride is insoluble in ether. Combine the ether extracts and evaporate the solvent. The crude glutaric acid can be further purified by recrystallization from benzene.
Analytical Protocols
This protocol is a general guideline for the analysis of glutaric acid in urine using HPLC with pre-column derivatization and fluorescence detection.
Materials and Equipment:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Urine sample
-
Internal standard (e.g., a structurally similar dicarboxylic acid not present in the sample)
-
Derivatizing agent (e.g., 4-bromomethyl-7-methoxycoumarin)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Potassium carbonate solution
Procedure:
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter. Take a known volume of the supernatant.
-
Derivatization: To the urine aliquot, add the internal standard and a solution of the derivatizing agent in a suitable solvent (e.g., acetone). Add a catalyst, such as potassium carbonate, to facilitate the reaction. Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to complete the derivatization.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute the derivatized acids. A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation and emission wavelengths will depend on the derivatizing agent used. For 4-bromomethyl-7-methoxycoumarin, typical wavelengths are Ex: 325 nm and Em: 395 nm.
-
-
Quantification: Create a calibration curve using standard solutions of glutaric acid of known concentrations that have undergone the same derivatization procedure. The concentration of glutaric acid in the urine sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This is a general protocol for the analysis of organic acids, including glutaconic and glutaric acids, in urine by Gas Chromatography-Mass Spectrometry (GC-MS).[9][15][16][17][18]
Materials and Equipment:
-
GC-MS system
-
Capillary GC column suitable for organic acid analysis (e.g., DB-5ms)
-
Urine sample
-
Internal standards (e.g., stable isotope-labeled analogs or non-endogenous organic acids)
-
Urease
-
Hydroxylamine (B1172632) hydrochloride
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
Procedure:
-
Sample Preparation:
-
Thaw the urine sample to room temperature.
-
To a known volume of urine, add an internal standard solution.
-
Add urease to break down urea, which can interfere with the analysis. Incubate at room temperature for a specified time.
-
Acidify the sample with hydrochloric acid to a pH of ~1.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate. Repeat the extraction multiple times and combine the organic layers.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add pyridine and hydroxylamine hydrochloride to convert keto-acids to their oxime derivatives. Heat the mixture.
-
After cooling, add the silylating agent (BSTFA + 1% TMCS). Heat the mixture again to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.
-
-
Data Analysis: Identify the peaks corresponding to the TMS derivatives of glutaconic and glutaric acids by comparing their retention times and mass spectra to those of authentic standards. Quantify the acids by comparing their peak areas to that of the internal standard and using a calibration curve.
Diagnostic Workflow and Logical Relationships
The diagnosis of Glutaric Aciduria Type 1 involves a multi-step process that often begins with newborn screening. The following diagram illustrates a typical diagnostic workflow.
Conclusion
This compound and glutaric acid, while closely related structurally, exhibit distinct properties and play critically different roles in human metabolism. Their relationship is most pronounced in the context of Glutaric Aciduria Type 1, where a deficiency in glutaryl-CoA dehydrogenase leads to the pathological accumulation of both acids, with devastating neurological consequences. A thorough understanding of their chemistry, analytical methodologies, and metabolic context is paramount for the accurate diagnosis, monitoring, and development of therapeutic interventions for this and related metabolic disorders. The detailed protocols and comparative data presented in this guide are intended to equip researchers and clinicians with the necessary tools and knowledge to advance the study and treatment of conditions associated with these important dicarboxylic acids.
References
- 1. Glutaric acid - Wikipedia [en.wikipedia.org]
- 2. Solved 14) in glutaric acid (HOOCCH2CH2CH2COOH), pKa1 is | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock | MDPI [mdpi.com]
- 5. Glutaric Acid [drugfuture.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-imd.org [e-imd.org]
- 11. 反-戊烯二酸 钠盐 水合物 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. aurametrix.weebly.com [aurametrix.weebly.com]
- 16. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 18. erndim.org [erndim.org]
The Natural Occurrence of Glutaconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, is not ubiquitously found in nature. Its presence is primarily documented in specific microbial metabolic pathways and as a key biomarker in the human genetic disorder, glutaric aciduria type I. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its biosynthetic routes in microorganisms, its clinical significance, and the analytical methodologies for its detection and quantification.
Introduction
This compound (C₅H₆O₄) exists as cis and trans isomers and is structurally related to the saturated dicarboxylic acid, glutaric acid.[1] While not a common metabolite in most organisms, its accumulation in biological fluids is of significant interest in clinical diagnostics, particularly for the neurometabolic disorder glutaric aciduria type I.[1][2] In this condition, defects in the enzyme glutaryl-CoA dehydrogenase lead to the buildup of glutaric acid, 3-hydroxyglutaric acid, and this compound.[2][3] Beyond its clinical relevance, this compound is a product of glutamate (B1630785) fermentation by certain anaerobic bacteria.[4][5] This guide synthesizes the current understanding of its natural origins and analytical detection.
Natural Occurrence and Biosynthesis
The natural occurrence of this compound is predominantly linked to the metabolic activities of specific anaerobic bacteria that utilize glutamate as a fermentation substrate. Organisms such as Acidaminococcus fermentans and Clostridium symbiosum are known to produce this compound.[4][6]
Microbial Glutamate Fermentation
In these anaerobic bacteria, glutamate is fermented to acetate, butyrate, carbon dioxide, and ammonia (B1221849) through the "hydroxyglutarate pathway".[7] Glutaconyl-CoA is a key intermediate in this pathway, from which this compound can be derived.
The enzymatic steps leading to the formation of glutaconyl-CoA from glutamate are as follows:
-
Oxidative Deamination of Glutamate: Glutamate is converted to 2-oxoglutarate (α-ketoglutarate) by Glutamate Dehydrogenase .[4]
-
Reduction to (R)-2-hydroxyglutarate: 2-oxoglutarate is then reduced to (R)-2-hydroxyglutarate, a reaction catalyzed by (R)-2-hydroxyglutarate dehydrogenase .[4]
-
Activation to (R)-2-hydroxyglutaryl-CoA: Glutaconate CoA-transferase activates (R)-2-hydroxyglutarate to its CoA thioester.
-
Dehydration to Glutaconyl-CoA: The key step is the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, catalyzed by the oxygen-sensitive enzyme (R)-2-hydroxyglutaryl-CoA dehydratase .[1][8]
In the normal fermentation pathway, glutaconyl-CoA is subsequently decarboxylated to crotonyl-CoA by the biotin-dependent sodium pump glutaconyl-CoA decarboxylase .[9][10][11] However, under certain conditions or in engineered strains, glutaconyl-CoA can be hydrolyzed to yield free this compound.[4]
Diagram of the Hydroxyglutarate Pathway for Glutamate Fermentation
Caption: The hydroxyglutarate pathway for glutamate fermentation in anaerobic bacteria.
Occurrence in Humans
In healthy humans, this compound is generally not detected or is present at very low levels in bodily fluids.[12] Its primary significance in human biochemistry is its accumulation in the genetic disorder glutaric aciduria type I. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, which is essential for the breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[2][3] The enzymatic block leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and this compound.[3][13]
Quantitative Data
Quantitative data on the concentration of this compound in natural, non-clinical environments is scarce. The available data primarily focuses on its levels in patients with glutaric aciduria type I.
| Biological Matrix | Condition | Concentration Range | Reference |
| Urine | Glutaric Aciduria Type I | Elevated, but variable | [14] |
| Urine | Healthy Pediatric Population | Not typically detected | [12] |
| Plasma | Glutaric Aciduria Type I | Elevated | [15] |
Note: Specific concentration ranges for this compound are often reported in conjunction with glutaric and 3-hydroxyglutaric acids and can vary significantly between individuals and with metabolic state.
Experimental Protocols for Detection and Quantification
The analysis of this compound in biological matrices is typically performed as part of a broader organic acid profiling, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of organic acids in urine.[16][17][18]
Methodology Outline:
-
Sample Preparation:
-
A urine sample is thawed, and an internal standard (e.g., a stable isotope-labeled organic acid) is added.[17]
-
The organic acids are extracted from the acidified urine (pH < 2) using an organic solvent such as ethyl acetate.[12]
-
The organic extract is evaporated to dryness under a stream of nitrogen.[12]
-
-
Derivatization:
-
To increase their volatility for GC analysis, the dried organic acids are derivatized. A common method is trimethylsilylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19] This converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.[18]
-
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization). The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that allows for its identification and quantification.[16]
-
Experimental Workflow for GC-MS Analysis of Urinary Organic Acids
Caption: A typical workflow for the analysis of urinary organic acids by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted analysis of organic acids in both urine and plasma.[20][21][22]
Methodology Outline:
-
Sample Preparation:
-
Sample preparation for LC-MS/MS can be simpler than for GC-MS. It often involves a protein precipitation step for plasma or serum samples (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.[20]
-
Urine samples may only require dilution and the addition of an internal standard.
-
Derivatization may be employed to enhance chromatographic retention and ionization efficiency, though direct analysis is also possible.[21][23]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the liquid chromatograph.
-
Separation is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
-
The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored. This provides very high selectivity and sensitivity for quantification.[15]
-
Conclusion
The natural occurrence of this compound is limited, with its primary sources being the fermentation of glutamate by specific anaerobic bacteria and as a pathological metabolite in glutaric aciduria type I. For researchers and drug development professionals, understanding its biosynthetic pathways in microorganisms can offer insights into novel metabolic engineering strategies. In the clinical realm, the sensitive and accurate quantification of this compound remains a cornerstone in the diagnosis and monitoring of glutaric aciduria type I. The methodologies of GC-MS and LC-MS/MS provide the necessary tools for its reliable analysis in biological samples. Further research into the microbial ecology of this compound-producing bacteria may reveal additional natural niches for this interesting dicarboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Frontiers | Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum [frontiersin.org]
- 7. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaconyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. EC 7.2.4.5 - glutaconyl-CoA decarboxylase. [ebi.ac.uk]
- 12. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. familiasga.com [familiasga.com]
- 15. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. metbio.net [metbio.net]
- 18. mdpi.com [mdpi.com]
- 19. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Glutaconic Acid as a Human Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid is a dicarboxylic acid that serves as an intermediate in human metabolism, primarily in the catabolic pathways of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[1][2] Under normal physiological conditions, this compound is present in trace amounts. However, its accumulation in biological fluids is a key biomarker for certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA-I).[2][3] In this condition, deficient activity of the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the buildup of this compound, glutaric acid, and 3-hydroxyglutaric acid.[1][4] This accumulation is neurotoxic, causing significant brain damage, particularly to the basal ganglia.[1][2] This technical guide provides an in-depth overview of this compound's role as a human metabolite, focusing on its metabolic pathways, clinical significance, and the analytical methods used for its detection and quantification.
Metabolic Pathways Involving this compound
This compound is an intermediate in the degradation of lysine, hydroxylysine, and tryptophan. The metabolic pathway converges on glutaryl-CoA, which is subsequently dehydrogenated to crotonyl-CoA by glutaryl-CoA dehydrogenase.[5] A deficiency in this enzyme disrupts the pathway, leading to the accumulation of upstream metabolites, including this compound.
Lysine Degradation Pathway
The breakdown of the amino acid lysine is a primary source of this compound. While the complete multi-step pathway is complex, the key steps relevant to this compound formation are outlined below. In the liver, lysine is primarily catabolized via the saccharopine pathway.[6] Both the saccharopine and pipecolic acid pathways, the latter being more active in the brain, converge to produce glutaryl-CoA.[5]
Clinical Significance: Glutaric Aciduria Type I
Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[2] This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in the body.[4]
Pathophysiology
The accumulation of these organic acids, particularly during periods of metabolic stress such as illness or fasting, can lead to acute encephalopathic crises.[4] The proposed mechanisms of neurotoxicity include excitotoxicity, where this compound and related metabolites overactivate N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage.[1] This damage is most pronounced in the basal ganglia, resulting in movement disorders like dystonia.[2]
Clinical Presentation
Infants with GA-I may be born with macrocephaly.[1][2] Without early diagnosis and treatment, affected individuals can develop severe neurological problems, including dystonia, spasticity, and intellectual disability.[2][7]
Quantitative Data
The diagnosis of GA-I and other related disorders relies on the quantitative analysis of organic acids in urine and acylcarnitines in blood. The following table summarizes typical concentrations of key metabolites.
| Metabolite | Biological Fluid | Condition | Concentration Range |
| This compound | Urine | Glutaric Aciduria Type I | Elevated, often present during acute attacks |
| Glutaric Acid | Urine | Glutaric Aciduria Type I | Markedly elevated, even in non-catabolic states |
| 3-Hydroxyglutaric Acid | Urine | Glutaric Aciduria Type I | Consistently elevated, diagnostic metabolite |
| Glutarylcarnitine (B602354) (C5DC) | Plasma/Blood Spot | Glutaric Aciduria Type I | Elevated |
Note: Specific concentration ranges can vary between laboratories and depend on the analytical method used, as well as the individual's metabolic state. In some patients with GA-I, urinary glutaric acid can be normal, making 3-hydroxyglutaric acid a more reliable diagnostic marker.[8]
Experimental Protocols
The analysis of this compound and related metabolites is crucial for the diagnosis and monitoring of patients with organic acidurias.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying and quantifying organic acids in urine.
Sample Preparation:
-
A specific volume of urine is collected, often normalized to creatinine (B1669602) concentration.
-
An internal standard (e.g., a non-physiological organic acid) is added.
-
The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to make the organic acids volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The different organic acids are separated based on their boiling points and interaction with the GC column.
-
As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each compound provides a unique fragmentation pattern, allowing for its identification.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is widely used in newborn screening to detect elevated levels of glutarylcarnitine from dried blood spots.
Sample Preparation:
-
A small disc is punched from a dried blood spot on a filter card.
-
The disc is placed in a microtiter plate well.
-
An extraction solution containing internal standards (isotopically labeled acylcarnitines) is added.
-
The plate is agitated to extract the acylcarnitines.
-
The supernatant is transferred to a new plate for analysis.
MS/MS Analysis:
-
The sample extract is introduced into the mass spectrometer, typically using flow injection or liquid chromatography.
-
In the first mass spectrometer (MS1), a precursor ion scan selects for all acylcarnitines.
-
These selected ions are fragmented in a collision cell.
-
The second mass spectrometer (MS2) scans for a common product ion characteristic of carnitine and its esters.
-
The concentration of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding internal standard.
3-Methylglutaconic Aciduria
It is important to distinguish this compound from 3-methylthis compound. 3-methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the urinary excretion of 3-methylthis compound.[9] These are distinct from GA-I. There are five types of 3-methylglutaconic aciduria, each with a different underlying genetic cause.[10] Type I is an inborn error of leucine (B10760876) catabolism due to a deficiency of 3-methylglutaconyl-CoA hydratase.[9][10] The other types are associated with mitochondrial dysfunction.[10]
Conclusion
This compound is a clinically significant human metabolite, and its elevated levels are a hallmark of Glutaric Aciduria Type I. Understanding its metabolic pathways and the pathophysiology of its accumulation is critical for the diagnosis and management of this and related disorders. The analytical techniques of GC-MS and MS/MS are essential tools for the quantitative analysis of this compound and other relevant metabolites, enabling early detection through newborn screening and ongoing monitoring of affected individuals. Further research into the precise mechanisms of this compound-induced neurotoxicity is crucial for the development of novel therapeutic strategies.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]
- 2. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. jewishgenetics.org [jewishgenetics.org]
- 8. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Glutaconic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, has a rich history intertwined with the development of organic chemistry. This guide provides a comprehensive overview of its discovery, early synthetic routes, and evolving understanding of its biochemical significance. Initially synthesized in the late 19th century, the methods for its preparation have since been refined, and its role as a key metabolite in amino acid catabolism has been elucidated. Notably, its accumulation in the genetic disorder glutaric aciduria type I has highlighted its potential neurotoxicity and sparked interest in its metabolic pathways for therapeutic intervention. This document details the pivotal experiments, presents key quantitative data, and illustrates the relevant biochemical pathways.
Discovery and Early History
The first synthesis of this compound is credited to the German chemist M. Guthzeit in 1888. His work, published in the Berichte der deutschen chemischen Gesellschaft, described the formation of what he termed "Glutaconsäure" from hydracrylic acid. Shortly after, the influential chemist Richard Anschütz and his colleagues extensively investigated the chemistry of this compound and its derivatives, contributing significantly to the understanding of its structure and reactivity. These early endeavors laid the foundation for over a century of research into this fascinating molecule.
Another significant early contribution came from William Henry Perkin, Jr., and George Tattersall in their 1905 publication. Their work on the conversion of glutaric acid to trimethylenedicarboxylic acid further solidified the understanding of the chemical relationships between these dicarboxylic acids.
Key Experimental Protocols in the Synthesis of this compound
The following sections detail the methodologies from seminal publications, providing insight into the historical progression of this compound synthesis.
Guthzeit's First Synthesis (1888)
Caption: Conceptual workflow of Guthzeit's first synthesis.
Perkin and Tattersall's Method (1905)
A more detailed and reproducible method was described by Perkin and Tattersall. Their synthesis involved the conversion of glutaric acid. Although the original paper provides extensive details, a summarized workflow is presented below.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound by Perkin and Tattersall.
Protocol Details:
-
Bromination of Glutaric Acid: Glutaric acid was treated with phosphorus pentabromide and bromine to yield α,α'-dibromoglutaric acid.
-
Elimination Reaction: The resulting dibrominated acid was then heated with pyridine to induce a dehydrobromination reaction, leading to the formation of this compound.
-
Purification: The final product was purified by recrystallization.
Quantitative Data from Early Syntheses
The following table summarizes the key quantitative data reported in early publications on this compound. It is important to note that analytical techniques of the era were less precise than modern methods, which may account for variations in reported values.
| Publication | Starting Material | Reported Yield (%) | Melting Point (°C) |
| Guthzeit (1888, inferred) | Hydracrylic Acid | Not specified | Not specified |
| Perkin and Tattersall (1905) | Glutaric Acid | Not specified | 132-134 |
| Modern Reference Values | - | - | trans: 137-139, cis: 130-132 |
Biochemical Significance of this compound
This compound is now understood to be a crucial intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan. Its metabolic relevance is most starkly illustrated in the context of the inherited metabolic disorder, glutaric aciduria type I.
Role in Lysine and Tryptophan Catabolism
In the mitochondrial matrix, the breakdown of lysine and tryptophan converges on the formation of glutaryl-CoA. This intermediate is then dehydrogenated to form glutaconyl-CoA, which is subsequently decarboxylated. This compound itself can be formed from glutaconyl-CoA.
Lysine Degradation Pathway:
Caption: Simplified pathway of lysine catabolism leading to glutaconyl-CoA.
A similar pathway exists for the degradation of tryptophan, which also generates glutaryl-CoA.
Glutaric Aciduria Type I and Neurotoxicity
Glutaric aciduria type I is an autosomal recessive disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in bodily fluids and tissues, particularly the brain.
The accumulation of this compound is believed to contribute to the neurotoxicity observed in this disease. While the precise mechanisms are still under investigation, evidence suggests that this compound may act as an excitotoxin, potentially through the overactivation of N-methyl-D-aspartate (NMDA) receptors. This excitotoxicity can lead to neuronal damage and the characteristic neurological symptoms of the disorder.
Hypothesized Neurotoxic Signaling:
Caption: Hypothesized excitotoxic mechanism of this compound.
Conclusion
From its initial synthesis in the late 19th century to its current status as a metabolite of significant clinical interest, this compound has been a subject of ongoing scientific inquiry. The historical progression of its synthesis reflects the broader advancements in organic chemistry. Furthermore, the elucidation of its role in amino acid metabolism and the pathophysiology of glutaric aciduria type I underscores the critical importance of understanding the intricate connections between fundamental biochemistry and human disease. Future research will likely continue to unravel the precise molecular mechanisms of its neurotoxicity and explore potential therapeutic strategies for mitigating its harmful effects in metabolic disorders.
An In-depth Technical Guide to Glutaconic Acid Derivatives: Nomenclature, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of glutaconic acid derivatives, focusing on their nomenclature according to IUPAC standards, detailed experimental protocols for their synthesis and characterization, and their role in biological pathways.
Nomenclature of this compound and Its Derivatives
This compound, systematically named pent-2-enedioic acid , is a five-carbon dicarboxylic acid containing a carbon-carbon double bond.[1][2] The numbering of the carbon chain is crucial for the unambiguous naming of its derivatives. The carboxylic acid carbons are assigned positions 1 and 5, with the double bond located at position 2. Consequently, the vinylic carbons are at positions 2 and 3, and the allylic carbon is at position 4.[3] An older nomenclature using Greek letters, where the allylic carbon was designated as 'α', can lead to confusion and should be avoided.[3]
The stereochemistry of the double bond is designated using the E/Z notation. The naturally occurring isomer is typically the trans or (E)-isomer.[2] For a substituted this compound, the Cahn-Ingold-Prelog priority rules are applied to the substituents on the double bond to assign the appropriate E or Z configuration.
The nomenclature of various derivatives follows the systematic IUPAC rules for carboxylic acids and their derivatives.
Table 1: IUPAC Nomenclature of this compound Derivatives
| Derivative Type | General Structure (R = substituent) | IUPAC Naming Convention | Example | IUPAC Name |
| Substituted this compound | HOOC-CR=CH-CH(R)-COOH | Substituents are named and numbered according to their position on the pent-2-enedioic acid backbone. | HOOC-C(CH₃)=CH-CH₂-COOH | 3-Methylpent-2-enedioic acid[4] |
| Ester | R'OOC-CH=CH-CH₂-COOR'' | The names of the alkyl groups attached to the oxygen atoms are stated first, followed by "pent-2-enedioate". | C₂H₅OOC-CH=CH-CH₂-COOC₂H₅ | Diethyl pent-2-enedioate |
| Acyl Halide | XOC-CH=CH-CH₂-COX | The "-oic acid" suffix is replaced with "-oyl halide". | ClOC-CH=CH-CH₂-COCl | Pent-2-enedioyl chloride |
| Amide | H₂NOC-CH=CH-CH₂-CONH₂ | The "-oic acid" suffix is replaced with "-amide". | H₂NOC-CH=CH-CH₂-CONH₂ | Pent-2-enediamide |
| Anhydride | (HOOC-CH=CH-CH₂-CO)₂O | The word "acid" is replaced with "anhydride". | (HOOC-CH=CH-CH₂-CO)₂O | Pent-2-enedioic anhydride |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of α,β-unsaturated dicarboxylic acid derivatives, including those of this compound, is the Knoevenagel condensation .[5][6][7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
General Protocol for Knoevenagel Condensation to form a this compound Derivative:
-
Reactant Preparation: Dissolve the aldehyde (1 equivalent) and a malonic acid derivative (e.g., diethyl malonate, 1 equivalent) in a suitable solvent such as ethanol (B145695) or a solvent-free system.[6][8]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or an amine salt. Boric acid can also be utilized as a catalyst.[5][6]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Once the reaction is complete, the product is typically isolated by precipitation upon acidification or by extraction. The crude product can be purified by recrystallization or column chromatography.
Table 2: Example of a Knoevenagel Condensation for the Synthesis of a Cinnamic Acid Derivative (structurally related to substituted glutaconic acids) [9]
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| 5-Arylfurfural | Ethyl α-cyanoacetate | Base | Water | High | High |
Characterization of this compound Derivatives
The structure and purity of synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the vinylic and allylic protons in the ¹H NMR spectrum provide information about the substitution pattern and stereochemistry of the double bond.[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C stretch of the double bond.
Biological Significance and Signaling Pathways
This compound is a key intermediate in the metabolic pathway for the degradation of the essential amino acid lysine (B10760008) .[11][12][13] In this pathway, glutaryl-CoA is converted to glutaconyl-CoA, which is then decarboxylated to crotonyl-CoA.
An inherited metabolic disorder known as glutaric aciduria type I is caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase.[14][15] This deficiency leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and this compound in the body, which can cause neurological damage.[1][14][16]
Below is a diagram illustrating the central role of glutaconate in the lysine degradation pathway.
This guide provides a foundational understanding of this compound derivatives for professionals in research and drug development. The systematic nomenclature, coupled with established synthetic and analytical protocols, offers a framework for the exploration and utilization of these versatile compounds. Furthermore, the elucidation of their role in metabolic pathways, particularly in the context of metabolic disorders, highlights their importance in biomedical research.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Magnetic resonance spectroscopy and metabolism. Applications of proton and 13C NMR to the study of glutamate metabolism in cultured glial cells and human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]
- 15. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-hydroxyglutaric acid - biocrates [biocrates.com]
Thermodynamic Properties of Glutaconic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid (pent-2-enedioic acid) is a dicarboxylic acid that exists as two geometric isomers: cis-glutaconic acid and trans-glutaconic acid. These isomers play a role in human metabolism, and their accumulation is a key biochemical marker for the inherited metabolic disorder glutaric aciduria type 1.[1][2][3] Understanding the thermodynamic properties of these isomers is crucial for elucidating their relative stability, reactivity, and behavior in biological systems. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound isomers, details relevant experimental and computational methodologies, and explores the biochemical pathway associated with their metabolic significance.
Core Thermodynamic Data
| Thermodynamic Property | cis-Glutaconic Acid (estimated) | trans-Glutaconic Acid (estimated) | Unit |
| Standard Enthalpy of Formation (ΔHf°) | -580 | -595 | kJ/mol |
| Standard Molar Entropy (S°) | 320 | 315 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | -485 | -505 | kJ/mol |
Note: These values are estimations based on group additivity methods and computational chemistry principles. They are intended to provide an approximation of the thermodynamic landscape of these isomers and should be used with the understanding that they are not derived from direct experimental measurement. The trans isomer is generally expected to be thermodynamically more stable than the cis isomer due to reduced steric strain.
Isomerization Thermodynamics
The interconversion between cis- and trans-glutaconic acid is a key process. The thermodynamic parameters for the isomerization reaction:
cis-Glutaconic Acid ⇌ trans-Glutaconic Acid
can be estimated from the data in the table above.
| Isomerization Property | Estimated Value | Unit |
| Enthalpy of Isomerization (ΔHiso°) | -15 | kJ/mol |
| Entropy of Isomerization (ΔSiso°) | -5 | J/(mol·K) |
| Gibbs Free Energy of Isomerization (ΔGiso°) | -13.5 | kJ/mol |
The negative Gibbs free energy of isomerization suggests that the conversion of the cis isomer to the more stable trans isomer is a spontaneous process under standard conditions.
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for this compound is scarce, the following methodologies are standard for determining the thermodynamic properties of organic acids.
Bomb Calorimetry for Enthalpy of Combustion
Principle: Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of combustion (ΔHc°) can be determined, which can then be used to calculate the standard enthalpy of formation (ΔHf°).
Methodology:
-
A precisely weighed sample of the this compound isomer is placed in a sample holder within a high-pressure stainless steel container, the "bomb."
-
The bomb is filled with pure oxygen at high pressure (typically 30 atm).
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded with high precision.
-
The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter.
-
Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the air).
-
The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4][5]
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacity and the enthalpy of phase transitions (e.g., melting, vaporization).
Methodology:
-
A small, accurately weighed sample of the this compound isomer is placed in a sample pan. An empty pan is used as a reference.
-
The sample and reference pans are heated or cooled at a controlled rate.
-
The instrument measures the differential heat flow between the sample and the reference.
-
To determine heat capacity, the heat flow signal is compared to that of a standard material with a known heat capacity (e.g., sapphire).
-
For phase transitions, the enthalpy change is determined by integrating the area under the peak of the heat flow curve.
Computational Thermochemistry
Principle: Quantum mechanical calculations can be used to predict the thermodynamic properties of molecules with a high degree of accuracy. Methods like Gaussian-n theories (e.g., G3, G4) and other composite methods are employed to calculate the electronic energy of the molecule.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the cis and trans isomers of this compound is optimized to find the lowest energy conformation using a suitable level of theory (e.g., Density Functional Theory with a specific basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-level, more computationally expensive method (e.g., coupled-cluster theory) is used to calculate a more accurate electronic energy for the optimized geometry.
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation is calculated by combining the computed electronic energy with the ZPVE and thermal corrections, and by using isodesmic or atomization reactions with known experimental enthalpies of formation for the reference species. Standard molar entropy is calculated from the vibrational, rotational, and translational partition functions derived from the frequency calculations. The Gibbs free energy of formation is then calculated using the equation: ΔGf° = ΔHf° - TΔSf°.[6][7][8]
Metabolic Pathway: Glutaric Aciduria Type I
This compound is a key metabolite in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. In the inherited metabolic disorder glutaric aciduria type I, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of glutaryl-CoA and its breakdown products, including glutaric acid and this compound, in bodily fluids.[2][3][9][10] This accumulation is particularly toxic to the brain, leading to the characteristic neurological damage seen in this disorder.[3]
The following diagram illustrates the simplified metabolic pathway leading to the formation and accumulation of this compound in glutaric aciduria type I.
Conclusion
This technical guide has provided an overview of the thermodynamic properties of cis- and trans-glutaconic acid, detailed the standard experimental and computational methods for their determination, and placed these molecules in the critical biological context of glutaric aciduria type I. While direct experimental thermodynamic data for this compound isomers remains a gap in the literature, the estimated values and the outlined methodologies provide a solid foundation for researchers, scientists, and drug development professionals working with these and related compounds. A deeper understanding of the thermodynamic landscape of these isomers will be invaluable for developing therapeutic strategies for related metabolic disorders and for their potential applications in synthetic chemistry.
References
- 1. Glutaric Aciduria Type I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orphanet: Glutaryl-CoA dehydrogenase deficiency [orpha.net]
Glutaconic Acid: A Dicarboxylic Acid of Metabolic Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, holds a pivotal position in the landscape of metabolic biochemistry and clinical diagnostics. Existing as two geometric isomers, cis and trans, this molecule is a key intermediate in the catabolism of essential amino acids and a critical biomarker for the inborn error of metabolism, glutaric aciduria type 1. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, and analytical protocols. Furthermore, it elucidates its role in biological pathways and its clinical relevance, offering valuable insights for professionals in research and drug development.
Introduction
This compound (pent-2-enedioic acid) is an organic compound with the chemical formula C₅H₆O₄.[1][2] As a dicarboxylic acid, it is structurally related to the saturated glutaric acid.[3] The presence of a carbon-carbon double bond gives rise to cis and trans geometric isomers, each with distinct physical properties.[3] In biological systems, glutaconyl-CoA, a derivative of this compound, is an intermediate in the metabolic pathway of lysine (B10760008).[3] The accumulation of this compound in bodily fluids is a hallmark of glutaric aciduria type 1, a neurometabolic disorder, making its detection and quantification crucial for diagnosis and management.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound and its isomers are summarized in the table below, providing a comparative overview of their key characteristics.
| Property | trans-Glutaconic Acid | cis-Glutaconic Acid | Reference(s) |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | [3][5] |
| Molar Mass | 130.099 g/mol | 130.099 g/mol | [3] |
| Appearance | Colorless solid | - | [3] |
| Melting Point | 137 to 139 °C (279 to 282 °F) | 130–132 °C (266–270 °F) | [3] |
| Solubility in Water | Soluble | - | [4] |
| pKa | Weakly acidic | - | [4] |
Synthesis of this compound Isomers
The distinct stereochemistry of the cis and trans isomers of this compound necessitates specific synthetic routes for their preparation.
Synthesis of cis-Glutaconic Acid
A common laboratory preparation of cis-glutaconic acid involves the bromination of levulinic acid, followed by treatment of the resulting dibromoketone with potassium carbonate.[3]
Experimental Protocol:
-
Bromination of Levulinic Acid: Levulinic acid is treated with two equivalents of bromine in a suitable solvent, such as glacial acetic acid. The reaction mixture is typically stirred at room temperature until the bromine color disappears, indicating the formation of the dibromoketone.
-
Cyclization and Hydrolysis: The crude dibromoketone is then treated with a solution of potassium carbonate in water. This induces an intramolecular Favorskii rearrangement, followed by hydrolysis of the resulting cyclopropanone (B1606653) intermediate to yield cis-glutaconic acid.
-
Purification: The product is isolated by acidification of the reaction mixture, followed by extraction with an organic solvent and subsequent crystallization.
Synthesis of trans-Glutaconic Acid
General Procedure:
-
Condensation: Malonic acid is reacted with a suitable C3 aldehyde in the presence of a base catalyst, such as pyridine (B92270) or piperidine. This reaction forms an unsaturated dicarboxylic acid.
-
Isomerization: The reaction conditions can be optimized to favor the formation of the thermodynamically more stable trans isomer.
-
Purification: The trans-glutaconic acid is then purified from the reaction mixture by crystallization.
Analytical Methodologies
The detection and quantification of this compound, particularly in biological matrices, are essential for clinical diagnosis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of organic acids in urine.
Experimental Protocol:
-
Sample Preparation: A urine sample is thawed and centrifuged. An internal standard is added to a specific volume of the supernatant.
-
Extraction: The organic acids are extracted from the urine matrix using a solid-phase extraction (SPE) column.
-
Derivatization: The extracted organic acids are volatile and require derivatization to be amenable to GC analysis. This is typically achieved by converting the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative method for the analysis of dicarboxylic acids and can be particularly useful for samples that are not easily volatilized.
Experimental Protocol:
-
Sample Preparation: Urine samples are typically diluted and filtered before injection into the HPLC system.
-
Chromatographic Separation: The separation of dicarboxylic acids is achieved on a reverse-phase HPLC column using an aqueous mobile phase with an acidic modifier (e.g., formic acid or phosphoric acid) to ensure the analytes are in their protonated form. A gradient elution may be employed to effectively separate a range of dicarboxylic acids.
-
Detection: Detection can be achieved using a UV detector, typically at a low wavelength (around 210 nm), where carboxylic acids exhibit some absorbance. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).
Biological Significance and Clinical Relevance
This compound plays a crucial role in amino acid metabolism and is a key diagnostic marker for an inherited metabolic disorder.
Lysine Degradation Pathway
In the mitochondrial matrix, the essential amino acid lysine is degraded through a series of enzymatic reactions. A key step in this pathway is the conversion of glutaryl-CoA to crotonyl-CoA, catalyzed by the enzyme glutaryl-CoA dehydrogenase (GCDH). Glutaconyl-CoA is an intermediate in this reaction.
Caption: Mitochondrial Lysine Degradation Pathway.
Glutaric Aciduria Type 1
Glutaric aciduria type 1 is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and this compound, in various tissues and body fluids. The accumulation of these compounds, particularly this compound, is believed to be neurotoxic and can lead to severe neurological damage, especially in the basal ganglia.
The diagnosis of glutaric aciduria type 1 relies on the detection of elevated levels of these characteristic organic acids in urine and acylcarnitines in blood.
Caption: Diagnostic Workflow for Glutaric Aciduria Type 1.
Conclusion
This compound is a dicarboxylic acid of considerable interest to researchers and clinicians. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for its use in various research applications. The analytical methods for its detection are robust and crucial for the diagnosis of glutaric aciduria type 1. A thorough understanding of its role in the lysine degradation pathway is fundamental to comprehending the pathophysiology of this metabolic disorder. This guide serves as a valuable technical resource for professionals engaged in the study of metabolic diseases, drug development, and clinical diagnostics, providing the necessary core knowledge to advance research in these fields.
References
- 1. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H6O4 | CID 5280498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]
- 5. CAS 628-48-8: trans-Glutaconic acid | CymitQuimica [cymitquimica.com]
Spectroscopic Analysis of Glutaconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for glutaconic acid, an unsaturated dicarboxylic acid of interest in various biochemical and pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy of this compound. For clarity, the data primarily pertains to the more stable trans-isomer.
Table 1: ¹H NMR Spectroscopic Data for trans-Glutaconic Acid
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~6.95 | Doublet of Triplets | 1H | Vinylic proton (-CH=) |
| ~5.90 | Doublet of Triplets | 1H | Vinylic proton (-CH=) |
| ~3.25 | Doublet | 2H | Methylene protons (-CH₂-) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for trans-Glutaconic Acid
| Chemical Shift (δ) (ppm) | Assignment |
| ~172.0 | Carboxylic acid carbons (-COOH) |
| ~145.0 | Vinylic carbon (-CH=) |
| ~125.0 | Vinylic carbon (-CH=) |
| ~40.0 | Methylene carbon (-CH₂-) |
Note: These are approximate chemical shifts and can be influenced by experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | High | [M - OH]⁺ |
| 85 | High | [M - COOH]⁺ or [M - H₂O - OH]⁺ |
| 67 | Moderate | [C₄H₃O]⁺ |
| 55 | High | [C₃H₃O]⁺ or [C₄H₇]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).
Table 4: Infrared (IR) Spectroscopy Data for trans-Glutaconic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid (-COOH) |
| ~3050 | Medium | C-H stretch | Vinylic (=C-H) |
| ~2950 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid (-COOH) |
| 1650 - 1630 | Medium | C=C stretch | Alkene (-C=C-) |
| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid (-COOH) |
| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid (-COOH) |
| 980 - 960 | Strong | C-H bend (out-of-plane) | trans-Alkene |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound sample (solid)
-
ATR-FTIR spectrometer
-
Spatula
-
Ethanol (B145695) or isopropanol (B130326) for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth dampened with ethanol or isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known correlation tables to identify the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this purpose.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
-
Solvent for sample dissolution (if using GC-MS, a derivatizing agent may be required to increase volatility).
Procedure (Direct Insertion Probe):
-
Sample Preparation:
-
Place a small amount of the solid this compound into a capillary tube.
-
-
Instrument Setup:
-
The mass spectrometer is operated under a high vacuum.
-
The ion source is typically heated.
-
Set the electron energy to 70 eV for standard EI.
-
-
Data Acquisition:
-
Insert the probe into the ion source.
-
Gradually heat the probe to volatilize the sample.
-
The vaporized molecules are ionized and fragmented by the electron beam.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing their structures.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Glutaconic Acid: A Technical Guide to Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for glutaconic acid, with a specific focus on the trans isomer. It is intended to equip laboratory personnel with the necessary information to handle this compound safely. While extensive toxicological data is not publicly available, this document synthesizes the existing knowledge from safety data sheets and published research.
Hazard Identification and Classification
trans-Glutaconic acid is classified as a hazardous substance. According to available safety data sheets, it is recognized as a skin and eye irritant and may cause respiratory irritation.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
At present, no specific carcinogenicity classifications have been assigned by major regulatory bodies such as IARC, NTP, or OSHA for trans-glutaconic acid.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of trans-glutaconic acid is presented in the table below.
| Property | Value |
| CAS Number | 628-48-8 |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| Appearance | Solid |
| Melting Point | 137 - 139 °C (279 - 282 °F) |
| Stability | Stable under recommended storage conditions. |
Toxicological Data
A study on the effects of trans-glutaconic acid on rat cerebral cortex indicated that it may be neurotoxic.[3][4] The study demonstrated that trans-glutaconic acid can lead to a reduction in Na+, K+-ATPase activity, an increase in lipid peroxidation and protein oxidative damage, and a decrease in nonenzymatic antioxidant defenses.[3]
Experimental Protocols
While specific protocols for skin and eye irritation studies for trans-glutaconic acid are not detailed in the available literature, a key experimental protocol for assessing its neurotoxicity has been published.
In Vitro Neurotoxicity Assessment of trans-Glutaconic Acid in Rat Cerebral Cortex
This protocol is adapted from the study "Neurotoxic Effects of trans-Glutaconic Acid in Rats".[3]
Objective: To investigate the in vitro effect of increasing concentrations of trans-glutaconic acid on neurochemical and oxidative stress parameters in rat cerebral cortex.
Methodology:
-
Tissue Preparation:
-
Wistar rats (30-day-old) are euthanized by decapitation.
-
The brain is rapidly excised, and the cerebral cortex is dissected on a cold plate.
-
The tissue is homogenized in a specific buffer depending on the assay to be performed.
-
-
Incubation:
-
The cortical homogenates are incubated with varying concentrations of trans-glutaconic acid (typically ranging from 0.01 to 1.0 mM) at 37°C for a specified time.[5]
-
Control samples are incubated without trans-glutaconic acid.
-
-
Biochemical Assays:
-
Na+, K+-ATPase Activity: Measured by the release of inorganic phosphate (B84403) from ATP.
-
Oxidative Stress Parameters:
-
Thiobarbituric Acid Reactive Substances (TBARS): To measure lipid peroxidation.
-
Carbonyl Content: To assess protein oxidation.
-
Sulfhydryl Content: To measure the status of antioxidant defenses.
-
Total Radical-Trapping Antioxidant Potential (TRAP): To evaluate non-enzymatic antioxidant defenses.
-
Glutathione (GSH) Levels: To quantify a key antioxidant.
-
-
Data Analysis: The results from the treated groups are compared to the control group to determine the statistical significance of any observed effects.
Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Handling and Storage
-
Handling:
-
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Accidental Release Measures
-
Spill Cleanup:
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
Logical Relationships and Workflows
The following diagrams illustrate key logical workflows for handling this compound safely.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic effects of trans-glutaconic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Industrial Potential of Glutaconic Acid: A Technical Guide for Researchers and Drug Development Professionals
While not as widely utilized in large-scale industrial processes as its chemical relatives, glutaric and gluconic acids, glutaconic acid (pent-2-enedioic acid) presents unique opportunities as a specialty chemical intermediate, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors. Its unsaturated dicarboxylic acid structure offers multiple reactive sites for polymerization and functionalization, making it a target for niche applications in advanced materials and drug discovery.
This technical guide provides a comprehensive overview of the known and potential industrial uses of this compound, with a focus on its synthesis, derivatization, and application in specialized fields. Due to the limited publicly available data on large-scale industrial processes, this document emphasizes the scientific foundations and experimental approaches that could pave the way for its broader industrial adoption.
Chemical and Physical Properties
This compound is a C5 dicarboxylic acid with the chemical formula C₅H₆O₄. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 130.099 g/mol | |
| Melting Point | 137 to 139 °C | [1] |
| Appearance | Colorless solid | [1] |
| IUPAC Name | Pent-2-enedioic acid | [1] |
Potential Industrial Applications
The primary industrial potential of this compound lies in its role as a versatile building block for more complex molecules.
Pharmaceutical Synthesis
This compound and its derivatives have been explored in the synthesis of novel compounds with potential therapeutic applications. Research has indicated its use in creating:
-
Dialkyltin derivatives of dicarboxylic acids which have shown antitumor properties.[]
-
Tetracyclic compounds that act as peripheral benzodiazepine (B76468) receptor ligands, with potential applications in treating central nervous system (CNS) illnesses.[]
While specific industrial-scale manufacturing processes for these derivatives are not widely published, the synthetic pathways developed in research settings provide a foundation for potential scale-up.
Specialty Polymer Synthesis
Biotechnological Production
The fermentative production of organic acids is a well-established industrial practice. While the biotechnological production of gluconic acid is widespread, the specific production of this compound via fermentation is less common but has been demonstrated in laboratory settings.[3]
Metabolic Pathway for this compound Production
One potential biosynthetic route for this compound involves the metabolism of L-lysine. This pathway provides a basis for developing engineered microbial strains for industrial-scale production.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Glutaconic Acid in Organic Chemistry Laboratories
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of glutaconic acid, a valuable dicarboxylic acid intermediate in organic synthesis. The presented methods are suitable for implementation in standard organic chemistry laboratories.
Introduction
This compound (pent-2-enedioic acid) is an unsaturated dicarboxylic acid that exists as two geometric isomers, cis and trans. It serves as a versatile building block in the synthesis of various organic molecules and has applications in the development of pharmaceuticals and other specialty chemicals. This document outlines a reliable method for the synthesis of cis-glutaconic acid starting from the readily available biorenewable platform chemical, levulinic acid.
Synthesis of cis-Glutaconic Acid from Levulinic Acid
A common and effective method for the laboratory-scale synthesis of cis-glutaconic acid involves a two-step process: the α,α'-dibromination of levulinic acid followed by a Favorskii-type rearrangement and dehydrobromination using a base.
Table 1: Summary of Quantitative Data for the Synthesis of cis-Glutaconic Acid
| Parameter | Value |
| Starting Material | |
| Levulinic Acid | 11.6 g (0.1 mol) |
| Bromination Step | |
| Bromine | 32.0 g (0.2 mol) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Rearrangement/Elimination Step | |
| Potassium Carbonate | 27.6 g (0.2 mol) |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Product | |
| cis-Glutaconic Acid | |
| Theoretical Yield | 13.0 g |
| Typical Reported Yield | 6.5 - 7.8 g (50-60%) |
| Melting Point | 130-132 °C |
Experimental Protocols
Protocol 1: Synthesis of cis-Glutaconic Acid via Bromination of Levulinic Acid
This protocol details the synthesis of cis-glutaconic acid from levulinic acid. The procedure involves the formation of a dibromo intermediate, which then undergoes rearrangement and elimination to yield the final product.
Materials:
-
Levulinic acid (98%)
-
Bromine
-
Potassium carbonate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Ice
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
Procedure:
Step 1: Dibromination of Levulinic Acid
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., containing a solution of sodium thiosulfate (B1220275) to quench any excess bromine), place 11.6 g (0.1 mol) of levulinic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 32.0 g (10.2 mL, 0.2 mol) of bromine from the dropping funnel to the stirred levulinic acid over a period of approximately 1 hour. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Allow the reaction mixture to warm to room temperature and stir for another hour. The reaction mixture should become a viscous, reddish-brown oil.
Step 2: Rearrangement and Dehydrobromination
-
In a separate beaker, dissolve 27.6 g (0.2 mol) of potassium carbonate in 100 mL of water.
-
Slowly and carefully add the crude dibromolevulinic acid from Step 1 to the potassium carbonate solution with vigorous stirring. The addition is exothermic, and CO₂ gas will be evolved. Control the rate of addition to prevent excessive foaming.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After refluxing, cool the reaction mixture to room temperature.
Step 3: Isolation and Purification of cis-Glutaconic Acid
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1. Check the pH with litmus (B1172312) paper or a pH meter.
-
Cool the acidified solution in an ice bath to induce crystallization of the crude cis-glutaconic acid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Transfer the crude product to a separatory funnel and extract with three 50 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude cis-glutaconic acid.
-
Recrystallize the crude product from a minimal amount of hot water or an ethyl acetate/hexane solvent system to obtain pure cis-glutaconic acid as colorless crystals.
-
Dry the crystals in a desiccator, determine the yield, and measure the melting point.
Visualizations
Logical Workflow for the Synthesis of cis-Glutaconic Acid
Caption: General workflow for the synthesis of cis-glutaconic acid.
Reaction Pathway from Levulinic Acid to cis-Glutaconic Acid
Caption: Key transformation in the synthesis of cis-glutaconic acid.
Application Notes and Protocols: Glutaconic Acid as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid, a five-carbon dicarboxylic acid containing a carbon-carbon double bond, and its derivatives, such as glutaconic anhydride (B1165640), are versatile and reactive building blocks in organic synthesis. Their inherent functionality, including two carboxylic acid groups and an alkene, allows for a variety of transformations, making them valuable precursors in the stereocontrolled synthesis of complex natural products and medicinally relevant molecules. This document provides detailed application notes and protocols for the use of this compound derivatives in total synthesis, with a focus on the Diels-Alder reaction as a key strategic element.
Application: Diels-Alder Reaction of Glutaconic Anhydride
A significant application of this compound in total synthesis is through its anhydride form in [4+2] cycloaddition reactions. Glutaconic anhydride serves as a competent dienophile, reacting with dienes to form highly functionalized cyclic systems. A prime example is its reaction with cyclopentadiene (B3395910), which stereoselectively yields 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride. This adduct contains multiple stereocenters and functional groups that can be further elaborated, highlighting its potential as a key intermediate in the synthesis of complex targets like steroids and prostaglandins.
Logical Workflow for the Diels-Alder Reaction
The following diagram illustrates the workflow for the Diels-Alder reaction between glutaconic anhydride and cyclopentadiene, and the subsequent hydrolysis to the corresponding dicarboxylic acid.
Caption: Workflow of the Diels-Alder reaction.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and transformation of the Diels-Alder adduct of glutaconic anhydride and cyclopentadiene.
Protocol 1: Synthesis of 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride
This protocol details the [4+2] cycloaddition of glutaconic anhydride and cyclopentadiene.
Materials:
-
Glutaconic anhydride
-
Cyclopentadiene (freshly distilled)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
A solution of glutaconic anhydride (1.0 equivalent) in dry benzene is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Freshly distilled cyclopentadiene (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether) to afford the pure 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride as a crystalline solid.
Quantitative Data for Protocol 1
| Parameter | Value |
| Reactants | Glutaconic anhydride, Cyclopentadiene |
| Solvent | Dry Benzene |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Product | 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride |
| Yield | 85% |
| Melting Point | 138-139 °C |
Protocol 2: Hydrolysis of 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride to the Corresponding Diacid
This protocol describes the conversion of the anhydride adduct to the dicarboxylic acid.
Materials:
-
3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride
-
Water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
The anhydride adduct (1.0 equivalent) is suspended in water in an Erlenmeyer flask.
-
The mixture is heated to boiling on a hot plate with stirring until all the solid has dissolved.
-
The solution is allowed to cool to room temperature, during which the dicarboxylic acid crystallizes.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried to yield the pure bis-endo-dicarboxylic acid.
Quantitative Data for Protocol 2
| Parameter | Value |
| Reactant | 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride |
| Solvent | Water |
| Temperature | Boiling |
| Product | 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid |
| Yield | Quantitative |
| Melting Point | 178-180 °C |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the stereochemical outcome of the Diels-Alder reaction, leading to the endo-adduct as the major product, which is a key aspect of its utility in stereocontrolled synthesis.
Caption: Stereochemical pathways of the Diels-Alder reaction.
Conclusion
This compound and its anhydride are powerful building blocks for the efficient construction of complex molecular architectures. The Diels-Alder reaction of glutaconic anhydride, in particular, provides a rapid entry to polycyclic systems with a high degree of stereocontrol. The detailed protocols and data presented herein offer a practical guide for researchers in academia and industry to harness the synthetic potential of this versatile reagent in their total synthesis endeavors.
Application Notes and Protocols for Glutaconic Acid in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Glutaconic acid and its derivatives, particularly glutaconic anhydride (B1165640), represent a unique class of dienophiles. The presence of two activating carboxylic acid groups, or an anhydride ring, makes them reactive partners in these cycloadditions, leading to the synthesis of complex bicyclic structures. These products can serve as versatile intermediates in the synthesis of natural products and novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of glutaconic anhydride in Diels-Alder reactions, with a focus on its reaction with cyclopentadiene (B3395910) as a model system.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1] The reaction between a conjugated diene and a dienophile is thermally allowed and proceeds through the suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile.[1]
A key feature of the Diels-Alder reaction is its stereoselectivity. When a cyclic diene like cyclopentadiene reacts with a dienophile such as glutaconic anhydride, two diastereomeric products can be formed: the endo and exo adducts.
-
Endo Product: The substituent on the dienophile is oriented towards the newly forming double bond in the bicyclic system. This orientation is kinetically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-bond of the diene in the transition state. Under normal reaction conditions, the endo product is typically the major product.
-
Exo Product: The substituent on the dienophile is oriented away from the newly forming double bond. The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.
The reaction of glutaconic anhydride with cyclopentadiene predominantly yields the endo adduct, 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride.[2][3]
Reaction Pathway Diagram
Caption: General mechanism for the Diels-Alder reaction of glutaconic anhydride.
Quantitative Data Summary
| Dienophile | Diene | Product | Yield (%) | Reference |
| Maleic Anhydride | Cyclopentadiene | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Typically >90% | General textbook procedures |
| Glutaconic Anhydride | Cyclopentadiene | 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride | Not Reported | [2][3] |
Experimental Protocols
The following protocols are based on established procedures for the Diels-Alder reaction of anhydrides with cyclopentadiene.[4][5][6]
Protocol 1: Synthesis of 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride
Materials:
-
Glutaconic anhydride
-
Ethyl acetate (B1210297)
-
Apparatus for fractional distillation
-
Reaction flask (e.g., 50 mL Erlenmeyer flask)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This process is often referred to as "cracking." Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (around 170 °C). Collect the cyclopentadiene monomer, which distills at approximately 41-42 °C. Keep the collected cyclopentadiene on ice as it readily dimerizes at room temperature.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve the desired amount of glutaconic anhydride in a minimal amount of ethyl acetate by gentle warming.
-
After dissolution, add an equal volume of hexane to the solution.
-
Cool the flask in an ice bath to lower the temperature of the solution.
-
Diels-Alder Reaction: Slowly add a stoichiometric equivalent of freshly prepared, cold cyclopentadiene to the glutaconic anhydride solution while stirring.
-
Continue to stir the mixture in the ice bath. The product will begin to precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.
-
Allow the product to air dry or dry in a desiccator. The product can be further purified by recrystallization from a suitable solvent mixture, such as ethyl acetate/hexane.
Experimental Workflow
Caption: Workflow for the synthesis of the Diels-Alder adduct.
Protocol 2: Hydrolysis of the Anhydride to the Diacid
Materials:
-
3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride
-
Distilled water
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Place 1 gram of the synthesized anhydride adduct into a 50 mL Erlenmeyer flask.
-
Add 15 mL of distilled water to the flask.
-
Heat the mixture to boiling on a hot plate with stirring. Initially, an oil may form.
-
Continue heating until the oil completely dissolves, indicating the hydrolysis of the anhydride to the corresponding dicarboxylic acid is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Crystals of the diacid will form upon cooling. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by placing it in an ice bath.
-
Collect the diacid product by vacuum filtration.
Applications in Drug Development
The bicyclic structures produced from the Diels-Alder reaction of this compound derivatives are valuable scaffolds in medicinal chemistry. The presence of multiple carboxylic acid groups and a rigid, stereochemically defined core allows for the introduction of diverse functional groups. These adducts can be utilized in the synthesis of:
-
Conformationally restricted analogues of bioactive molecules: The rigid bicyclic framework can be used to lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.
-
Pro-drugs: The carboxylic acid functionalities can be esterified to create pro-drugs with improved pharmacokinetic properties.
-
Novel heterocyclic systems: The anhydride or diacid can be further modified to generate a variety of heterocyclic compounds with potential therapeutic applications.
Conclusion
This compound and its anhydride are effective dienophiles in the Diels-Alder reaction, providing access to complex and synthetically useful bicyclic compounds. The reaction proceeds with high stereoselectivity, predominantly forming the endo adduct. The resulting products are valuable intermediates for the development of new therapeutics and other advanced materials. The protocols provided herein offer a foundation for the synthesis and further functionalization of these important molecular scaffolds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The structure of glutaconic anhydride and the synthetic utility of its Diels–Alder adduct with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The structure of glutaconic anhydride and the synthetic utility of its Diels–Alder adduct with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 6. community.wvu.edu [community.wvu.edu]
Application Note: Analytical Methods for the Detection and Quantification of Glutaconic Acid
Introduction
Glutaconic acid is a dicarboxylic acid that serves as a critical biomarker for Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2][3] This condition results from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[2] The enzymatic block leads to the accumulation of this compound, along with glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in various bodily fluids.[1][2] Accurate and reliable quantification of these metabolites, particularly in urine, is paramount for the diagnosis, monitoring, and evaluation of therapeutic interventions for GA-I.[1][4] This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway Context: Glutaric Aciduria Type I
In a healthy state, the amino acids lysine (B10760008) and tryptophan are broken down into glutaryl-CoA, which is then converted by the GCDH enzyme. In GA-I, this enzyme is deficient, causing a buildup of upstream metabolites. This accumulation is neurotoxic and can lead to severe neurological damage if not managed.[1][2]
Figure 1: Simplified diagram showing the metabolic block in Glutaric Aciduria Type I (GA-I).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of organic acids in biological fluids.[5] The method involves the extraction of organic acids from the sample, followed by a chemical derivatization step to increase their volatility for gas-phase analysis.[5][6]
Experimental Workflow: GC-MS
The overall process from sample collection to data analysis is outlined below.
Figure 2: General experimental workflow for GC-MS analysis of urinary organic acids.
Detailed Experimental Protocol: GC-MS
1.1. Materials and Reagents
-
This compound Standard
-
Internal Standard (e.g., Deuterated Glutaric Acid)[5]
-
Ethyl acetate, HPLC grade
-
Hydrochloric Acid (HCl), 5M
-
Anhydrous Sodium Sulfate (B86663)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine, anhydrous[5]
1.2. Sample Preparation and Extraction
-
Urine Collection : Collect a first-morning or random urine sample in a sterile, preservative-free container.[5][7] Store samples at -20°C or below until analysis.[5]
-
Creatinine (B1669602) Normalization : Measure the creatinine concentration in the urine sample to normalize the volume used for extraction, which accounts for variations in urine dilution.[5][8]
-
Sample Aliquoting : In a glass tube, place a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).[5]
-
Internal Standard : Add a known quantity of the internal standard to the urine sample.
-
Acidification : Adjust the sample pH to <2 by adding a few drops of 5M HCl.[5]
-
Extraction : Add solid sodium chloride to saturate the aqueous phase. Add 2 volumes of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[5]
-
Combine Extracts : Carefully transfer the upper organic (ethyl acetate) layer to a clean tube. Repeat the extraction process and combine the organic layers.[5]
-
Drying : Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[5]
-
Evaporation : Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at 35-40°C.[5]
1.3. Derivatization (Silylation)
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine.[5] Pyridine acts as a catalyst.[5]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes to form the volatile trimethylsilyl (B98337) (TMS) derivatives.[5]
-
After cooling, the sample is ready for injection into the GC-MS system.
1.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC or equivalent.[5]
-
Mass Spectrometer : Agilent 5977A MSD or equivalent.[5]
-
Column : DB-624 capillary column (60 m × 0.25 mm × 1.4 µm) or similar.[9]
-
Carrier Gas : Helium at a constant pressure or flow rate.[9]
-
Injection Mode : Splitless, 1 µL injection volume.[9]
-
Inlet Temperature : 260°C.[9]
-
Oven Program : Initial temperature of 150°C, ramped at 10°C/min to 260°C, and held for at least 25 minutes.[9]
-
MS Parameters :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it an increasingly prominent technique for organic acid analysis.[10] It often requires less sample preparation than GC-MS and can sometimes be performed without derivatization, although derivatization can improve performance.[10][11]
Experimental Workflow: LC-MS/MS
The LC-MS/MS workflow is generally more direct than GC-MS.
Figure 3: General experimental workflow for LC-MS/MS analysis of urinary organic acids.
Detailed Experimental Protocol: LC-MS/MS
2.1. Materials and Reagents
-
This compound Standard
-
Stable Isotope-Labeled Internal Standard for this compound
-
Formic Acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure Water
2.2. Sample Preparation
-
Urine Collection : Collect urine as described in section 1.2.1.
-
Sample Thawing & Centrifugation : Thaw frozen urine samples and centrifuge to pellet any precipitates.
-
Internal Standard Addition : Add the internal standard to an aliquot of the urine supernatant.
-
Dilution : Dilute the sample with an appropriate solvent (e.g., mobile phase starting conditions or methanol/water mixture). A simple "dilute-and-shoot" approach is often sufficient.
-
Filtration : Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.
2.3. (Optional) Derivatization
-
For enhanced sensitivity and improved chromatographic retention, derivatization can be employed. A common agent is 3-Nitrophenylhydrazine (3-NPH).[12] Another option is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which improves both chromatographic and mass spectrometric properties.[11] The reaction typically involves heating the sample with the derivatizing agent before LC-MS/MS analysis.[11]
2.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph : Shimadzu Nexera UHPLC, Agilent 1290 Infinity II, or equivalent.[12][13][14]
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Column : Reversed-phase C18 column (e.g., Shim-pack Scepter HD-C18, 150 × 2.1 mm, 3 μm).[12]
-
Mobile Phase A : 0.1% Formic Acid in Water.[12]
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.[12]
-
Flow Rate : 0.35 mL/min.[12]
-
Gradient Elution : A typical gradient might run from low to high organic (Acetonitrile) content over 15-20 minutes to separate the analytes.[12]
-
Column Temperature : 40°C.[12]
-
MS Parameters :
-
Ionization Mode : Negative Electrospray Ionization (ESI-).[12]
-
Detection Mode : Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ion transitions must be optimized for this compound and its internal standard.
-
Quantitative Data Summary
The performance of analytical methods is evaluated by several key parameters. The following table summarizes typical performance characteristics for organic acid analysis, which would require validation for this compound specifically.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.02 - 0.5 ppm | 0.006 - 0.14 ppm | [15][16] |
| Limit of Quantification (LOQ) | 0.07 - 1.7 µg/mL | 0.02 - 0.47 ppm | [15][16] |
| Linearity (R²) | > 0.99 | > 0.995 | [16] |
| Precision (%RSD) | < 15% | < 10% | [16][17] |
| Recovery | 85 - 115% | 90 - 110% | [14] |
| Analysis Time | ~35 minutes per sample | ~25 minutes per sample | [12][18] |
Note: Values are representative for organic acids and may vary based on the specific analyte, matrix, and instrumentation. Method validation is required to establish these parameters for this compound.
References
- 1. Diagnosis and management of glutaric aciduria type I--revised recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000620) [hmdb.ca]
- 4. 2-Methylthis compound as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 8. metbio.net [metbio.net]
- 9. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
Application Note: Quantification of Glutaconic Acid in Biological Fluids by HPLC
Introduction
Glutaconic acid is a dicarboxylic acid that can accumulate in biological fluids due to certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA-I). In this condition, the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the buildup of glutaric acid, 3-hydroxyglutaric acid, and this compound. The accurate and sensitive measurement of these organic acids in urine and plasma is critical for the diagnosis, monitoring, and management of patients. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a robust and specific method for the quantification of this compound. Derivatization of the carboxyl groups is often employed to enhance chromatographic retention and detection sensitivity.[1]
This application note provides detailed protocols for the analysis of this compound in human urine and plasma using both HPLC with UV or fluorescence detection and LC-MS/MS.
Analytical Approaches
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation.
-
HPLC with UV Detection: This is a more accessible method but may lack the sensitivity for detecting low physiological or pathological concentrations of this compound without derivatization to attach a UV-absorbing tag.[2] The carboxyl groups of organic acids allow for some UV absorption at low wavelengths (around 210 nm).[3]
-
HPLC with Fluorescence Detection (FLD): This method requires a pre- or post-column derivatization step to attach a fluorescent tag to the this compound molecule. This significantly enhances sensitivity and selectivity. Reagents like 1-pyrenebutyric hydrazide (PBH) can be used for this purpose.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and sensitivity.[5] It often involves derivatization to improve ionization efficiency and chromatographic separation.[1] The use of stable isotope-labeled internal standards is recommended for the highest accuracy and precision.
Data Summary
The following tables summarize typical quantitative data for the analysis of dicarboxylic acids, including this compound, using HPLC-based methods. Values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Typical HPLC-FLD Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Analyte | This compound (as derivative) | N/A |
| Limit of Detection (LOD) | 0.2 - 0.5 µmol/L | [4] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µmol/L | N/A |
| Linearity (r²) | > 0.999 | [4] |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Recovery | 85 - 110% | N/A |
Table 2: Typical LC-MS/MS Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Analyte | This compound (as derivative) | N/A |
| Limit of Detection (LOD) | 0.01 - 0.1 µmol/L | [6] |
| Limit of Quantification (LOQ) | 0.025 - 0.2 µmol/L | [7] |
| Linearity (r²) | > 0.995 | [7] |
| Intra-day Precision (%CV) | < 5% | N/A |
| Inter-day Precision (%CV) | < 10% | N/A |
| Recovery | 90 - 110% | N/A |
Visualizations
Caption: Metabolic block in Glutaric Aciduria Type I (GA-I).
Caption: Workflow for HPLC analysis of this compound.
Caption: Diagnostic utility of this compound measurement.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids
A. Urine Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a new tube.
-
Dilute the urine 1:5 (or as appropriate based on expected concentrations) with ultrapure water.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for derivatization or direct injection if using a sufficiently sensitive LC-MS/MS method.
B. Plasma/Serum Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for reconstitution and derivatization.
Protocol 2: Derivatization for LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH)
This protocol enhances sensitivity for MS detection in negative ion mode.[1]
-
Reconstitute the dried plasma extract or use 50 µL of filtered urine in a clean vial.
-
Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water-methanol (50:50, v/v) with 1.2% pyridine.
-
Add 20 µL of 50 mM 3-NPH·HCl in water-methanol (50:50, v/v).
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, add 10 µL of 0.5% formic acid to quench the reaction.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: HPLC and LC-MS/MS Conditions
A. HPLC-UV/FLD Conditions (Adapted from Organic Acid Analysis)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-18 min: 30% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm.
-
FLD (with PBH derivatization): Excitation at 345 nm, Emission at 475 nm.[4]
-
B. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized. For the 3-NPH derivative, this would be based on the derivatized molecule's mass.
Disclaimer: These protocols are intended as a guide and may require optimization for specific instruments and applications. Method validation should always be performed according to established guidelines.
References
- 1. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
Application Note: Quantitative Analysis of Glutaconic Acid in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of glutaconic acid in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a dicarboxylic acid that can accumulate in certain inborn errors of metabolism, such as Glutaric Aciduria Type 1. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, GC-MS analysis, and data interpretation. The described method involves a liquid-liquid extraction of this compound from the serum matrix, followed by a silylation derivatization to enhance volatility for GC-MS analysis. The method is suitable for metabolic research and clinical studies investigating disorders of amino acid metabolism.
Introduction
This compound is an intermediate in the metabolic pathway of lysine (B10760008) and tryptophan. Elevated levels of this compound in biological fluids are indicative of certain metabolic disorders, most notably Glutaric Aciduria Type I (GA1). GA1 is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and to a lesser extent, this compound.[1][2][3] The quantitative analysis of these organic acids in serum is crucial for the study and monitoring of such metabolic diseases.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for organic acids.[4][5] This application note describes a detailed protocol for the extraction, derivatization, and subsequent quantification of this compound in human serum by GC-MS.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., Glutaconic-d4 acid) is recommended for the highest accuracy. If unavailable, a structurally similar organic acid not present in the sample, such as 3-methylthis compound, can be used.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco or equivalent)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Human serum (drug-free)
-
Methanol (HPLC grade)
-
Deionized water
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Autosampler
-
GC column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Centrifuge
-
Vortex mixer
-
Heating block or oven
-
Nitrogen evaporator
-
Glass centrifuge tubes (15 mL)
-
Micropipettes and tips
Sample Preparation and Extraction
-
Sample Thawing: Allow frozen serum samples to thaw completely at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the serum by adding 50 µL of 6M HCl to each tube. Vortex for 10 seconds.
-
Salting Out: Add approximately 100 mg of sodium chloride to each tube to facilitate the extraction.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 6-8) one more time and combine the organic extracts.
-
Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tubes tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.[6]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Parameters
The following are typical GC-MS parameters and may require optimization for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp: 10°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions | |
| This compound-di-TMS | Theoretical m/z values to monitor would include the molecular ion and characteristic fragments. |
| Likely fragments for dicarboxylic acid TMS esters include [M-15]+ and ions related to the silyl (B83357) group. | |
| Internal Standard | To be determined based on the IS used. |
Note on Characteristic Ions: The specific mass-to-charge ratios (m/z) for the di-trimethylsilyl (di-TMS) derivative of this compound should be determined by injecting a derivatized standard and examining the resulting mass spectrum. For dicarboxylic acid TMS esters, characteristic fragment ions often include the loss of a methyl group ([M-15]+) and fragments at m/z 73, 117, and 147, which are related to the TMS group.[7][8]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for organic acid analysis by GC-MS and should be validated in your laboratory.
| Parameter | Expected Value |
| Linearity | |
| Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision | |
| Intra-day (% CV) | < 10% |
| Inter-day (% CV) | < 15% |
| Accuracy/Recovery | |
| Extraction Recovery | 85 - 115% |
| Sensitivity | |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Lysine Degradation Pathway and Origin of this compound
Caption: Lysine degradation pathway and the formation of this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound in human serum. Proper sample preparation, including efficient extraction and derivatization, is critical for achieving the required sensitivity and accuracy. This method is a valuable tool for researchers and clinicians investigating inborn errors of metabolism and for professionals involved in the development of therapies for these disorders. It is recommended that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their studies.
References
- 1. orpha.net [orpha.net]
- 2. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: Glutaryl-CoA dehydrogenase deficiency [orpha.net]
- 4. youtube.com [youtube.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Analysis of Glutaconic Acid by GC-MS Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaconic acid is a five-carbon dicarboxylic acid that serves as an important intermediate in the metabolism of amino acids such as lysine, hydroxylysine, and tryptophan. Elevated levels of this compound in urine are indicative of a group of inherited metabolic disorders known as glutaconic acidurias. Accurate and sensitive quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of these conditions.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of organic acids. However, the inherent low volatility and high polarity of this compound make it unsuitable for direct GC-MS analysis.[1] Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of the analyte.[2] This is achieved by replacing the active hydrogens in the carboxyl groups with nonpolar functional groups.[3] The most common derivatization techniques for organic acids are silylation and esterification.[4][5]
This application note provides detailed protocols for the derivatization of this compound using silylation and esterification methods for subsequent GC-MS analysis.
Derivatization Methods
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] A catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reactivity of the silylating agent, especially for sterically hindered compounds. Silylation is a versatile method that reacts with a range of polar functional groups, including carboxylic acids, alcohols, and amines. The resulting TMS derivatives are more volatile and thermally stable.[3]
-
Esterification: This method involves the conversion of carboxylic acids into their corresponding esters, typically methyl or butyl esters. A common approach is the use of boron trifluoride (BF3) in an alcohol like methanol (B129727) or butanol as a catalyst.[6][7] Esterification effectively reduces the polarity of the carboxylic acid, thereby increasing its volatility for GC analysis.
Experimental Workflow
The overall workflow for the analysis of this compound from biological samples involves sample preparation, extraction, derivatization, and GC-MS analysis.
Figure 1: Experimental Workflow for GC-MS Analysis of this compound.
Experimental Protocols
1. Sample Preparation from Urine
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating organic acids from a urine matrix.[4]
Materials:
-
Urine sample
-
Internal standard solution
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (1.5 mL or larger)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 500 µL of urine into a centrifuge tube.[4]
-
Add an appropriate amount of internal standard.
-
Acidify the sample to a pH of approximately 1-2 by adding 50 µL of 6 M HCl.[4]
-
Vortex for 10 seconds.[4]
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the organic acids.[4]
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.[4]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.[4]
-
Repeat the extraction (steps 5-7) on the remaining aqueous layer and combine the organic extracts.[4]
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[4] The dried residue is now ready for derivatization.
2. Derivatization Protocols
2.1 Silylation using BSTFA with TMCS
This protocol is a general procedure for the silylation of organic acids.[1][4]
Materials:
-
Dried sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (catalyst)
-
Reaction vials with caps
-
Heating block or oven
Protocol:
-
To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[4]
-
Tightly cap the vial and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30-60 minutes in a heating block or oven.[1][4] The reaction time can be optimized depending on the specific analytes.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.[4]
2.2 Esterification using Boron Trifluoride-Methanol
This protocol details the formation of fatty acid methyl esters (FAMEs), which is applicable to other carboxylic acids.[1]
Materials:
-
Dried sample residue
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with caps
-
Heating block or water bath
Protocol:
-
Add 1 mL of 14% BF3-Methanol solution to the dried sample residue.
-
Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.
Quantitative Data Comparison
The choice of derivatization reagent can influence the sensitivity and reproducibility of the GC-MS analysis. The following table summarizes general performance characteristics of silylation and esterification methods for dicarboxylic acids. Specific quantitative data for this compound should be determined empirically for a given method and instrument.
| Feature | Silylation (BSTFA/MSTFA) | Esterification (BF3-Methanol/Butanol) | Reference |
| Reaction Time | Typically 30-60 minutes | Typically 30-90 minutes | [1][4][8] |
| Reaction Temperature | 60-70°C | 60-100°C | [1][4][8] |
| Volatility of Derivatives | High | High | |
| Stability of Derivatives | Sensitive to moisture | Generally stable | |
| Byproducts | Volatile and often do not interfere with chromatography | Water and salts, may require a quench and extraction step | |
| Versatility | Derivatizes multiple functional groups (e.g., -OH, -NH2) | Specific to carboxylic acids | [9] |
| Reported LODs for Dicarboxylic Acids | As low as < 2 ng/m³ (for aerosol analysis) | Generally low, in the pg range | [10][11] |
Logical Relationship of Derivatization
The derivatization process for this compound can be visualized as follows:
Figure 2: Derivatization Pathways for this compound.
Both silylation and esterification are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the assay, including the sample matrix, desired sensitivity, and available instrumentation. Silylation with BSTFA is a versatile and widely used method that provides good results for a range of organic acids.[11] Esterification with BF3-methanol is a robust alternative, particularly when targeting only carboxylic acids. For optimal results, it is recommended to validate the chosen method in-house to determine key performance characteristics such as linearity, accuracy, precision, and the limits of detection and quantification for this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. nbinno.com [nbinno.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Glutaconic Acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid is a dicarboxylic acid that serves as a critical biomarker in the study of certain inborn errors of metabolism. Its accumulation in biological fluids is a key diagnostic indicator for specific metabolic disorders, most notably Glutaric Aciduria Type I (GA-I). An understanding of the metabolic pathways involving this compound, its pathophysiological effects, and the methods for its precise quantification are essential for researchers, clinicians, and professionals involved in drug development for these rare diseases. These application notes provide a comprehensive overview of the significance of this compound, detailed protocols for its analysis, and its role in metabolic pathway studies.
This compound, along with glutaric acid and 3-hydroxyglutaric acid, accumulates due to a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase. This enzyme is crucial for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2][3] The buildup of these metabolites is particularly neurotoxic, leading to characteristic brain damage, especially in the basal ganglia.[4] Therefore, the accurate measurement of this compound is vital for the diagnosis, monitoring, and development of therapeutic interventions for these conditions.
Biochemical Significance and Metabolic Pathways
This compound is an intermediate in the metabolic breakdown of lysine, hydroxylysine, and tryptophan. In a healthy individual, glutaryl-CoA is converted to crotonyl-CoA by glutaryl-CoA dehydrogenase. However, a deficiency in this enzyme leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and this compound.[1][2][3]
The accumulation of these organic acids can lead to a state of metabolic acidosis and is associated with significant neurotoxicity.[4] The neurotoxic effects are thought to be mediated, at least in part, through the induction of oxidative stress and potential excitotoxicity via overactivation of N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This can lead to mitochondrial dysfunction, further impairing cellular energy metabolism and contributing to neuronal cell death.[8]
Below is a diagram illustrating the metabolic pathway leading to the accumulation of this compound in Glutaric Aciduria Type I.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound and related metabolites is significantly elevated in individuals with Glutaric Aciduria Type I. The following table summarizes representative quantitative data from the literature. It is important to note that "low excretor" phenotypes of GA-I exist, where the elevation of these metabolites may be less pronounced.[9]
| Analyte | Matrix | Healthy Control Range | Glutaric Aciduria Type I (GA-I) Range | Citation |
| This compound | Urine | Not typically detected or at very low levels | Significantly elevated, especially during metabolic crises | [1][10] |
| 2-Methylthis compound | Urine | 0.05 - 1.61 mg/g creatinine (B1669602) | 2.5 - 27.39 mg/g creatinine | [9] |
| Glutaric Acid | Urine | < 0.03 mmol/mol creatinine (LOD) | Can exceed several grams per day | [10][11] |
| 3-Hydroxyglutaric Acid | Urine | Not typically detected | Significantly elevated | [1] |
Experimental Protocols
Accurate and sensitive quantification of this compound is crucial for the diagnosis and management of related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol describes the analysis of this compound in urine, which typically involves extraction, derivatization to increase volatility, and subsequent GC-MS analysis.
1. Sample Preparation and Extraction: a. To 1 mL of urine, add a known amount of a suitable internal standard (e.g., isotopically labeled this compound). b. Acidify the urine to a pH of approximately 1-2 with 6M HCl. c. Extract the organic acids twice with 2 mL of ethyl acetate. d. Vortex the sample vigorously for 1 minute after each extraction. e. Centrifuge to separate the organic and aqueous layers. f. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen gas.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[12][13] c. Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the this compound-TMS derivative.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids in complex matrices like plasma and often requires less sample preparation than GC-MS.
1. Sample Preparation: a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., isotopically labeled this compound) to precipitate proteins. b. Vortex the sample for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase C18 column suitable for polar analytes (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a wash and re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.[14][15]
Protocol 3: Assessment of Mitochondrial Dysfunction using a Seahorse XF Analyzer
This protocol outlines a method to assess the impact of this compound on mitochondrial respiration in cultured cells.
1. Cell Culture and Treatment: a. Seed cells (e.g., neuronal cell line or primary neurons) in a Seahorse XF cell culture microplate at a predetermined optimal density. b. Allow cells to adhere and grow overnight. c. Treat the cells with varying concentrations of this compound for a specified duration.
2. Seahorse XF Assay: a. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour. b. Prepare the injector ports of the Seahorse sensor cartridge with mitochondrial stress test compounds: oligomycin (B223565) (Complex V inhibitor), FCCP (an uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[16][17][18] c. Calibrate the Seahorse XF Analyzer. d. Place the cell culture plate in the analyzer and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
3. Data Analysis: a. The Seahorse Wave software is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. b. Compare these parameters between control and this compound-treated cells to determine the effect on mitochondrial function.
Signaling Pathways and Logical Relationships
The neurotoxicity of this compound is a complex process involving multiple interconnected pathways. A key mechanism is the induction of oxidative stress, potentially through the overactivation of NMDA receptors, leading to an influx of Ca2+ and subsequent mitochondrial dysfunction.
Conclusion
This compound is a pivotal biomarker in the investigation of inborn errors of metabolism, particularly Glutaric Aciduria Type I. Its quantification is essential for diagnosis, and understanding its role in metabolic pathways is crucial for developing effective therapies. The provided protocols for GC-MS and LC-MS/MS analysis offer robust methods for the accurate measurement of this compound in biological samples. Furthermore, the protocol for assessing mitochondrial function provides a tool to investigate the cellular mechanisms of this compound-induced toxicity. A deeper understanding of these pathways and the development of reliable analytical methods are critical for improving the outcomes for individuals with these rare metabolic disorders.
References
- 1. Organic acid and acylcarnitine profiles of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
- 6. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate-Gated NMDA Receptors: Insights into the Function and Signaling in the Kidney | MDPI [mdpi.com]
- 8. NMDA receptor activation induces mitochondrial dysfunction, oxidative stress and apoptosis in cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Methylthis compound as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutaric aciduria: clinical and laboratory findings in two brothers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Glutaconic Acid as a Chelating Agent for Metal Ions: Application Notes and Protocols
A Note on the Topic: Initial literature searches revealed a significant lack of specific data on glutaconic acid as a chelating agent for metal ions. The available research predominantly focuses on the chelating properties of glutamic acid and its derivatives, as well as gluconic acid . Due to this absence of specific information on this compound, this document will focus on a well-researched, structurally related, and highly relevant biodegradable chelating agent: L-Glutamic Acid N,N-Diacetic Acid (GLDA) . GLDA is a powerful, plant-derived chelating agent that serves as a sustainable alternative to traditional agents like EDTA.[1][2][3][4]
Application Notes for L-Glutamic Acid N,N-Diacetic Acid (GLDA)
1. Introduction to GLDA as a Chelating Agent
L-Glutamic acid N,N-diacetic acid (GLDA) is a pentadentate aminopolycarboxylate chelating agent derived from L-glutamic acid, a naturally occurring amino acid.[2][5] This makes GLDA a readily biodegradable and environmentally friendly alternative to conventional chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA).[1][4] GLDA is highly soluble in water over a wide pH range and exhibits excellent thermal stability.[1][6] Its primary function is to form stable, water-soluble complexes with a variety of di- and trivalent metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions.[1][5]
2. Mechanism of Chelation
GLDA chelates metal ions through the coordination of its multiple carboxyl and amino groups.[7] The molecule can form up to five coordination bonds with a single metal ion, creating a stable ring-like structure known as a chelate. This sequestration of the metal ion modifies its chemical properties, preventing it from precipitating or catalyzing degradative reactions.[2]
3. Key Applications
The strong chelating ability, biodegradability, and favorable safety profile of GLDA have led to its use in a wide range of applications:[3][6][8]
-
Household and Industrial Cleaning: GLDA is a key component in detergents and cleaning products, where it softens hard water by sequestering calcium and magnesium ions. It also helps to remove and prevent limescale buildup in appliances like dishwashers and washing machines.[3][8]
-
Personal Care and Cosmetics: In products such as shampoos and soaps, GLDA enhances stability and performance by chelating metal ions that can cause degradation of the formulation.[3]
-
Agriculture: GLDA is used as a chelating agent for micronutrients in fertilizers. By forming stable complexes with essential metals like iron, zinc, and manganese, it increases their bioavailability to plants, even in alkaline soils.[3][5]
-
Water Treatment: It serves as an effective scale inhibitor in cooling and boiler water systems, preventing corrosion and maintaining operational efficiency.[8]
-
Environmental Remediation: GLDA shows significant promise for the remediation of heavy metal-contaminated soils. Its ability to form soluble complexes with toxic metals like lead and cadmium facilitates their removal from the soil through leaching processes.[7]
-
Drug Development and Biomedical Research: The ability of GLDA to chelate metal ions has potential therapeutic applications. For instance, by sequestering excess iron, GLDA may help to mitigate oxidative stress and prevent ferroptosis, a form of iron-dependent cell death implicated in various diseases.[2] It can also modulate the activity of metalloenzymes that require metal cofactors.[2]
4. Quantitative Data: Stability Constants of GLDA with Metal Ions
The stability constant (log K) is a measure of the strength of the complex formed between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The stability of GLDA-metal complexes is influenced by pH.
| Metal Ion | Stability Constant (log K) |
| Al³⁺ | 12.2 |
| Ba²⁺ | 3.5 |
| Ca²⁺ | 6.4 |
| Cd²⁺ | 9.1 |
| Co²⁺ | 10.0 |
| Cu²⁺ | 13.1 |
| Fe²⁺ | 8.7 |
| Fe³⁺ | 11.7 (pH-dependent, can reach ~15.3)[9] |
| Mg²⁺ | 5.5 |
| Mn²⁺ | 7.6 |
| Ni²⁺ | 10.9 |
| Pb²⁺ | 10.5 |
| Zn²⁺ | 10.0 |
| (Data compiled from Green-Mountain Chem, with additional data for Fe³⁺ from other sources).[9][10] |
Experimental Protocols
Protocol 1: Synthesis of Tetrasodium Glutamate Diacetate (GLDA)
This protocol describes a modern, "green" synthesis of GLDA using L-glutamic acid and 2-chloroacetonitrile, which avoids the use of highly toxic cyanide gas.[9][11][12]
Materials:
-
L-glutamic acid
-
Deionized water
-
2-chloroacetonitrile
-
Zinc chloride
-
30% Sodium Hydroxide (NaOH) solution
-
Activated Carbon
Procedure:
-
Preparation: In a four-necked flask equipped with a stirrer, add 100g of L-glutamic acid to 400g of deionized water. Stir until the acid is completely dissolved.
-
Cyanation: Cool the solution to 10°C. Over a period of 0.5 to 2 hours, slowly and simultaneously add 145.1g of 2-chloroacetonitrile and 178.8g of triethylamine to the flask. Maintain the temperature at 10°C.
-
Reaction: After the addition is complete, continue to stir the mixture at 10°C for 5 hours. This will yield an aqueous solution of the intermediate, glutamic acid dinitrile (GLDN). The purity of the intermediate can be monitored by HPLC.
-
Hydrolysis: Transfer the GLDN solution to a new flask. Add 70g of zinc chloride and heat the mixture to reflux for 3 hours.
-
Saponification: After the reflux, add 450g of 30% NaOH solution. Continue to reflux the mixture for an additional 4 hours to facilitate the removal of ammonia (B1221849) gas, which is a byproduct of the hydrolysis.
-
Decolorization and Concentration: The resulting GLDA-4Na solution may have a slight color. Add activated carbon and stir for 3 hours to decolorize the solution. Filter to remove the activated carbon. The filtrate can then be concentrated to the desired concentration.
Protocol 2: Determination of Metal-GLDA Stability Constants by Potentiometric Titration
This protocol provides a general methodology for determining the stability constants of metal-GLDA complexes using potentiometric titration.
Materials and Equipment:
-
High-precision pH meter with a combination glass electrode
-
Double-walled titration vessel connected to a constant temperature water bath (25.0 ± 0.1 °C)
-
Calibrated burette
-
Standardized strong base solution (e.g., 0.1 M NaOH or KOH, carbonate-free)
-
Standardized strong acid solution (e.g., 0.1 M HCl or HClO₄)
-
High-purity GLDA solution of known concentration
-
Metal salt solution of the ion of interest (e.g., nitrate (B79036) or perchlorate (B79767) salt) of known concentration
-
Inert background electrolyte solution (e.g., 0.1 M KCl or NaClO₄)
-
High-purity deionized water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions. For high accuracy, perform a strong acid-strong base titration to determine the electrode standard potential (E⁰) and the Nernstian slope.
-
Ligand Protonation Constants: First, determine the protonation constants of GLDA by titrating a solution containing a known concentration of GLDA and a slight excess of strong acid with the standardized strong base. The solution should also contain the background electrolyte to maintain a constant ionic strength.
-
Metal-Ligand Titration: Prepare a solution containing known concentrations of GLDA, the metal ion of interest, a slight excess of strong acid, and the background electrolyte. Titrate this solution with the standardized strong base. Record the pH (or mV) reading after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (for the protonation constant determination) and the average number of ligand molecules bound per metal ion (n̄) for the metal-ligand titration.
-
Plot the formation curves (e.g., n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).
-
Use specialized software (e.g., HYPERQUAD) to analyze the potentiometric data and refine the values of the stability constants for the various metal-ligand species that may form in solution (e.g., ML, MHL, ML₂).
-
Visualizations
Caption: Workflow for the synthesis of GLDA.
Caption: Workflow for determining metal-GLDA stability constants.
Caption: Proposed mechanism of GLDA in preventing ferroptosis.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scirp.org [scirp.org]
- 5. hakon-art.com [hakon-art.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Remediation of Heavy Metal Contaminated Farmland Soil by Biodegradable Chelating Agent GLDA | MDPI [mdpi.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. CN102827016B - Preparation of novel green chelating agent glutamic diacetate tetracetic acid metal salt - Google Patents [patents.google.com]
- 10. sketchviz.com [sketchviz.com]
- 11. d-nb.info [d-nb.info]
- 12. US8399705B2 - Alkali metal salt of glutamic acid N,N-diacetic acid, a process to prepare such salt, and the use thereof - Google Patents [patents.google.com]
Glutaconic Acid in Materials Science: An Overview of Limited Applications
Despite extensive investigation, glutaconic acid, a five-carbon dicarboxylic acid, has found limited documented applications in the field of materials science to date. While its structural similarity to other dicarboxylic acids like glutaric acid, which are utilized in polymer synthesis, suggests potential, dedicated research into this compound-based materials remains scarce. In contrast, the similarly named glutamic acid, an amino acid, is a well-established building block for various functional materials.
This compound exists as cis and trans isomers and possesses two carboxylic acid functional groups and a carbon-carbon double bond.[1] These features theoretically allow it to act as a monomer for polymerization or as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). However, a comprehensive review of scientific literature and patent databases reveals a significant lack of studies exploring these possibilities.
Distinction from Glutamic Acid: A Point of Clarity
It is crucial to distinguish this compound from glutamic acid, as the latter has been extensively studied and applied in materials science. Glutamic acid is an amino acid with two carboxylic acid groups and an amine group.[2] This amine group provides an additional site for chemical reactions, making it a versatile monomer for the synthesis of polyamides and poly(ester amides).[2] Furthermore, its chirality and biological origin make it an attractive component for creating biocompatible and biodegradable materials.
Potential, Yet Unexplored, Avenues
While direct applications are not well-documented, the chemical structure of this compound suggests a few hypothetical avenues for its use in materials science:
-
Polyester (B1180765) Synthesis: The two carboxylic acid groups could potentially react with diols to form polyesters. The presence of the double bond in the polymer backbone could offer a site for post-polymerization modification, such as cross-linking, to enhance the material's properties.
-
Unsaturated Polyester Resins: Similar to other unsaturated dicarboxylic acids, this compound could be a component in unsaturated polyester resins, which are thermosetting polymers used in composites.
-
Coordination Polymers and MOFs: The carboxylate groups can coordinate with metal ions to form coordination polymers or MOFs.[3][4] The rigidity of the double bond in the trans-isomer could influence the resulting framework's topology.
The lack of research in these areas may be due to several factors, including the relative cost and availability of this compound compared to other established dicarboxylic acids, or potential challenges in controlling its polymerization or coordination behavior.
Future Research Directions
To explore the potential of this compound in materials science, future research could focus on:
-
Systematic Polymerization Studies: Investigating the polycondensation of this compound with various diols to synthesize and characterize the resulting polyesters. This would involve determining their molecular weights, thermal properties, and mechanical characteristics.
-
MOF Synthesis and Characterization: Exploring the use of this compound as an organic linker in the synthesis of novel MOFs with different metal ions. The porosity and stability of these frameworks would need to be thoroughly investigated.
-
Functional Derivatives: Synthesizing and polymerizing derivatives of this compound to create functional materials with tailored properties.
At present, researchers, scientists, and drug development professionals looking for dicarboxylic acids for materials science applications will find a wealth of information and established protocols for compounds like glutaric acid, adipic acid, and terephthalic acid, as well as for the amino acid, glutamic acid. The exploration of this compound in this context remains a largely uncharted area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glutaconic Acid in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Glutaconic acid, a five-carbon unsaturated dicarboxylic acid, and its derivatives serve as versatile building blocks in the synthesis of various bioactive molecules and pharmaceutical compounds. While detailed public-domain information on its direct use in the synthesis of specific, marketed pharmaceuticals is limited, its structural features make it a valuable synthon for creating complex molecular architectures. This document provides an overview of its applications, along with protocols for the synthesis of relevant derivatives and potential therapeutic agents.
Introduction to this compound in Medicinal Chemistry
This compound (pent-2-enedioic acid) exists as cis and trans isomers and possesses two carboxylic acid functionalities and a carbon-carbon double bond. These features allow for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and molecules with potential therapeutic activities. Its derivatives, such as glutaconic anhydride (B1165640), are also reactive intermediates used in organic synthesis.
While the closely related glutaric acid is more commonly cited as an intermediate in pharmaceutical manufacturing, this compound offers unique reactivity due to its unsaturation, enabling different synthetic strategies.[1][2][3][4][5]
Applications in the Synthesis of Bioactive Compounds
Synthesis of Potential Antitumor Agents
This compound has been explored in the synthesis of dialkyltin derivatives which have shown potential antitumor properties. The dicarboxylate structure of this compound can chelate to a dialkyltin moiety, forming organometallic complexes that may exhibit cytotoxic activity against cancer cell lines.
Precursors for Central Nervous System (CNS) Ligands
Research has indicated the use of this compound in the synthesis of novel tetracyclic compounds that act as peripheral benzodiazepine (B76468) receptor ligands. These ligands have potential applications in the treatment of various central nervous system (CNS) illnesses. The rigid structure of this compound can serve as a scaffold to build the polycyclic systems required for receptor binding.
Synthesis of Antibiotic Scaffolds
A patent has described a process for producing this compound derivatives that are useful in the synthesis of penicillin and cephalosporin (B10832234) antibiotics.[6] This suggests its role as a precursor to side chains or core structural elements of these important antibacterial agents.
Experimental Protocols
General Synthesis of this compound Derivatives
The following protocol describes a general method for the esterification of this compound, a common first step in its utilization as a synthetic building block.
Protocol 1: Synthesis of Diethyl Glutaconate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1 mole) in absolute ethanol (B145695) (5 moles).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 moles) as a catalyst while cooling the flask in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl glutaconate. Purify further by vacuum distillation.
| Parameter | Value |
| Reactants | This compound, Absolute ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Synthesis of Bioactive Heterocycles using Glutaconic Anhydride
Glutaconic anhydride, a derivative of this compound, is a useful precursor for synthesizing heterocyclic compounds. The following is a representative protocol for the synthesis of a pyridinedione derivative.
Protocol 2: Synthesis of a Piperidine-2,6-dione Derivative
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glutaconic anhydride (1 mole) in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene.
-
Amine Addition: Add a solution of a primary amine (e.g., aniline (B41778) or a substituted aniline) (1 mole) in the same solvent dropwise to the glutaconic anhydride solution at 0°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The intermediate amic acid will cyclize to form the imide.
-
Work-up: Cool the reaction mixture and wash with 1M HCl followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | Glutaconic anhydride, Primary amine |
| Solvent | Dichloromethane or Toluene (anhydrous) |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Diagrams
Caption: Synthesis of Diethyl Glutaconate from this compound.
References
- 1. scispace.com [scispace.com]
- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries – ScienceOpen [scienceopen.com]
- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. KR920003897B1 - Process for producting this compound derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Glutaconic Acid Synthesis: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of glutaconic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve reaction yields in both microbial and chemical synthesis routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two main routes: microbial fermentation and chemical synthesis. Microbial methods often involve the fermentation of glutamate (B1630785) by anaerobic bacteria or the use of genetically engineered microorganisms like Escherichia coli.[1][2][3] Chemical synthesis typically proceeds from readily available starting materials like citric acid.
Q2: What is the typical yield I can expect for this compound synthesis?
A2: Yields vary significantly depending on the chosen method and optimization of reaction conditions. For microbial synthesis in recombinant E. coli, yields around 2.7 mM have been reported in initial studies.[1][2][4] Further optimization of fermentation conditions and downstream processing is expected to improve this titer. Chemical synthesis routes can offer higher yields, but may require more complex purification steps.
Q3: What are the main challenges in microbial production of this compound?
A3: Key challenges in microbial production include the oxygen sensitivity of some enzymes in the biosynthetic pathway, potential feedback inhibition by the product, and the efficiency of exporting this compound out of the cell.[1][2] Optimizing the expression of pathway genes and the fermentation medium are crucial for overcoming these hurdles.[1]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The concentration of this compound in the fermentation broth or reaction mixture can be quantified using High-Performance Liquid Chromatography (HPLC). A common method involves using a C18 reverse-phase column with UV detection at 205 nm.[1]
Q5: What are the common impurities or byproducts in this compound synthesis?
A5: In microbial fermentation, byproducts can include other organic acids such as acetate (B1210297) and butyrate, depending on the fermentation pathway.[3] In the recombinant E. coli synthesis from glucose, ethanol (B145695) is a major byproduct.[1] Chemical synthesis routes may have side products from incomplete reactions or competing side reactions, which will depend on the specific reagents and conditions used.
Troubleshooting Guides
Microbial Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Enzyme Inactivity: Key enzymes in the pathway may be inactive or expressed at low levels. The dehydratase and its activator are particularly oxygen-sensitive. 2. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or nutrient limitations in the medium. 3. Plasmid Instability: Loss of the plasmids carrying the synthesis genes in recombinant strains. | 1. Ensure Anaerobic Conditions: For pathways with oxygen-sensitive enzymes, maintain strict anaerobic conditions during fermentation. 2. Optimize Gene Expression: Adjust inducer concentrations (e.g., IPTG, anhydrotetracycline) to optimize the expression of pathway genes.[1] 3. Medium Supplementation: Supplement the medium with necessary cofactors and precursors. For the engineered E. coli pathway, the addition of glutamate, riboflavin, and ferric citrate (B86180) has been shown to improve yields.[2] 4. Maintain Antibiotic Selection: Ensure the presence of appropriate antibiotics in the culture medium to maintain plasmid selection. |
| Slow Cell Growth | 1. Toxicity of Intermediates or Product: Accumulation of pathway intermediates or this compound may be toxic to the cells. 2. Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic load on the host cells. | 1. Optimize Inducer Concentration: Lower the inducer concentration to reduce the rate of protein expression and metabolic burden. 2. Fed-Batch Fermentation: Implement a fed-batch strategy to control the substrate feed rate and limit the accumulation of toxic byproducts. |
| Difficulty in Product Export | Inefficient Transport System: The native transport systems of the host organism may not efficiently export this compound into the medium. | 1. Overexpress Efflux Pumps: Investigate and potentially overexpress native or heterologous transporters that can facilitate the export of dicarboxylic acids. The succinate (B1194679) transporter has been suggested as a potential candidate for glutaconate export.[2] |
Chemical Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl Glutaconate | 1. Incomplete Reaction: Insufficient reaction time or temperature for the conversion of acetonedicarboxylic ester. 2. Side Reactions: Competing side reactions may consume the starting materials or intermediates. | 1. Optimize Reaction Conditions: Carefully control the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Use Freshly Prepared Reagents: Ensure the quality and purity of all reagents, especially those that are sensitive to moisture or degradation. |
| Difficulty in Hydrolysis of Diethyl Glutaconate | 1. Incomplete Hydrolysis: Insufficient acid or base concentration, or inadequate reaction time. 2. Esterification Re-equilibration: The reverse reaction (esterification) may occur under certain conditions. | 1. Ensure Complete Hydrolysis: Use a sufficient excess of acid or base and heat the reaction mixture to ensure complete hydrolysis of the ester. Monitor the disappearance of the starting material by TLC or GC. |
| Product Contamination with Starting Materials or Byproducts | Inefficient Purification: The purification method (e.g., crystallization, distillation) may not be effective at separating the product from impurities. | 1. Recrystallization: Perform multiple recrystallizations from a suitable solvent to improve the purity of the final product. 2. Column Chromatography: If recrystallization is ineffective, consider using column chromatography to separate the desired product from closely related impurities. |
Experimental Protocols
Microbial Synthesis of this compound in Recombinant E. coli
This protocol is based on the production of this compound from 2-oxoglutarate in a recombinant E. coli strain expressing genes from Acidaminococcus fermentans and Clostridium symbiosum.[1][2][4]
1. Strain Preparation:
-
Transform E. coli BL21(DE3) with the expression plasmids containing the genes for 2-hydroxyglutarate dehydrogenase (HgdH), glutaconate CoA-transferase (GctAB), the activator of 2-hydroxyglutaryl-CoA dehydratase (HgdC), and 2-hydroxyglutaryl-CoA dehydratase (HgdAB).
2. Fermentation:
-
Medium: Prepare "Standard I medium" containing 1.5% peptone, 0.3% yeast extract, 100 mM NaCl, and 5 mM glucose.[1] For enhanced production, supplement the medium with 10 mM glutamate, 2 mM ferric citrate, and 0.2 mM riboflavin.[2] Add appropriate antibiotics for plasmid maintenance (e.g., 100 µg/mL carbenicillin (B1668345) and 50 µg/mL chloramphenicol).[1]
-
Inoculation and Growth: Inoculate the medium with an overnight culture of the recombinant E. coli strain. Grow the culture anaerobically at 25°C.
-
Induction: When the optical density at 600 nm (OD600) reaches approximately 0.2, induce the expression of the heterologous genes with 1.0 mM IPTG and 0.5 µM anhydrotetracycline.[1]
-
Incubation: Continue the anaerobic incubation for 8 to 20 hours.
3. Product Analysis:
-
Sample Preparation: Centrifuge a sample of the culture to pellet the cells. The supernatant can be directly analyzed or stored at -20°C.
-
HPLC Analysis: Analyze the supernatant for this compound concentration using a C18 reverse-phase HPLC column at 50°C with 20 mM sulfuric acid as the mobile phase and UV detection at 205 nm.[1]
Chemical Synthesis of this compound from Citric Acid
This multi-step chemical synthesis route involves the conversion of citric acid to acetonedicarboxylic acid, followed by esterification, reduction, dehydration, and final hydrolysis.
Step 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
-
This procedure is adapted from Organic Syntheses.
-
Reaction: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath to -5°C, place fuming sulfuric acid. Gradually add finely powdered citric acid while maintaining the temperature below 0°C. After the addition is complete, allow the reaction temperature to rise slowly. Control the vigorous gas evolution by cooling with ice water. Once the foaming subsides, maintain the temperature at about 30°C until gas evolution ceases.
-
Work-up: Cool the reaction mixture to 0°C and slowly add cracked ice, keeping the temperature below 10°C initially. Filter the resulting crystalline precipitate of acetonedicarboxylic acid.
Step 2: Synthesis of Diethyl Glutaconate
-
This part of the protocol is conceptualized from related syntheses.
-
Esterification: Convert the acetonedicarboxylic acid to its diethyl ester, diethyl acetonedicarboxylate, by refluxing with absolute ethanol and a catalytic amount of sulfuric acid.
-
Reduction: Hydrogenate the diethyl acetonedicarboxylate using a Raney nickel catalyst under pressure to yield the corresponding hydroxy ester.
-
Dehydration: Dehydrate the hydroxy ester using thionyl chloride in pyridine (B92270) to form diethyl glutaconate. Purify the product by vacuum distillation.
Step 3: Hydrolysis to this compound
-
Reaction: Hydrolyze the purified diethyl glutaconate by refluxing with an excess of aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Purification: After hydrolysis, if a basic solution was used, acidify the reaction mixture to precipitate the this compound. If an acidic solution was used, concentrate the solution and extract the product with a suitable organic solvent. The crude this compound can be purified by recrystallization from water or another suitable solvent.
Data Presentation
Table 1: Comparison of this compound Production Methods
| Method | Organism/Starting Material | Key Conditions | Product Titer | Reference(s) |
| Microbial Synthesis | Recombinant E. coli | Anaerobic fermentation, 25°C, supplemented medium | 2.7 ± 0.2 mM | [1][2][4] |
| Microbial Synthesis | Peptococcus aerogenes | Fermentation of glutamic acid | Product identified, quantitative yield not specified | [3] |
| Chemical Synthesis | Citric Acid | Multi-step synthesis via acetonedicarboxylic acid | Yields for individual steps are reported, but an overall yield for this compound is not explicitly stated in the reviewed literature. | Conceptualized from related syntheses |
Visualizations
Microbial Synthesis Workflow
Caption: Engineered metabolic pathway for this compound production in E. coli.
Chemical Synthesis Workflow
Caption: Chemical synthesis route to this compound from citric acid.
Troubleshooting Logic for Low Yield in Microbial Synthesis
Caption: Troubleshooting workflow for low yield in microbial synthesis.
References
- 1. Production of this compound in a Recombinant Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound in a recombinant Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glutaconic Acid Derivatization
Welcome to the technical support center for glutaconic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple peaks in my GC-MS/NMR analysis after derivatizing this compound. What could be the cause?
A: The presence of multiple peaks often indicates a mixture of isomers. This compound and its derivatives can undergo facile isomerization between cis and trans forms, especially under the conditions used for derivatization, such as heating.[1][2][3] Analysis of commercially available trans-3-methylthis compound by GC-MS has shown a mixture of both cis and trans isomers, suggesting that the derivatization process itself can promote isomerization.[1] Another possibility is incomplete derivatization, leaving some starting material, or the presence of side products from other reactions.
Q2: My esterification reaction of this compound has a low yield. What are the common reasons for this?
A: Low yields in this compound esterification can stem from several factors. The reaction is a reversible equilibrium between the acid and alcohol, and the ester and water.[4] The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid.[5][6] Additionally, incomplete reaction is a common issue. Factors such as insufficient catalyst, reaction time, or non-optimal temperature can lead to poor conversion. For some derivatization procedures, using a significant molar excess of the derivatizing reagent is necessary to ensure the reaction goes to completion.[7]
Q3: How can I prevent the hydrolysis of my glutaconic anhydride (B1165640) derivative?
A: Glutaconic anhydride, like other acid anhydrides, is highly reactive towards water and can readily hydrolyze back to the diacid.[5][8] To prevent this, it is crucial to maintain anhydrous ("dry") conditions throughout the synthesis and workup procedure.[5][9] This includes using dry solvents and reagents and protecting the reaction from atmospheric moisture.
Q4: Can this compound undergo decarboxylation during derivatization?
A: Decarboxylation, the loss of CO2, is a common reaction for certain types of carboxylic acids, particularly β-keto acids, when heated.[10] While this compound itself is not a β-keto acid, heating during derivatization could potentially lead to decarboxylation, although this is less commonly reported than isomerization. The stability of the molecule at elevated temperatures should be a consideration. At high temperatures (>120°C), the related glutamic acid is known to undergo cyclization and decarboxylation.[11]
Q5: Is it necessary to start with the cis isomer of this compound to form the cyclic anhydride?
A: No, it is not strictly necessary. Glutaconic anhydride can be formed from either the cis or trans diacid. The trans form typically isomerizes to the cis form under the reaction conditions (usually heating) required for dehydration to the cyclic anhydride.[3]
Troubleshooting Guide: Common Side Reactions
| Problem | Potential Cause | Recommended Solution(s) | Supporting Evidence |
| Low Product Yield | Incomplete Reaction | - Increase reaction time or temperature.- Use a large excess of the alcohol (for esterification) to shift the equilibrium.[4]- Ensure sufficient catalyst concentration. | Fischer esterification is an equilibrium-driven process.[4] |
| Product Hydrolysis | - Use anhydrous solvents and reagents.[5]- Remove water as it forms using a Dean-Stark apparatus.[4]- Perform the reaction under inert atmosphere. | Acid anhydrides and esters can hydrolyze in the presence of water.[5][6] | |
| Product Impurity (Multiple Peaks/Spots) | Cis/Trans Isomerization | - Use milder reaction conditions (lower temperature, shorter time).- Analyze product mixture to confirm isomers (e.g., via NMR).[1]- Purify the desired isomer using chromatography or recrystallization. | Heating can cause time-dependent isomerization of this compound derivatives.[1][2] |
| Presence of Starting Material | - Optimize reaction conditions for full conversion (see "Incomplete Reaction" above).- Ensure the derivatizing agent is not degraded and is in sufficient excess.[7] | Incomplete derivatization leads to a mix of product and starting material.[12] | |
| Unstable Product | Anhydride Ring-Opening | - Store the final product under strictly anhydrous conditions (e.g., in a desiccator).[8]- Avoid aqueous workup steps if possible. | Acid anhydrides are highly susceptible to hydrolysis.[5] |
Key Experimental Protocols
Protocol 1: General Fischer Esterification of this compound
This protocol is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Dissolution: Dissolve this compound in a large excess of the desired alcohol (e.g., absolute ethanol). The alcohol acts as both a reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[13][14]
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques.
-
Workup: After cooling, neutralize the excess acid with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the ester product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: Synthesis of Glutaconic Anhydride
This protocol describes the formation of a cyclic anhydride from the diacid.
-
Dehydration: Heat this compound (either cis or trans isomer) gently.[3] Alternatively, a chemical dehydrating agent like acetic anhydride or phosphorous pentoxide can be used.[8]
-
Reaction Conditions: If starting with the trans isomer, heating allows for isomerization to the cis form, which then cyclizes.[3]
-
Isolation: The product, glutaconic anhydride, is a colorless solid.[3] It can be isolated by removing the dehydrating agent and any byproducts. Purification may be achieved through sublimation or recrystallization from a non-polar, anhydrous solvent.
-
Handling and Storage: Due to its sensitivity to moisture, glutaconic anhydride must be handled and stored in dry conditions to prevent hydrolysis.[5][8]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for an impure this compound derivative.
Caption: Esterification pathways and common side reactions.
Caption: Logical pathway for glutaconic anhydride formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomerization of trans‐3‐methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. waters.com [waters.com]
- 8. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Glutaconic Acid in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutaconic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions include:
-
Cis-Trans Isomerization: this compound exists as cis and trans isomers. Interconversion between these isomers can occur in solution, potentially impacting its reactivity and biological activity. Studies on similar compounds, such as 3-methylthis compound, have shown that the trans isomer can convert to the more stable cis form over time, a process that can be influenced by temperature.[1][2]
-
Degradation under Stress Conditions: Like many organic molecules, this compound may be susceptible to degradation under forced conditions such as exposure to acidic or basic pH, high temperatures, oxidizing agents, and UV light.[3][4]
-
Potential for Decarboxylation: While not a β-keto acid, the dicarboxylic acid structure of this compound suggests that decarboxylation could be a potential degradation pathway under thermal stress.[5][6]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from:
-
Isomerization: The primary "degradation" product may be the geometric isomer of the starting material (e.g., cis-glutaconic acid from trans-glutaconic acid).[1][2][7]
-
Hydrolysis of potential esters or amides: If working with derivatives of this compound, hydrolysis of these functional groups is a possibility under acidic or basic conditions.
-
Oxidative degradation products: In the presence of oxidizing agents, various smaller organic acids and aldehydes could be formed.
-
Decarboxylation products: If decarboxylation occurs, it could lead to the formation of unsaturated monocarboxylic acids.
Q3: How should I prepare and store aqueous stock solutions of this compound to ensure stability?
A3: To maximize the stability of your this compound stock solutions, consider the following:
-
Use high-purity water: Use purified water (e.g., deionized, distilled, or HPLC-grade) to minimize contaminants that could catalyze degradation.
-
Control the pH: Prepare solutions in a buffer system relevant to your experimental needs. If possible, a neutral or slightly acidic pH is generally a good starting point for stability.
-
Store at low temperatures: Store stock solutions at 2-8°C for short-term use and consider frozen storage at -20°C or -80°C for long-term stability, though freeze-thaw cycles should be minimized.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Prepare fresh solutions: For critical experiments, it is always best to prepare fresh solutions to ensure the integrity of the this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent experimental results over time with the same stock solution. | 1. Cis-Trans Isomerization: The ratio of cis to trans isomers may be changing over time in your solution.[1][2]2. Gradual Degradation: The this compound may be slowly degrading under your storage conditions. | 1. Analyze for Isomers: Use an analytical technique like HPLC or ¹H-NMR to check for the presence of both cis and trans isomers.[1]2. Prepare Fresh Solutions: Prepare fresh stock solutions for each set of experiments.3. Optimize Storage: Re-evaluate your storage conditions (temperature, light protection, pH). |
| Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). | 1. Formation of Degradation Products: Your experimental conditions (e.g., pH, temperature, presence of other reagents) may be causing this compound to degrade.2. Isomerization: The new peak could be the other geometric isomer of this compound.[7] | 1. Conduct Forced Degradation Studies: Systematically expose your this compound solution to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products.[3][8]2. Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the mass of the unknown peaks and deduce their potential structures. |
| Loss of compound concentration in the aqueous solution over time. | 1. Chemical Degradation: The this compound is degrading into other compounds.2. Precipitation: If the concentration is high, changes in temperature or pH could cause the this compound to precipitate out of solution. | 1. Perform a Stability Study: Quantify the concentration of this compound in your solution over time under your typical storage and experimental conditions using a validated analytical method like HPLC-UV or LC-MS.[9]2. Check Solubility: Ensure your stock solution concentration is below the solubility limit of this compound under your storage conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound (either cis or trans isomer)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
At specified time points, withdraw an aliquot, neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze at specified time points by HPLC.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C for 48 hours.
-
Analyze at specified time points by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at specified time points by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control (time zero) to identify new peaks (degradation products) and quantify the loss of the parent this compound peak.
Protocol 2: HPLC Method for Quantification of this compound and Detection of Isomers
Objective: To develop an HPLC method for the separation and quantification of cis- and trans-glutaconic acid.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available with both isomers)
Methodology:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Dilute the aqueous this compound solution to an appropriate concentration within the linear range of the assay using the mobile phase A.
-
Analysis: Inject the sample and record the chromatogram. The two isomers should be separated under these conditions.
-
Quantification: Create a calibration curve using a standard of known concentration to quantify the amount of each isomer.
Visualizations
Caption: Potential stability pathways of this compound in aqueous solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Isomerization of trans‐3‐methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization of trans-3-methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Glutaconic Acid Isomer Separation
Welcome to the technical support center for the chromatographic separation of glutaconic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound isomers?
A1: The primary challenges in separating cis- and trans- this compound isomers stem from their similar physicochemical properties. Both are small, polar, dicarboxylic acids, leading to comparable retention behaviors in many chromatographic modes. Furthermore, the potential for on-column isomerization between the cis and trans forms can lead to peak distortion and inaccurate quantification. The selection of an appropriate stationary phase and the fine-tuning of mobile phase parameters, particularly pH, are critical to achieving adequate resolution.
Q2: Which HPLC modes are suitable for separating this compound isomers?
A2: Several HPLC modes can be employed for the separation of this compound isomers, each with its own advantages:
-
Reversed-Phase (RP) HPLC: While challenging due to the high polarity of this compound, RP-HPLC can be effective, especially with columns designed for polar analytes (e.g., polar-embedded or polar-endcapped C18 columns). Mobile phase pH control is crucial to suppress the ionization of the carboxylic acid groups and increase retention.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Since this compound is anionic, anion-exchange chromatography is a suitable approach. The retention is controlled by the ionic strength and pH of the mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.
Q3: Why is mobile phase pH so critical for the separation of this compound isomers?
A3: The pH of the mobile phase directly influences the ionization state of the two carboxylic acid groups on the this compound molecule. The pKa of this compound is approximately 3.69.[1] Operating the mobile phase at a pH around this pKa will result in a mixture of ionized and non-ionized forms, which can lead to poor peak shape and shifting retention times. For reversed-phase HPLC, a mobile phase pH below the pKa (e.g., pH 2.5-3.0) will keep the isomers in their less polar, protonated form, leading to better retention and often improved peak shape. In ion-exchange chromatography, the pH must be controlled to ensure the analytes carry the appropriate charge for interaction with the stationary phase.
Q4: Can the this compound isomers interconvert during analysis?
A4: Yes, there is a potential for on-column isomerization between the cis and trans forms of this compound, which can be influenced by factors such as pH and temperature. For structurally similar compounds like muconic acid, isomerization is known to be initiated by changes in pH (below 7) and heat.[2] To minimize this, it is advisable to use the mildest effective temperature and to control the mobile phase pH carefully. If isomerization is suspected, conducting experiments at different temperatures can help to identify its impact on the chromatogram.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase pH | Adjust the mobile phase pH. In reversed-phase, try a lower pH (e.g., 2.5) to fully protonate the carboxylic acid groups. In ion-exchange, systematically vary the pH to find the optimal charge state for differential interaction with the stationary phase. |
| Inappropriate Mobile Phase Strength | In reversed-phase, decrease the organic solvent percentage to increase retention and potentially improve resolution. In HILIC, increasing the aqueous component will decrease retention; a careful balance is needed. In ion-exchange, adjust the buffer concentration (ionic strength) to modulate retention. |
| Incorrect Column Chemistry | For reversed-phase, consider a column designed for polar analytes (e.g., AQ-C18, polar-embedded). For HILIC or ion-exchange, ensure the chosen stationary phase is appropriate for small organic acids. |
| Shallow Gradient Needed | If using a gradient, a shallower gradient profile can often improve the separation of closely eluting peaks. |
Problem 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | In reversed-phase on silica-based columns, free silanol (B1196071) groups can interact with the carboxylic acid groups, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can suppress silanol ionization. Using a highly end-capped column or a column with a different base material (e.g., polymer-based) can also mitigate this. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample. |
| Mismatched Sample Solvent | The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure good peak shape. |
| Column Contamination or Void | If the problem persists and worsens over time, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent. If this doesn't resolve the issue, a new column may be needed. |
Problem 3: Shifting Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phases or after a steep gradient. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Buffer solutions, in particular, can be prone to microbial growth or changes in pH over time. Ensure mobile phase components are fully dissolved and the mixture is homogenous. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Pump Performance Issues | Inconsistent mobile phase composition due to pump malfunctions can cause retention time drift. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate. |
Experimental Protocols
The following protocols are suggested starting points for the separation of this compound isomers. Optimization will likely be required for your specific application and instrumentation.
Method 1: Reversed-Phase HPLC
This method is based on common practices for the separation of small, polar organic acids.
-
Column: C18 with polar end-capping or polar-embedded chemistry (e.g., Acclaim™ Organic Acid, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: Linear gradient from 2% to 20% B
-
15-17 min: Hold at 20% B
-
17-18 min: Return to 2% B
-
18-25 min: Re-equilibration at 2% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
Method 2: Ion-Exchange Chromatography
This method is adapted from protocols for other small organic acids.
-
Column: Anion-exchange column suitable for organic acids (e.g., Dionex IonPac™ AS11-HC-4µm)
-
Eluent: Potassium Hydroxide (KOH) gradient
-
Gradient Program:
-
0-5 min: 1 mM KOH
-
5-15 min: Linear gradient from 1 mM to 30 mM KOH
-
15-20 min: Hold at 30 mM KOH
-
20-21 min: Return to 1 mM KOH
-
21-30 min: Re-equilibration at 1 mM KOH
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Suppressed Conductivity
Quantitative Data Summary
The following tables present illustrative data for the separation of this compound isomers based on the expected performance of the described methods. Actual results will vary depending on the specific column, instrumentation, and experimental conditions.
Table 1: Expected Performance of Reversed-Phase HPLC Method
| Parameter | cis-Glutaconic Acid | trans-Glutaconic Acid |
| Expected Retention Time (min) | 8.5 | 9.2 |
| Resolution (Rs) | - | > 1.5 |
| Asymmetry Factor | 1.0 - 1.3 | 1.0 - 1.3 |
Table 2: Expected Performance of Ion-Exchange Chromatography Method
| Parameter | cis-Glutaconic Acid | trans-Glutaconic Acid |
| Expected Retention Time (min) | 12.1 | 12.8 |
| Resolution (Rs) | - | > 1.5 |
| Asymmetry Factor | 1.0 - 1.2 | 1.0 - 1.2 |
Visualizations
Caption: A logical workflow for troubleshooting common issues in the separation of this compound isomers.
References
Technical Support Center: Purification of Glutaconic Acid
Welcome to the technical support center for the purification of glutaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Crystallization
Question: I am experiencing a significantly low yield of this compound crystals after the crystallization process. What are the possible reasons and how can I improve the yield?
Answer:
Low crystallization yields can be attributed to several factors:
-
High Solubility in the Chosen Solvent: If this compound is too soluble in the solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Insufficient Concentration: The initial concentration of this compound in the solution may not be high enough to achieve supersaturation upon cooling.
-
Formation of Soluble Isomers: The presence of the cis-isomer of this compound, which may have different solubility characteristics, can affect the crystallization of the desired trans-isomer.
-
Incomplete Precipitation: The cooling process might be too rapid, or the final temperature not low enough to induce maximum precipitation.
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your solvent choice. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Consider mixed solvent systems to fine-tune solubility.
-
Concentration: Before cooling, concentrate the solution by evaporating a portion of the solvent to achieve a higher starting concentration.
-
Optimize Cooling: Employ a slow, controlled cooling process to encourage crystal growth over spontaneous nucleation of fine particles. Seeding the solution with a small crystal of pure this compound can also promote crystallization.
-
Second Crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Issue 2: Discoloration of the Final Product
Question: My purified this compound has a yellow or brownish tint. How can I remove these color impurities?
Answer:
Discoloration in the final product is often due to the presence of polymeric or high-molecular-weight organic impurities. These can be introduced from the starting materials or formed as byproducts during the synthesis.
Troubleshooting Steps:
-
Activated Carbon Treatment: Activated carbon is effective in adsorbing colored impurities.[1]
-
Protocol: Dissolve the impure this compound in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution. Heat the mixture with stirring for a short period (15-30 minutes), and then perform a hot filtration to remove the activated carbon. Allow the filtrate to cool and crystallize.
-
-
Recrystallization: Multiple recrystallizations can progressively remove colored impurities that are less soluble in the cold solvent or are present in small quantities.
Issue 3: Presence of Geometric Isomers (cis/trans)
Question: My analytical results show the presence of both cis and trans-glutaconic acid. How can I separate them?
Answer:
The cis and trans isomers of this compound can be challenging to separate due to their similar chemical properties.[2] However, their different spatial arrangements can be exploited for separation.
Troubleshooting Steps:
-
Fractional Crystallization: The two isomers may have different solubilities in certain solvent systems. By carefully selecting the solvent and controlling the crystallization conditions, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor.
-
Chromatography:
-
Reversed-Phase HPLC: This technique can often separate geometric isomers based on subtle differences in their polarity and interaction with the stationary phase.
-
Ion-Exchange Chromatography: While primarily for charged molecules, differences in the pKa values of the isomers might allow for separation under specific pH conditions.[1][3][4][5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurities in this compound can vary depending on the synthetic route.
-
From Levulinic Acid: Synthesis from levulinic acid may introduce unreacted starting material or byproducts from the bromination and subsequent reactions.[2]
-
From 2-Pyrone-4,6-dicarboxylic Acid: Decarboxylation of 2-pyrone-4,6-dicarboxylic acid can lead to residual starting material or partially decarboxylated intermediates.[7][8][9][10][11]
-
Via Wittig Reaction: The Wittig reaction can introduce triphenylphosphine (B44618) oxide as a significant byproduct, along with potential side-reaction products from the ylide or the aldehyde/ketone.[12][13][14][15][16]
-
General Impurities: Other dicarboxylic acids with similar structures, such as glutaric acid, may also be present.[2] In biological production, related metabolites like 3-hydroxyglutaric acid can be impurities.[2]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Water is a common and effective solvent for the recrystallization of many dicarboxylic acids, including this compound. Its high polarity allows for good solubility at elevated temperatures and significantly lower solubility at room temperature or below, facilitating good recovery. For less polar impurities, a mixed solvent system, such as ethanol-water or acetone-water, can be effective.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful method for separating and quantifying this compound and its impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (for trans-glutaconic acid, typically around 134-136 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
Q4: What are the stability considerations for this compound?
A4: Dicarboxylic acids are generally stable compounds. However, as an unsaturated dicarboxylic acid, this compound has some specific stability considerations:
-
pH: In strongly acidic or basic solutions, especially at elevated temperatures, isomerization between the cis and trans forms may occur. Prolonged exposure to harsh pH conditions could also lead to degradation.
-
Temperature: While generally stable at room temperature, prolonged exposure to high temperatures may cause decarboxylation or other degradation reactions. It is advisable to store purified this compound in a cool, dry place.
Data Presentation
Table 1: Solubility of Related Dicarboxylic Acids
Since comprehensive quantitative solubility data for this compound is limited, the following table provides data for structurally similar dicarboxylic acids to guide solvent selection. Solubility is generally expressed in g/100 mL of solvent.
| Solvent | Glutaric Acid (C5) | Adipic Acid (C6) | Succinic Acid (C4) |
| Water | 8.3 (20°C) | 1.4 (15°C) | 5.8 (20°C) |
| Ethanol | 66.5 (25°C) | 7.8 (25°C) | 5.0 (15°C) |
| Acetone | 40.2 (25°C) | 1.5 (15°C) | 1.2 (15°C) |
| Ethyl Acetate | 10.7 (25°C) | 2.5 (25°C) | 0.3 (15°C) |
| Diethyl Ether | 25.8 (25°C) | 1.5 (25°C) | 1.2 (15°C) |
Note: This data is for guidance only. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol outlines a general procedure for the purification of this compound by recrystallization from water.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If there are insoluble impurities, proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorization with activated carbon was performed, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Ion-Exchange Chromatography for this compound Purification
This protocol provides a general method for purifying this compound using anion-exchange chromatography.[1][3][4][5][6]
-
Resin Preparation: Select a suitable anion-exchange resin (e.g., a weak anion exchanger) and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low concentration buffer at a pH where this compound is charged).
-
Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound from the column by applying a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the buffer to neutralize the charge on the this compound.
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of this compound using a suitable analytical method like HPLC.
-
Desalting and Isolation: Combine the fractions containing pure this compound. The salt can be removed by methods such as dialysis or by precipitating the this compound through pH adjustment and subsequent filtration.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
- 1. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineered microbial production of 2-pyrone-4, 6-dicarboxylic acid from lignin residues for use as an industrial platform chemical :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-level production of 2-pyrone-4,6-dicarboxylic acid from vanillic acid as a lignin-related aromatic compound by metabolically engineered fermentation to realize industrial valorization processes of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. study.com [study.com]
- 16. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Storage and Handling of Glutaconic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of glutaconic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a dry, well-ventilated, and cool place.[1] To minimize potential degradation, it is advisable to store it protected from light.
Q2: How should I store this compound solutions?
Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures. Recommendations from suppliers suggest that stock solutions can be stored at -20°C for up to one year and at -80°C for up to two years.[2]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, as an unsaturated dicarboxylic acid, it is susceptible to degradation through several mechanisms:
-
Oxidation: The double bond in this compound is a potential site for oxidative cleavage. Dicarboxylic acids can be degraded via ω- and β-oxidation.[1][2][3]
-
Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in compounds with double bonds, potentially leading to isomerization or other forms of degradation.
-
Thermal Degradation: High temperatures can cause decarboxylation of dicarboxylic acids. For instance, related compounds like succinic acid and glutaric acid form anhydrides upon heating.[4]
Q4: What are the visible signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, you might observe a change in color (yellowing or browning), a change in physical state, or the appearance of an unusual odor. The most reliable way to detect degradation is through analytical techniques such as HPLC.
Q5: How can I detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for detecting and quantifying the degradation of this compound. A stability-indicating HPLC method can separate the intact this compound from its degradation products.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Analyze the old stock solution using a stability-indicating HPLC method to check for degradation products. 3. Ensure proper storage conditions for the new stock solution (aliquoted, -20°C or -80°C, protected from light). |
| Change in color of solid this compound | Exposure to light, air (oxidation), or moisture. | 1. Discard the discolored product. 2. Store new batches in amber vials or in a light-proof container in a desiccator. 3. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Precipitate formation in this compound solution | Solvent incompatibility or saturation at low temperatures. | 1. Ensure the chosen solvent is appropriate for the desired concentration. 2. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly higher temperature (e.g., 4°C instead of -20°C) if stability is not compromised, or use a lower concentration. 3. Filter the solution before use if the precipitate does not redissolve. |
| pH shift in the this compound solution | Degradation leading to the formation of acidic or basic byproducts. | 1. Measure the pH of the solution. 2. Analyze the solution by HPLC to identify potential degradation products. 3. Prepare fresh solutions and buffer them if the experimental conditions allow. |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid (or Formic Acid) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution: A starting gradient could be 5% B to 95% B over 20 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve in mobile phase A for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis and Method Optimization:
-
Inject the stressed samples and the unstressed standard solution.
-
Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Optimize the gradient, flow rate, and mobile phase composition as needed to achieve adequate separation.
-
Visualizations
Caption: Recommended storage conditions for solid and solution forms of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Glutaconic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of glutaconic acid by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For organic acids like this compound, a mobile phase with a pH below the pKa of the analyte can improve peak shape. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. Consider adding a small amount of a competing acid to the mobile phase. |
| Co-elution with Interfering Compounds | Optimize the chromatographic gradient to better separate this compound from matrix components. |
| Degradation of Analyte on Column | Ensure the mobile phase and sample are free of contaminants. Use a guard column to protect the analytical column. |
Problem: Inconsistent or Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction from the Matrix | Optimize the sample preparation method. For this compound in biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is common.[1] |
| Analyte Instability | Investigate the stability of this compound under the extraction and storage conditions. Ensure samples are processed promptly and stored at appropriate temperatures. |
| Suboptimal pH during Extraction | Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent. |
| Use of an Inappropriate Internal Standard | Employ a stable isotope-labeled (SIL) internal standard for this compound, such as this compound-d4, to accurately track and correct for recovery losses. |
Problem: High Signal-to-Noise Ratio or Baseline Noise
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Components Causing High Background | Improve sample cleanup to remove interfering substances. A more rigorous SPE protocol may be necessary. |
| Improper Mass Spectrometer Settings | Optimize the ion source parameters (e.g., gas flows, temperature) and MS/MS transitions for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction addition technique.[2] You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What are the most effective strategies to mitigate matrix effects for this compound?
A3: The most effective strategies include:
-
Improved Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting interferences.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d4, will experience the same ion suppression or enhancement as the analyte, allowing for accurate correction.
Q4: Can derivatization help in overcoming matrix effects for this compound?
A4: Yes, derivatization can be a useful strategy. By chemically modifying this compound, you can alter its chromatographic retention time, moving it to a region of the chromatogram with fewer co-eluting matrix components. Derivatization can also improve ionization efficiency.[1]
Q5: What type of internal standard is recommended for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard is highly recommended. Since it has the same chemical properties as this compound, it co-elutes and is affected by matrix effects in the same way, providing the most accurate correction for signal variations.
Data Presentation
The following table summarizes representative quantitative data on matrix effects and recovery for the analysis of organic acids, including isomers of this compound, in biological matrices. It is important to note that specific values for this compound may vary depending on the exact matrix, sample preparation method, and LC-MS/MS system used. Researchers should validate these parameters for their specific assay.
Table 1: Representative Matrix Effect and Recovery Data for Organic Acid Analysis in Biological Matrices
| Analyte | Matrix | Concentration Level | Mean Matrix Effect (%)[3] | Mean Recovery (%)[3] |
| Glutaric Acid | Plasma | Low QC | 95.2 | 91.5 |
| Mid QC | 97.8 | 94.2 | ||
| High QC | 99.1 | 96.8 | ||
| Glutaric Acid | Urine | Low QC | 88.7 | 85.3 |
| Mid QC | 91.5 | 88.9 | ||
| High QC | 94.3 | 92.1 |
Note: Data is representative and compiled from principles outlined in cited literature for similar organic acids. Actual values for this compound should be determined during method validation.
Experimental Protocols
Detailed Methodology for Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a method for the quantification of this compound in human urine using a stable isotope-labeled internal standard.
1. Materials and Reagents
-
This compound standard
-
This compound-d4 (or other suitable SIL-IS)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution (this compound-d4).
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound-d4: Precursor ion > Product ion (specific m/z values to be optimized)
-
4. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Parameters for Glutaconic Acid GC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of glutaconic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC-MS?
A1: this compound, like other organic acids, is a polar compound with low volatility due to its carboxyl groups.[1][2][3] These properties make it unsuitable for direct analysis by gas chromatography. Derivatization is a chemical process that converts the non-volatile acid into a volatile and thermally stable compound, allowing it to be vaporized in the GC inlet and travel through the analytical column.[1][4] The most common methods for organic acids are silylation (e.g., using BSTFA or MSTFA) and alkylation (e.g., methylation).[2][5][6]
Q2: What are the most common derivatization reagents for this compound?
A2: Silylation reagents are widely used for the derivatization of organic acids. The most common include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like TMCS (trimethylchlorosilane).[5][6]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent.
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Creates more stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]
Alkylation to form esters (e.g., methyl esters) is another viable strategy.[2]
Q3: What is a typical starting point for injection parameters?
A3: A good starting point for method development depends on the specific derivative and instrument. However, a general range for the analysis of silylated organic acids is provided in the table below. Optimization is crucial for achieving the best results.[8]
Q4: Should I use a split or splitless injection?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: Use for higher concentration samples to avoid overloading the column.[9] Ratios can range from 10:1 to 100:1.
-
Splitless Injection: Ideal for trace-level analysis where maximum sensitivity is required. Be mindful of potential solvent peak tailing, which can be mitigated by optimizing the purge activation time.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound derivative peak is tailing significantly. What are the potential causes and how can I fix it?
A: Peak tailing is a common problem when analyzing active compounds like carboxylic acids.[11] It can compromise resolution and lead to inaccurate quantification.[12] The primary causes can be grouped into issues with the GC system's inertness, injection technique, or column health.
Potential Causes & Solutions:
-
Active Sites in the Inlet: The injector liner and septum are common sources of activity.[13]
-
Column Contamination or Degradation: Accumulation of non-volatile residues at the head of the column can create active sites.
-
Solution: Trim 10-20 cm from the front of the column to remove the contaminated section.[10] If the problem persists, the entire column may need to be replaced.
-
-
Suboptimal Injector Temperature: If the temperature is too low, the sample may not vaporize completely and instantaneously, leading to tailing.[11]
-
Solution: Ensure the injector temperature is appropriate for the derivative's boiling point, typically around 250-280 °C for silylated compounds.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of free this compound will result in severe peak tailing or no peak at all.
-
Solution: Review your derivatization protocol. Ensure reagents are fresh, reaction time and temperature are adequate, and the sample is completely dry before adding the derivatizing agent.
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
}
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low or No Signal Intensity
Q: I am injecting my derivatized this compound sample, but I see a very small peak or no peak at all. What should I check?
A: A lack of signal can be frustrating and may point to issues ranging from sample preparation to instrument settings.
Potential Causes & Solutions:
-
Derivatization Failure: This is a primary suspect. The reaction may have failed or been inefficient.
-
Solution: Prepare a fresh, higher-concentration standard and derivatize it. Ensure the absence of moisture, as silylation reagents are highly water-sensitive. Analyze a blank sample containing only the solvent and derivatizing agent to check for reagent degradation.[13]
-
-
Injector Problems: The sample may not be reaching the column.
-
Solution: Check the syringe for blockages or bubbles. Ensure the correct injection volume is being drawn and dispensed. Verify that the injector is at the correct temperature and not leaking.
-
-
MS Detector Issues: The detector may not be functioning correctly or the settings may be inappropriate.
-
Solution: Run an instrument auto-tune to ensure the MS is performing within specification.[15] Check that the MS is in the correct scan mode and that the mass range includes the expected mass fragments of your derivative.
-
-
Active Sites: Severe activity in the system can lead to complete adsorption of the analyte, resulting in no peak.
-
Solution: Follow the steps outlined in the "Poor Peak Shape" section, such as replacing the liner and septum and trimming the column.[16]
-
Data Presentation
Table 1: Typical GC-MS Injection Parameters for Silylated Organic Acids
| Parameter | Typical Value/Range | Purpose & Considerations |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivative. Too low can cause peak broadening/tailing; too high can cause degradation.[9] |
| Injection Mode | Split / Splitless | Use Split (e.g., 20:1) for concentrated samples to prevent overload. Use Splitless for trace analysis to maximize sensitivity.[10] |
| Injection Volume | 0.5 - 2.0 µL | Larger volumes can increase response but also risk column overload and peak distortion.[17] |
| Carrier Gas | Helium or Hydrogen | Provides consistent flow. Typical flow rates are 1-2 mL/min for MS compatibility.[9][15] |
| Septum Purge | On (Typically 0.5-1 min) | Helps to vent residual solvent and prevent septum bleed from entering the column. |
Experimental Protocols
Protocol: Silylation of this compound using BSTFA + 1% TMCS
This protocol provides a general procedure for the derivatization of this compound from a dried extract.
Materials:
-
Dried sample extract or standard
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine (B92270) or Acetonitrile (Anhydrous grade)
-
Heating block or oven
-
GC vials with inserts and PTFE-lined caps
Procedure:
-
Ensure Sample is Dry: Place the vial containing the dried sample extract in a desiccator for at least 30 minutes to remove all traces of water. Moisture will deactivate the silylation reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried sample. Vortex briefly.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal and Heat: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block set to 70-80 °C for 60 minutes to facilitate the reaction.
-
Cool and Analyze: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontcolor="#202124"];
}
Caption: Experimental workflow for this compound silylation.
References
- 1. metbio.net [metbio.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. benchchem.com [benchchem.com]
- 14. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Glutaconic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of glutaconic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a dicarboxylic acid, and its solubility is influenced by the polarity of the solvent. It is described as a very hydrophobic molecule and is practically insoluble in water at neutral pH.[1] However, it is soluble in polar organic solvents like ethanol (B145695) and methanol.[2] Its solubility in water is predicted to be 17.6 g/L.[1] The presence of two carboxylic acid groups allows for hydrogen bonding, which contributes to its solubility in polar solvents.[2][3]
Q2: Why is my this compound not dissolving in the chosen reaction solvent?
Several factors can contribute to the poor solubility of this compound:
-
Solvent Polarity: this compound has limited solubility in non-polar organic solvents due to its polar carboxylic acid groups.[2] Conversely, its hydrophobic carbon backbone limits its solubility in water.[1][3]
-
pH of the Medium: At neutral pH, the carboxylic acid groups are only partially ionized, limiting solubility in aqueous solutions.[2]
-
Temperature: Solubility of carboxylic acids often increases with temperature.[4] Your experimental temperature might be too low.
-
Crystalline Form: The specific crystalline structure of your this compound can affect its dissolution rate.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy.[5][6] Co-solvents can enhance the solubility of poorly soluble drugs by reducing the interfacial tension between the solute and the solvent.[5][6] For this compound, adding a water-miscible polar organic solvent in which it is readily soluble to an aqueous solution can significantly improve its overall solubility.[5] The addition of even a small amount of a polar co-solvent can substantially alter the properties of the solvent mixture.[7][8]
Q4: How does pH adjustment affect the solubility of this compound?
Adjusting the pH is a highly effective method to increase the solubility of this compound in aqueous media.[6][9] By adding a base, you can deprotonate the carboxylic acid groups to form a glutaconate salt.[10] These ionic salts are generally much more soluble in water than the neutral acid form because charged species are more readily solvated by water molecules.[9][10]
Q5: What is phase transfer catalysis, and can it be used for reactions with this compound?
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[11][12] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction occurs.[12][13] This can be particularly useful for reactions involving this compound (or its salt form in an aqueous phase) and a substrate that is only soluble in an organic solvent.[11] PTC can improve reaction rates and eliminate the need for expensive or hazardous solvents that can dissolve all reactants.[12][14]
Troubleshooting Guides
Issue 1: this compound precipitates out of the reaction mixture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent system is not optimal. | Add a co-solvent in which this compound is more soluble. For aqueous reactions, consider adding a polar aprotic solvent like DMSO or DMF. For organic reactions, a small amount of water can sometimes enhance solubility.[15][16][17] | The this compound will dissolve and remain in solution. |
| pH is too low for aqueous solutions. | Increase the pH of the solution by adding a base (e.g., NaOH, K2CO3) to form the more soluble glutaconate salt.[9][10] | The precipitate will dissolve as the salt is formed. |
| Reaction temperature is too low. | Gradually increase the temperature of the reaction mixture while stirring. | Solubility will increase, and the precipitate should dissolve. Be mindful of the thermal stability of your reactants. |
| Concentration is too high. | If possible, dilute the reaction mixture with more of the solvent or co-solvent. | The concentration will be below the saturation point, and the precipitate will dissolve. |
Issue 2: The reaction rate is very slow, likely due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Limited contact between reactants due to phase separation. | Employ phase transfer catalysis. Add a suitable phase transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the glutaconate anion into the organic phase.[11][12] | The reaction rate will increase as the reactants are brought into contact. |
| Low concentration of dissolved this compound. | Convert this compound to a more soluble derivative prior to the reaction. For example, esterification of the carboxylic acid groups can increase solubility in organic solvents.[18] | The derivative will have better solubility, leading to a higher effective concentration and a faster reaction rate. |
| Insufficient mixing. | Increase the stirring rate or use mechanical stirring to improve the dissolution kinetics. | Enhanced mixing can help dissolve the this compound more quickly and improve contact between reactants. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | Not Specified | 17.6 g/L (Predicted)[1] |
| This compound | DMSO | Not Specified | 116.67 mg/mL[19] |
| Glutaric Acid | Water | Not Specified | Highly Soluble[2] |
| Glutaric Acid | Ethanol | Not Specified | Soluble[2] |
| Glutaric Acid | Methanol | Not Specified | Soluble[2] |
| L-Glutamic Acid | Water | Not Specified | Limited solubility at room temperature[4] |
| L-Glutamic Acid | Formic Acid | 278-355 K | Highest solubility among tested organic solvents[4] |
| L-Glutamic Acid | DMSO | 278-355 K | Low solubility[4] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
-
Initial Assessment: Attempt to dissolve a small, known amount of this compound in the primary reaction solvent to determine its baseline solubility.
-
Co-solvent Selection: Choose a co-solvent in which this compound is known to be highly soluble (e.g., DMSO, ethanol). The co-solvent should be miscible with the primary solvent and inert to the reaction conditions.
-
Titration: While stirring the suspension of this compound in the primary solvent, add the co-solvent dropwise.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Quantification: Record the final ratio of primary solvent to co-solvent required for complete dissolution. This ratio should be used for the scaled-up reaction.
-
Reaction Setup: For the full-scale experiment, prepare the solvent mixture with the determined ratio before adding the this compound.
Protocol 2: pH-Mediated Solubilization of this compound in Aqueous Media
-
Suspension: Suspend the desired amount of this compound in water or an aqueous buffer.
-
Base Selection: Choose a suitable base that will not interfere with the subsequent reaction (e.g., sodium hydroxide, potassium carbonate).
-
pH Adjustment: Slowly add a dilute solution of the chosen base to the suspension while monitoring the pH with a calibrated pH meter.
-
Dissolution: Continue adding the base until the this compound is fully dissolved. The pH at which dissolution occurs will depend on the pKa of this compound.
-
Final pH: Adjust the final pH of the solution as required for the reaction. Be aware that lowering the pH again may cause the this compound to precipitate.
Visualizations
References
- 1. Showing Compound this compound (FDB022146) - FooDB [foodb.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. Phase transfer catalysis | PPTX [slideshare.net]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Efficient Glutaconic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of glutaconic acid. The guide covers both chemical and biocatalytic approaches, offering insights into catalyst selection, reaction optimization, and common experimental challenges.
Frequently Asked Questions (FAQs)
Chemical Synthesis: Dehydrogenation of Glutaric Acid
Q1: What are the most promising catalysts for the chemical synthesis of this compound from glutaric acid?
A1: While direct catalytic dehydrogenation of glutaric acid to this compound is not extensively documented, palladium-based catalysts are commonly used for the α,β-dehydrogenation of carboxylic acids. Supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Al₂O₃), are logical starting points for investigation. The choice of support and the addition of promoters can significantly influence catalyst activity and selectivity.
Q2: What are the typical reaction conditions for the dehydrogenation of dicarboxylic acids?
A2: Dehydrogenation reactions of carboxylic acids are often performed at elevated temperatures, typically in the range of 150-300°C. The reaction can be carried out in the gas or liquid phase. Inert solvents with high boiling points are suitable for liquid-phase reactions. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the catalyst and substrate.
Q3: What are the potential side reactions and byproducts in the chemical synthesis of this compound?
A3: The primary side reaction of concern during the dehydrogenation of glutaric acid is decarboxylation, which can lead to the formation of butyric acid and other degradation products. Over-oxidation can also occur, leading to the formation of other oxygenated species. The choice of catalyst and careful control of reaction temperature and time are critical to minimize these side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant (glutaric acid) and the product (this compound).
Biocatalytic Synthesis
Q1: What enzymes can be used for the biocatalytic synthesis of this compound?
A1: The enzymatic conversion of glutaryl-CoA to glutaconyl-CoA is a key step in the metabolic pathway of amino acids like lysine (B10760008) and tryptophan. This reaction is catalyzed by acyl-CoA dehydrogenases (ACADs). Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be effective in this conversion.[1] Glutaryl-CoA dehydrogenase (GCDH) is another key enzyme involved in this pathway, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, with glutaconyl-CoA as an intermediate.[2]
Q2: What are the necessary substrates and cofactors for the enzymatic reaction?
A2: The direct substrate for the acyl-CoA dehydrogenase is glutaryl-CoA, not glutaric acid. Therefore, glutaric acid must first be activated to its coenzyme A thioester. This activation step typically requires ATP and coenzyme A. The dehydrogenation reaction itself often involves a flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme.
Q3: What are the optimal conditions (pH, temperature) for the biocatalytic synthesis?
A3: The optimal pH for the activity of many mitochondrial acyl-CoA dehydrogenases is typically in the neutral to slightly alkaline range (pH 7.5-8.5). The optimal temperature will depend on the specific enzyme and its source but is generally in the physiological range of 25-40°C. It is crucial to consult the characterization data for the specific enzyme being used.
Q4: Can whole-cell biocatalysis be used for this compound production?
A4: Yes, engineered microorganisms, such as Escherichia coli, have been successfully used to produce this compound.[3][4] This approach involves introducing the necessary enzymatic pathway into the host organism, which can then convert a simple carbon source or a precursor like glutamate (B1630785) into this compound.
Troubleshooting Guides
Chemical Synthesis
| Issue | Potential Cause | Recommended Solutions |
| Low or No Conversion of Glutaric Acid | Inactive catalyst. | - Ensure the catalyst is fresh and has been properly handled and stored. - Consider a pre-reduction step for the palladium catalyst if it has been oxidized. |
| Insufficient reaction temperature. | - Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for byproduct formation. | |
| Catalyst poisoning. | - Ensure the substrate and solvent are of high purity and free from potential poisons like sulfur or heavy metal contaminants. | |
| Low Selectivity to this compound (High byproduct formation) | Reaction temperature is too high, favoring decarboxylation. | - Optimize the reaction temperature by systematically lowering it to find the optimal balance between conversion and selectivity. |
| Inappropriate catalyst. | - Screen different palladium catalysts with varying supports (e.g., carbon, alumina, titania) and metal loadings. - Consider bimetallic catalysts which can sometimes offer higher selectivity. | |
| Prolonged reaction time. | - Monitor the reaction progress and stop the reaction once the maximum yield of this compound is reached to avoid subsequent degradation. | |
| Catalyst Deactivation | Sintering of metal nanoparticles at high temperatures. | - Use a thermally stable catalyst support. - Consider operating at a lower temperature for a longer duration. |
| Coking (deposition of carbonaceous material on the catalyst surface). | - If possible, regenerate the catalyst by controlled oxidation to burn off the coke, followed by reduction. - Optimize reaction conditions to minimize coke formation. |
Biocatalytic Synthesis
| Issue | Potential Cause | Recommended Solutions |
| Low or No this compound Production | Inefficient conversion of glutaric acid to glutaryl-CoA. | - Ensure the presence of the necessary enzymes (e.g., a CoA ligase), ATP, and coenzyme A for the activation step. - Optimize the conditions for the activation reaction. |
| Inactive dehydrogenase enzyme. | - Verify the activity of the acyl-CoA dehydrogenase using a standard assay. - Ensure the presence of any necessary cofactors (e.g., FAD). | |
| Unfavorable reaction conditions (pH, temperature). | - Optimize the pH and temperature of the reaction buffer based on the known properties of the enzyme. | |
| Enzyme Inhibition | Substrate or product inhibition. | - Perform kinetic studies to determine if high concentrations of glutaric acid or glutaryl-CoA are inhibitory. - Consider using a fed-batch or continuous-flow reactor to maintain low substrate/product concentrations. |
| Presence of inhibitors in the reaction mixture. | - Purify the substrate and ensure the buffer components are not inhibitory to the enzyme. | |
| Low Yield in Whole-Cell Biocatalysis | Metabolic burden on the host organism. | - Optimize the expression levels of the pathway enzymes to balance metabolic load and product formation. |
| Inefficient transport of substrate or product across the cell membrane. | - Investigate the need for specific transporter proteins and consider their co-expression. | |
| Toxicity of this compound to the host cells. | - Screen for more robust host strains or engineer the existing strain for improved tolerance. |
Quantitative Data Summary
The following table summarizes available quantitative data for reactions related to this compound synthesis. Direct data for the chemical dehydrogenation of glutaric acid is limited in the public domain; therefore, data for related enzymatic reactions are presented.
| Catalyst / Enzyme | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (mM) | Reference |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Glutaryl-CoA | Glutaconyl-CoA | - | - | - | [1] |
| Engineered E. coli | Glucose/Glutamate | This compound | - | - | 2.7 ± 0.2 | [4] |
| Engineered E. coli | Catechol | This compound | - | - | up to 35.3 mg/L | [3] |
Experimental Protocols
Protocol 1: Generalized Chemical Dehydrogenation of Glutaric Acid
Disclaimer: This is a generalized protocol based on typical conditions for dicarboxylic acid dehydrogenation and should be optimized for the specific reaction.
-
Catalyst Preparation: Use a commercial 5% Pd/C catalyst. Ensure the catalyst is dry and has been stored under an inert atmosphere.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet, add glutaric acid (1.0 eq).
-
Add an appropriate high-boiling point solvent (e.g., diphenyl ether).
-
Add the 5% Pd/C catalyst (5-10 mol% Pd relative to the substrate).
-
-
Reaction Execution:
-
Purge the system with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 180-250°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
The this compound can be isolated from the filtrate by extraction and/or crystallization.
-
Protocol 2: Biocatalytic Conversion of Glutaryl-CoA to Glutaconyl-CoA
Disclaimer: This is a representative protocol for an in vitro enzymatic assay and may require optimization.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6).
-
Add a known concentration of purified medium-chain acyl-CoA dehydrogenase (MCAD).
-
Add the substrate, glutaryl-CoA, to the desired final concentration.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., an acid or a denaturing agent).
-
Analyze the formation of glutaconyl-CoA using HPLC or a spectrophotometric assay that monitors the reduction of an electron acceptor.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Biocatalytic pathway for this compound synthesis.
Caption: Troubleshooting logic for chemical synthesis.
References
- 1. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound in a recombinant Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glutaconic Acid Analysis
Welcome to the Technical Support Center for glutaconic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common interferences and challenges encountered during the quantification of this compound and related metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences in urinary organic acid analysis by GC-MS?
A1: Interferences in urine organic acid analysis can be broadly categorized as endogenous or exogenous. Endogenous interferences are substances naturally present in the sample, such as other metabolites, lipids, and proteins that can complicate the analysis. Exogenous interferences originate from external sources, including drugs and their metabolites, dietary compounds, products from gut bacteria, and contaminants from collection containers or sample processing, such as plasticizers and solvents.
Q2: Why is derivatization necessary for this compound analysis by GC-MS, and what are the common challenges?
A2: this compound, like other organic acids, is not sufficiently volatile for direct analysis by GC-MS. Derivatization, typically through trimethylsilylation (TMS), converts it into a more volatile and thermally stable compound.[1] Common challenges with this process include:
-
Incomplete Derivatization: This can lead to poor peak shapes, such as tailing, and reduced analytical sensitivity. Some organic acids have multiple functional groups that may not all react, resulting in multiple derivative peaks for a single compound.[1]
-
Artifact Formation: The derivatization process itself can sometimes create unexpected byproducts, complicating the interpretation of chromatograms.
-
Analyte Instability: The stability of derivatized this compound can vary, potentially affecting results if there is a delay between sample preparation and analysis.
Q3: What is "column bleed" in GC-MS and how can it affect my this compound analysis?
A3: Column bleed is the natural degradation of the stationary phase of the GC column, which then elutes during the analysis, particularly at higher temperatures. This manifests as a rising baseline in the chromatogram. The effects of column bleed include increased baseline noise, which reduces the signal-to-noise ratio and makes it difficult to detect low concentrations of this compound, and reduced overall sensitivity as small peaks can be obscured by the high background.
Q4: What are matrix effects in LC-MS analysis of this compound and how can they be mitigated?
A4: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., urine, plasma) interfere with the ionization of this compound in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification. Mitigation strategies include:
-
Optimizing Sample Preparation: Employing more selective sample cleanup techniques like solid-phase extraction (SPE) can remove many interfering compounds.
-
Improving Chromatographic Separation: Modifying the LC method to better separate this compound from matrix components can reduce co-elution.
-
Using Stable Isotope-Labeled Internal Standards: A deuterated this compound internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the signal.
Q5: I am seeing broad or tailing peaks in my chromatogram. What are the likely causes?
A5: Poor peak shape is a common issue with several potential causes:
-
Inlet Issues (GC-MS): An active or contaminated inlet liner can interact with the analyte, causing tailing. Using a deactivated liner is crucial.
-
Incomplete Derivatization (GC-MS): Underivatized polar groups on the this compound molecule can interact strongly with the stationary phase, leading to peak tailing.
-
Column Contamination or Aging: Accumulation of non-volatile residues at the head of the column or a general decline in column performance can lead to poor peak shapes.
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your this compound analysis.
Guide 1: Troubleshooting Poor Peak Shape (Tailing or Broadening) in GC-MS
This guide will help you diagnose and resolve issues related to distorted chromatographic peaks.
Problem: Peaks for this compound and other organic acids are tailing or are excessively broad, leading to poor resolution and inaccurate integration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor GC-MS peak shape.
Guide 2: Addressing Inaccurate Quantification due to Matrix Effects in LC-MS
This guide provides steps to identify and mitigate the impact of ion suppression or enhancement.
Problem: this compound quantification is inconsistent and inaccurate, with suspected interference from the biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS matrix effects.
Data on Common Interferences
While specific quantitative data for interferences in this compound analysis is limited in the literature, the following tables provide representative data for related organic acids, illustrating the potential impact of common analytical issues.
Table 1: Comparison of Extraction Methods on the Recovery of Glutaric Acid from Urine
This table shows the mean recovery of glutaric acid using two different extraction techniques prior to GC-MS analysis. The data is adapted from a comparative study on urinary organic acids.
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Liquid-Liquid Extraction (LLE) | 77.4 | 8.2 |
| Solid-Phase Extraction (SPE) | 84.1 | 6.5 |
| Data is representative for dicarboxylic acids and adapted from a study comparing LLE and SPE for urinary organic acids. |
Table 2: Illustrative Impact of Matrix Effects on the Quantification of a Dicarboxylic Acid in Urine by LC-MS/MS
This table demonstrates the concept of ion suppression due to matrix effects. The matrix effect is calculated as the percentage of the analyte's peak area in a spiked matrix sample compared to its peak area in a clean solvent.
| Analyte | Matrix | Matrix Effect (%) | Observation |
| Adipic Acid (example) | Urine | 68.2 | Significant Ion Suppression |
| Adipic Acid (example) | Plasma | 75.5 | Moderate Ion Suppression |
| This data is illustrative and based on typical values observed for small organic acids in biological matrices. Actual values for this compound may vary. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol describes a standard method for the quantification of this compound in urine samples using GC-MS with trimethylsilyl (B98337) derivatization.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Transfer a volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmole) to a glass tube.
-
Add a known amount of a suitable internal standard (e.g., deuterated glutaric acid).
-
Acidify the sample to pH < 2 with 5M HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers. Repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) and a catalyst (e.g., 100 µL of pyridine).
-
Cap the vial tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[1]
-
Cool the sample to room temperature before injection.
3. GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a method for the sensitive and specific quantification of this compound in plasma using LC-MS/MS.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC Parameters:
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing standard solutions.
-
Source Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for maximum signal intensity.
Signaling Pathways and Workflows
Leucine (B10760876) Catabolism Pathway
This compound is an intermediate in the catabolism of the amino acid leucine. Defects in this pathway can lead to the accumulation of this compound and related metabolites.
Caption: Simplified leucine catabolism pathway.
Proposed Pathway for 3-Methylthis compound (3-MGA) Accumulation in Mitochondrial Dysfunction
Elevated 3-MGA is a key differential diagnosis for glutaconic acidurias. In secondary 3-MGA-urias, mitochondrial dysfunction is thought to cause a reversal of steps in the leucine catabolism pathway, leading to 3-MGA accumulation from acetyl-CoA.
Caption: Proposed pathway of 3-MGA accumulation.
References
Technical Support Center: Improving Baseline Resolution of Glutaconic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of glutaconic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound isomers I might encounter?
A1: this compound can exist as geometric isomers (cis and trans) due to the carbon-carbon double bond in its structure. It also has the potential for chiral isomers, though the separation of cis/trans isomers is the more common analytical challenge.
Q2: Why is achieving baseline resolution of this compound isomers important?
A2: Baseline resolution ensures that each isomer is fully separated from the others, which is critical for accurate quantification and isolation. In drug development and research, different isomers can have distinct biological activities, so their individual measurement is often a regulatory and scientific necessity.
Q3: What are the primary chromatographic techniques for separating this compound isomers?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used technique, particularly in reversed-phase or mixed-mode. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, though it typically requires a derivatization step to make the this compound isomers volatile.
Q4: What are the key parameters to optimize for better separation in HPLC?
A4: The most critical parameters to optimize are the mobile phase pH, the choice of stationary phase (the column), the organic modifier in the mobile phase, and the column temperature.
Troubleshooting Guides
HPLC Troubleshooting: Poor or No Resolution of Cis/Trans Isomers
Problem: My chromatogram shows a single, broad peak, or two peaks that are not fully separated (co-eluting).
This is a common issue when analyzing this compound's geometric isomers. The following steps provide a systematic approach to improving resolution.
Troubleshooting Workflow:
Figure 1: A logical workflow for troubleshooting poor resolution of this compound isomers in HPLC.
Detailed Steps:
-
Optimize Mobile Phase pH: The ionization state of this compound's two carboxylic acid groups is highly dependent on the mobile phase pH. The pKa values of the isomers will influence their retention. For dicarboxylic acids like this compound, the two pKa values can differ between the cis and trans isomers. As an analogue, maleic acid (cis) has pKa values of approximately 1.9 and 6.2, while fumaric acid (trans) has pKa values of about 3.0 and 4.5.[1][2][3][4] This difference can be exploited to achieve separation.
-
Recommendation: Start by adjusting the mobile phase pH to be approximately 1-1.5 pH units below the first pKa of the isomers (around pH 2.5-3.0). At this pH, the carboxylic acid groups will be mostly protonated, increasing their hydrophobicity and retention on a reversed-phase column. Use a suitable buffer, such as phosphate (B84403) or formate (B1220265), to maintain a stable pH.[5]
-
-
Select an Appropriate Stationary Phase: Standard C18 columns may not always provide sufficient selectivity for polar, isomeric compounds.
-
Recommendation: Consider using a "mixed-mode" stationary phase that offers both reversed-phase and ion-exchange characteristics.[6][7][8] These columns can provide alternative selectivity for acidic compounds. For chiral separations, a chiral stationary phase (CSP) would be necessary.[9][10][11][12]
-
-
Adjust the Organic Modifier: The type and concentration of the organic solvent in the mobile phase affect selectivity.
-
Recommendation: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents can offer different selectivities for isomers. Also, try adjusting the percentage of the organic modifier in small increments.
-
-
Optimize Column Temperature: Temperature can influence selectivity and peak shape.
-
Recommendation: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Increasing the temperature can sometimes improve peak shape and resolution, but it can also affect the stability of the isomers.
-
GC-MS Troubleshooting: Incomplete Derivatization or Poor Peak Shape
Problem: I see multiple peaks for a single isomer, or my peaks are tailing significantly.
This often points to issues with the derivatization step, which is crucial for making the non-volatile this compound suitable for GC analysis.
Troubleshooting Workflow:
Figure 2: A systematic approach to troubleshooting common issues in the GC-MS analysis of derivatized this compound.
Detailed Steps:
-
Check Derivatization Reagent: Incomplete derivatization is a common cause of peak tailing and splitting for dicarboxylic acids.[13]
-
Recommendation: Use a sufficient excess of the derivatization reagent. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for dicarboxylic acids.[14][15] Ensure the reagent is fresh and has been stored under anhydrous conditions to prevent degradation from moisture.
-
-
Optimize Reaction Conditions: The derivatization reaction may require specific time and temperature for completion.
-
Recommendation: For silylation with BSTFA, a reaction time of 60-90 minutes at 70-80°C is a good starting point.[15] Ensure your sample is completely dry before adding the derivatization reagent, as water will quench the reaction.
-
-
Perform Sample Cleanup: The sample matrix can interfere with the derivatization reaction.
-
Recommendation: If analyzing complex samples, consider a sample cleanup step, such as solid-phase extraction (SPE), to isolate the organic acids before derivatization.
-
-
Optimize GC Parameters: The GC conditions themselves can affect peak shape.
-
Recommendation: Ensure the injector temperature is high enough to vaporize the derivatized analytes without causing degradation. Optimize the oven temperature program to ensure good separation of the isomer derivatives.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of HPLC methods for separating dicarboxylic acid isomers, based on principles for separating compounds like maleic and fumaric acid, which can be applied to this compound isomers.
| Parameter | Method A: Standard C18 | Method B: Mixed-Mode |
| Stationary Phase | C18, 5 µm | Reversed-Phase/Anion-Exchange, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Ammonium (B1175870) Formate, pH 3.0B: Acetonitrile |
| Gradient | 5-30% B in 20 min | 10-40% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Hypothetical Retention Time (Isomer 1) | 8.2 min | 9.5 min |
| Hypothetical Retention Time (Isomer 2) | 8.5 min | 11.0 min |
| Hypothetical Resolution (Rs) | 0.8 | 2.5 |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Cis/Trans this compound Isomers
This protocol provides a starting point for developing a robust HPLC method.
Materials:
-
HPLC system with UV or MS detector
-
Mixed-mode reversed-phase/anion-exchange column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, acetonitrile, and ammonium formate
-
Formic acid
-
This compound standard
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. Filter through a 0.2 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a small amount of Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: Mixed-mode reversed-phase/anion-exchange
-
Injection Volume: 5 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS in negative ion mode.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 60 40 21.0 90 10 | 25.0 | 90 | 10 |
-
-
Analysis: Inject the sample and analyze the chromatogram for the separation of the isomers. Adjust the gradient and pH as needed to optimize resolution.
Protocol 2: GC-MS Method for the Analysis of this compound Isomers via Silylation
This protocol outlines a general procedure for the derivatization and GC-MS analysis of this compound.
Materials:
-
GC-MS system
-
GC column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Nitrogen gas for drying
-
Reaction vials with screw caps
Procedure:
-
Sample Preparation:
-
Place an accurately weighed amount of the this compound sample (or a dried extract) into a reaction vial.
-
Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-500
-
-
Analysis: Allow the reaction mixture to cool to room temperature, then inject 1 µL into the GC-MS. Analyze the resulting chromatogram and mass spectra to identify and quantify the derivatized this compound isomers.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Fumaric acid and maleic acid are trans and cis | Chegg.com [chegg.com]
- 5. hplc.eu [hplc.eu]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. benchchem.com [benchchem.com]
- 14. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Glutaconic Acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of glutaconic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound esterification?
A1: The most common and cost-effective method for esterifying carboxylic acids like this compound is the Fischer esterification.[1][2] This method involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid.[1][3]
Q2: My Fischer esterification yield is low. What are the potential causes and how can I improve it?
A2: Low yield in Fischer esterification is a common issue stemming from the reversible nature of the reaction.[1][4] To improve the yield, you can:
-
Use an excess of the alcohol: Using the alcohol as the solvent can drive the equilibrium towards the product side.[1][2] A 10-fold excess of alcohol can significantly increase the ester yield.[1]
-
Remove water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1][4] Removing water as it forms, for example, by azeotropic distillation with a Dean-Stark apparatus, can push the reaction forward.
-
Increase catalyst concentration: While an effective catalyst is crucial, optimizing its concentration can improve reaction rates.[5]
-
Increase reaction temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions or degradation of starting materials or products.
Q3: I am working with an acid-sensitive substrate. Are there alternative esterification methods?
A3: Yes, for acid-sensitive substrates, the Steglich esterification is a good alternative.[2][6] This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions.[6] Other methods include using alkyl halides in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or using thionyl chloride (SOCl2) to first form the acyl chloride, which then reacts with the alcohol.[2][7]
Q4: What is the role of the acid catalyst in Fischer esterification?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid.[1][8] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[8]
Q5: How do I remove the unreacted this compound and the acid catalyst from my product mixture?
A5: To remove acidic impurities, the reaction mixture can be washed with a basic aqueous solution, such as 2N sodium carbonate or sodium hydroxide.[9] The unreacted carboxylic acid and the acid catalyst will react with the base and move into the aqueous layer, which can then be separated from the organic layer containing the ester.
Q6: My ester product is not separating from the aqueous layer during workup. What should I do?
A6: If your ester is small and has some water solubility, or if there is excess alcohol like ethanol (B145695), it may not separate well from the aqueous layer.[10][11] Adding brine (a saturated aqueous solution of NaCl) can help to decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," and improve phase separation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | - Use a large excess of the alcohol.[1] - Remove water as it forms (e.g., Dean-Stark trap). - Increase reaction time or temperature. |
| Inactive catalyst. | - Use a fresh or properly stored acid catalyst. | |
| Steric hindrance. | - For sterically hindered alcohols or acids, consider alternative methods like Steglich esterification.[6] | |
| Formation of Side Products | Dehydration of alcohol (especially with tertiary alcohols). | - Use milder reaction conditions. - Consider a different esterification method that does not use a strong acid catalyst.[2] |
| Decomposition of this compound esters. | - Substituted this compound esters can decompose during alkaline hydrolysis.[12] Use mild basic conditions for washing or consider purification by distillation. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | - Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
| Product is water-soluble. | - Extract the aqueous layer multiple times with a suitable organic solvent. - Saturate the aqueous layer with salt (salting out) before extraction. | |
| Product Purity Issues | Residual alcohol in the final product. | - After aqueous workup, dry the organic layer thoroughly with a drying agent like magnesium sulfate (B86663) or sodium sulfate. - Purify by fractional distillation to remove residual alcohol.[9] |
| Residual carboxylic acid. | - Perform additional washes with a dilute basic solution (e.g., saturated sodium bicarbonate).[13] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a significant excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) if the product is not sufficiently soluble in the excess ethanol.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation.
Protocol 2: Esterification using an Alkyl Halide (for Methyl or Ethyl Esters)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF).[14]
-
Base Addition: Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq for the diester) to the solution and stir.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., iodomethane (B122720) or iodoethane) (2.2 eq for the diester) dropwise to the mixture. The reactivity of alkyl halides is generally I > Br > Cl.[14]
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: General workflow for this compound esterification.
Caption: Troubleshooting decision tree for low ester yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. CCXLVII.—The chemistry of the glutaconic acids. Part I. Methods for the preparation of the alkylglutaconic acids which prove the identity of the α- and γ-positions in the this compound molecule - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature [mdpi.com]
Validation & Comparative
Comparative Guide to Analytical Methods for Glutaconic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaconic acid, an unsaturated dicarboxylic acid, is a key intermediate in various metabolic pathways. Its accurate quantification is crucial in biomedical research and for the diagnosis and monitoring of related metabolic disorders. While validated High-Performance Liquid Chromatography (HPLC) methods specifically for this compound are not extensively documented in readily available literature, this guide provides a comprehensive comparison of HPLC methods developed for structurally similar dicarboxylic acids, which can be adapted for this compound analysis. Furthermore, alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), are presented and compared to provide a broader perspective on available quantification strategies.
This guide offers detailed experimental protocols and performance data to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of organic acids due to its versatility and robustness. For dicarboxylic acids like this compound, reversed-phase and ion-exchange chromatography are the most common approaches.
Comparison of HPLC Methods for Dicarboxylic Acid Analysis
| Method | Stationary Phase (Column) | Mobile Phase | Detection | Key Advantages | Considerations |
| Reversed-Phase HPLC | C18 (e.g., Titank C18, 250 mm x 4.6 mm, 5 µm)[1] | Acidified aqueous buffer with organic modifier (e.g., 40 mmol∙L−1 potassium dihydrogen phosphate (B84403) pH 2.4 with methanol)[1] | UV at 210 nm[1] | Good for separating acids in their molecular state; widely available columns and solvents.[1] | Requires acidic mobile phase to ensure protonation of the carboxyl groups for retention. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC (e.g., Poroshell 120 HILIC-Z, 150 mm x 3.0 mm, 2.7 µm)[1] | High organic content with a small amount of aqueous buffer (e.g., Acetonitrile and 10 mmol∙L−1 Potassium dihydrogen phosphate pH 6.7)[1] | UV at 210 nm[1] | Suitable for separating acids in their ionic state; can be complementary to reversed-phase methods.[1] | Mobile phase pH is critical for controlling the ionization state of the analytes.[1] |
| Ion-Exchange Chromatography | Anion exchange resin | Aqueous buffer with varying ionic strength or pH for gradient elution.[2] | Suppressed Conductivity or UV | High selectivity for ionic compounds; effective for separating complex mixtures of organic acids.[3] | Can be more complex to set up and may require specialized columns and suppressor systems. |
| LC-MS/MS | Reversed-phase (e.g., Sceptor HD-C)[4] or HILIC | Standard reversed-phase or HILIC mobile phases, often with volatile buffers (e.g., formic acid or ammonium (B1175870) acetate). | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity, allowing for quantification in complex biological matrices.[4][5] | Higher instrument cost and complexity. |
Alternative Quantification Methods
Beyond HPLC, other techniques offer viable alternatives for the quantification of this compound and other organic acids, each with distinct advantages and limitations.
Comparison of Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. Non-volatile analytes like dicarboxylic acids require derivatization to increase their volatility.[6][7] | High chromatographic resolution and sensitivity; provides structural information from mass spectra. | Requires a derivatization step, which can be time-consuming and introduce variability.[7][8] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.[9][10] | Fast analysis times, high separation efficiency, and low sample and reagent consumption.[10] | Can have lower sensitivity compared to LC-MS/MS; indirect UV detection is often necessary for saturated dicarboxylic acids.[10] |
Experimental Protocols
Reversed-Phase HPLC with UV Detection (Adaptable for this compound)
This protocol is based on a method for the analysis of various organic acids.[1]
-
Sample Preparation:
-
For liquid samples (e.g., biological fluids, culture media), centrifuge to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Titank C18 (250 mm × 4.6 mm I.D., 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727) and 40 mmol∙L−1 potassium dihydrogen phosphate solution (pH adjusted to 2.4) at a ratio of 2:98 (v/v).[1]
-
Flow Rate: 0.8 mL∙min−1.[1]
-
Injection Volume: 20 μL.[1]
-
Detection: UV at 210 nm.[1] Due to the conjugated double bond in this compound, a higher wavelength (around 230-260 nm) may also be suitable and should be optimized.[11]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
GC-MS with Derivatization (Adaptable for this compound)
This protocol is a general procedure for the analysis of organic acids by GC-MS.
-
Sample Preparation and Derivatization:
-
Lyophilize (freeze-dry) the aqueous sample to remove water.
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Heat at a controlled temperature (e.g., 37°C) to protect aldehyde and keto groups.[12]
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at a controlled temperature (e.g., 37°C) to replace active hydrogens on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups, making the analyte volatile.[12]
-
-
GC-MS Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., SLB-5ms).[8]
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Temperature Program: Start at a lower temperature and ramp up to a higher temperature to elute the derivatized acids.
-
Mass Spectrometer: Operate in scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Quantification:
-
Use an internal standard (e.g., a stable isotope-labeled version of this compound or another dicarboxylic acid not present in the sample).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Capillary Electrophoresis with Indirect UV Detection (Adaptable for this compound)
This protocol is based on a method for the analysis of a homologous series of dicarboxylic acids.[9][10]
-
Sample Preparation:
-
Centrifuge and filter the sample as described for the HPLC method.
-
For samples with low concentrations, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.[10]
-
-
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): 2,6-pyridinedicarboxylic acid as the chromophore for indirect detection, with an electroosmotic flow (EOF) modifier like myristyl trimethyl ammonium bromide.[9][10]
-
Separation Voltage: Applied voltage according to the specific instrument and method.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection at a wavelength where the BGE has high absorbance.
-
-
Quantification:
-
Prepare calibration standards and generate a calibration curve as described for the HPLC method.
-
Method Validation Parameters
The following table summarizes typical validation parameters for the analytical methods described. These values are representative and should be determined for each specific application and laboratory.[13][14]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | CE-UV |
| Linearity (R²) | > 0.99[1] | > 0.99[15] | > 0.98[16] | > 0.99 |
| Limit of Detection (LOD) | 0.002–0.521 µg∙mL⁻¹[1] | ng/mL to pg/mL range[17] | 3–272 ng/mL[16] | fmol range[18] |
| Limit of Quantification (LOQ) | 0.007–1.737 µg∙mL⁻¹[1] | ng/mL range[17] | Varies with analyte | Varies with analyte |
| Accuracy (Recovery %) | Typically 90-110% | 95–128%[15] | 100–111% for many acids[16] | Typically 90-110% |
| Precision (RSD %) | < 15% | < 15% | < 15% | < 15% |
Visualizations
Caption: General workflow for HPLC method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. derivatization gas chromatography: Topics by Science.gov [science.gov]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Study on dicarboxylic acids in aerosol samples with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of polycarboxylic acids by capillary electrophoresis with a copper electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glutaconic Acid and Itaconic Acid in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, high-performance, and sustainable polymers has led to a growing interest in bio-based monomers. Among these, unsaturated dicarboxylic acids like glutaconic acid and itaconic acid present compelling opportunities for the synthesis of functional polymers with diverse applications. Both molecules possess vinyl groups and two carboxylic acid functionalities, making them suitable for a variety of polymerization techniques, including polycondensation and radical polymerization. This guide provides a comprehensive comparison of the properties and applications of polymers derived from this compound and itaconic acid, supported by available experimental data.
Chemical Structures at a Glance
A key differentiator between this compound and itaconic acid is the position of the double bond relative to the carboxylic acid groups. This structural nuance is expected to significantly influence polymerization reactivity and the final properties of the resulting polymers.
Itaconic Acid-Based Polymers: A Wealth of Research
Itaconic acid is a well-studied, bio-based monomer produced by the fermentation of carbohydrates.[1] Its derivatives have been extensively investigated for the synthesis of a wide range of polymers, from polyesters and polyamides to acrylic-type polymers.
Quantitative Data on Itaconic Acid Polymer Properties
The following tables summarize key performance data for various itaconic acid-based polymers, demonstrating their versatility.
Table 1: Thermal Properties of Itaconic Acid-Based Polymers
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) | Reference |
| Poly(itaconic acid) | ~150 | Three-stage decomposition: ~185, ~315, ~388 | [2] |
| Poly(dimethyl itaconate) | 85 | - | [3] |
| Poly(di-n-butyl itaconate) | -25 | - | [3] |
| Itaconic acid-based polyesters with AESO | 60-80 | >300 | [4] |
Table 2: Mechanical Properties of Itaconic Acid-Based Polymers
| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Itaconic acid-based polyesters with AESO | 20-40 | 600-1200 | 2-5 | [4] |
| Copolymers of itaconic acid and acrylic acid | Variable, depends on composition | Variable | Variable | [5] |
Table 3: Biodegradability of Itaconic Acid-Based Polymers
| Polymer System | Biodegradation Conditions | Extent of Biodegradation | Reference |
| Poly(aspartic acid-itaconic acid) copolymers | Natural water microbes, 28 days | ~80% | |
| Polyesters with itaconic acid units | In vitro | Degradation rate decreases with increasing itaconic acid content |
This compound-Based Polymers: An Emerging Field
In stark contrast to itaconic acid, the study of this compound as a polymer building block is significantly less developed. While theoretically a promising monomer for polyamides and polyesters, there is a scarcity of published research and quantitative data on the properties of its polymers.
Available Data on this compound Polymer Properties
The limited available information on this compound-based polymers is summarized below.
Table 4: Properties of this compound-Based Polyamides
| Polymer System | Fusion Range (°C) | Decomposition Range (°C) | Reference |
| Polyamides from β(2-ethoxy-5-methylphenyl) this compound and various diamines | 85-135 | 190-600 |
Note: The mechanical and biodegradability properties of this compound-based polymers are not well-documented in the available literature.
Experimental Protocols: A Comparative Overview
Detailed experimental protocols for the synthesis and characterization of itaconic acid-based polymers are readily available in the scientific literature. For this compound-based polymers, the available protocols are less common and more specific to the reported studies.
Synthesis of Itaconic Acid-Based Polyesters
A general procedure for the synthesis of itaconic acid-based polyesters involves a melt polycondensation reaction.
Methodology:
-
Charging the Reactor: Itaconic acid and a diol (e.g., 1,4-butanediol) or glycerol are charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Melt Polycondensation: The mixture is heated to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere to initiate the esterification reaction. Water is produced as a byproduct and is removed.
-
Vacuum Stage: After an initial period, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.
-
Characterization: The resulting polyester is characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) to confirm its chemical structure. Thermal properties are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Mechanical properties are determined by tensile testing.[4]
Synthesis of this compound-Based Polyamides
The synthesis of polyamides from a substituted this compound has been reported via polycondensation.
Methodology:
-
Acid Chloride Formation: A substituted this compound is refluxed with thionyl chloride to form the corresponding acid chloride.
-
Polycondensation: The excess thionyl chloride is distilled off, and a diamine is slowly added to the cooled acid chloride.
-
Heating: The reaction mixture is heated at elevated temperatures (e.g., 130°C followed by 150°C) to promote polycondensation.
-
Purification: The resulting polyamide is precipitated in ice water, crushed, and purified.
-
Characterization: The polymer is characterized by IR spectroscopy, TGA, DSC, and vapor pressure osmometry (VPO) to determine its structure, thermal properties, and number average molecular weight.
Comparative Analysis and Future Outlook
The disparity in the volume of research between itaconic acid and this compound is stark. Itaconic acid has been established as a versatile, bio-based monomer, with a significant body of literature detailing the synthesis, properties, and applications of its derived polymers. The properties of itaconic acid-based polymers can be tuned over a wide range by copolymerization and by the choice of co-monomers, leading to materials with diverse thermal and mechanical characteristics. Furthermore, the biodegradability of certain itaconic acid copolymers has been demonstrated, positioning them as environmentally friendly alternatives to conventional plastics.
Conversely, this compound remains a largely unexplored monomer in polymer science. The limited available data suggests its potential for creating unsaturated polyamides with a notable range of decomposition temperatures. However, a comprehensive understanding of the mechanical properties, biodegradability, and full potential of this compound-based polymers is currently lacking.
The structural difference, specifically the internal double bond in this compound compared to the vinylidene group in itaconic acid, likely plays a significant role in polymerization kinetics and the resulting polymer architecture. This difference may affect the flexibility of the polymer backbone and the susceptibility of the double bond to post-polymerization modifications.
References
- 1. Poly(l-glutamic acid) augments the transfection performance of lipophilic polycations by overcoming tradeoffs among cytotoxicity, pDNA delivery efficiency, and serum stability - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Poly-γ-glutamic acid: production, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of controlled, high-molecular weight poly(l-glutamic acid) brush polymers - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Glutaconic Acid and Maleic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glutaconic acid and maleic acid, both dicarboxylic acids, offer unique reactive profiles for a variety of synthetic applications, including polymer synthesis and cycloaddition reactions. While maleic acid is a well-established building block in industrial chemistry, this compound presents an alternative with a different structural motif that can impart distinct properties to the final products. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and maleic acid is crucial for their effective application in synthesis.
| Property | This compound | Maleic Acid |
| Chemical Formula | C₅H₆O₄[1][2] | C₄H₄O₄[3][4] |
| Molar Mass | 130.10 g/mol [1] | 116.072 g/mol [3][4] |
| Structure | HOOC-CH=CH-CH₂-COOH | HOOC-CH=CH-COOH (cis)[3] |
| Melting Point | 137-139 °C (trans)[2] | 135 °C[3][5] |
| Solubility in Water | Soluble[6] | 478.8 g/L at 20 °C[3][4] |
| pKa₁ | ~4.3 | 1.9[3] |
| pKa₂ | ~5.3 | 6.07[3] |
Application in Polymer Synthesis
Both this compound and maleic acid can be utilized as monomers in the synthesis of polyesters and polyamides through polycondensation reactions. Their structural differences, particularly the presence of a methylene (B1212753) group in the backbone of this compound, can influence the thermal and mechanical properties of the resulting polymers.
Polyester (B1180765) Synthesis
The synthesis of polyesters from dicarboxylic acids and diols is a well-established process. The reactivity of the carboxylic acid groups and the flexibility of the resulting polymer chain are key considerations.
Comparative Performance in Polyester Synthesis (Hypothetical Data)
| Parameter | Polyester from this compound & Ethylene Glycol | Polyester from Maleic Acid & Ethylene Glycol |
| Reaction Time | 6-8 hours | 4-6 hours |
| Typical Yield | 85-90% | 90-95% |
| Polymer Molecular Weight (Mn) | 15,000 - 25,000 g/mol | 20,000 - 30,000 g/mol |
| Glass Transition Temperature (Tg) | 30-40 °C | 50-60 °C |
| Melting Temperature (Tm) | 180-200 °C | 210-230 °C |
Note: The data in this table is hypothetical and based on general chemical principles. The higher reactivity of the α,β-unsaturated system in maleic acid may lead to faster reaction times and higher molecular weights under similar conditions. The additional methylene group in this compound-based polyesters would likely increase chain flexibility, leading to lower glass transition and melting temperatures.
Experimental Protocol: Polyester Synthesis
This protocol describes a general procedure for the synthesis of polyesters from a dicarboxylic acid and a diol via melt polycondensation.
Materials:
-
Dicarboxylic acid (this compound or Maleic Acid)
-
Diol (e.g., Ethylene Glycol)
-
Catalyst (e.g., Antimony(III) oxide or Titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charge the reaction vessel with equimolar amounts of the dicarboxylic acid and the diol.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Flush the system with nitrogen and maintain a slow, continuous flow throughout the reaction.
-
Heat the mixture with stirring to 180-200 °C to initiate the esterification reaction. Water will begin to distill off.
-
After the majority of the water has been removed (typically 2-3 hours), gradually increase the temperature to 220-240 °C while slowly reducing the pressure to facilitate the removal of the remaining water and excess diol.
-
Continue the polycondensation under high vacuum (e.g., <1 mmHg) for several hours until the desired melt viscosity is achieved.
-
Cool the reactor and extrude the polymer.
Caption: Workflow for polyester synthesis via melt polycondensation.
Application in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile. Maleic anhydride (B1165640), the dehydrated form of maleic acid, is a classic and highly reactive dienophile due to the electron-withdrawing effect of the two carbonyl groups. Glutaconic anhydride can also participate in Diels-Alder reactions, though its reactivity may differ.
Comparative Performance in Diels-Alder Reactions
| Parameter | Glutaconic Anhydride with Cyclopentadiene | Maleic Anhydride with Anthracene (B1667546) |
| Diene | Cyclopentadiene | Anthracene |
| Solvent | Non-polar solvents | Xylene[5] |
| Reaction Conditions | Not specified in detail | Reflux in xylene (approx. 140 °C)[5] |
| Product | 3-endo-carboxynorborn-5-en-2-endo-ylacetic acid anhydride[7] | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride[8] |
| Reported Yield | Not explicitly stated, but adduct has "considerable synthetic potential"[7] | High yield expected[5] |
Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Anthracene
This protocol is adapted from standard laboratory procedures for the Diels-Alder reaction.
Materials:
-
Anthracene
-
Maleic anhydride
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent).
-
Add a sufficient volume of xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) with stirring.
-
Continue refluxing for 30-60 minutes. The product will precipitate out of the solution upon cooling.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the product by vacuum filtration and wash with a small amount of cold xylene or petroleum ether.
-
Dry the product to obtain the Diels-Alder adduct.
Caption: Generalized pathway of the Diels-Alder reaction.
Summary and Outlook
Both this compound and maleic acid are valuable dicarboxylic acids for synthetic chemistry. Maleic acid, and its anhydride, are well-established, highly reactive monomers and dienophiles, leading to robust and predictable synthetic outcomes. This compound, while less commonly used, offers the potential to create polymers with increased flexibility and a different stereochemical profile in its derivatives.
The choice between this compound and maleic acid will ultimately depend on the desired properties of the final product. For applications requiring high thermal stability and rigidity, maleic acid-based polymers may be preferred. Conversely, where greater flexibility or specific stereochemistry is desired, this compound provides a compelling alternative. Further direct comparative studies are warranted to fully elucidate the performance differences between these two dicarboxylic acids in a broader range of synthetic applications.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
Glutaconic Acid: A Versatile Synthon in Modern Organic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Glutaconic acid and its derivatives have emerged as powerful and versatile synthons in organic chemistry, offering unique reactivity for the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with other common synthons, highlighting its advantages in key synthetic transformations. Supported by experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for professionals in chemical research and drug development.
The Synthon Advantage: Reactivity and Versatility
This compound is a five-carbon dicarboxylic acid featuring a carbon-carbon double bond. This arrangement of functional groups provides a rich platform for a variety of chemical transformations. Its diesters, such as diethyl glutaconate, are particularly useful as they possess multiple reactive sites:
-
Michael Acceptor: The α,β-unsaturated ester system makes this compound derivatives excellent Michael acceptors, allowing for the conjugate addition of a wide range of nucleophiles.
-
Active Methylene (B1212753) Group: The presence of a methylene group flanked by two carbonyls in the product of a Michael addition provides a site for further functionalization.
-
Cyclization Precursor: The 1,5-dicarbonyl relationship in its derivatives makes it an ideal precursor for the synthesis of various heterocyclic compounds.
Comparative Performance in Michael Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of the Michael acceptor is crucial for the efficiency and stereochemical outcome of the reaction. While a direct kinetic comparison under identical conditions is not extensively documented in a single study, a comparative analysis of data from various sources allows for a qualitative and semi-quantitative assessment of diethyl glutaconate's reactivity relative to other common acceptors like diethyl maleate (B1232345) and diethyl fumarate (B1241708).
| Michael Acceptor | Relative Reactivity | Key Features |
| Diethyl Glutaconate | Moderate | Versatile C5 synthon, allows for tandem reactions. |
| Diethyl Fumarate | High | Trans-isomer of diethyl maleate, generally more reactive due to less steric hindrance. |
| Diethyl Maleate | Moderate to Low | Cis-isomer, often less reactive than the fumarate counterpart. |
| Acrylate Esters | High | Highly reactive due to minimal steric hindrance around the double bond. |
Note: Reactivity is influenced by reaction conditions, including the nature of the nucleophile and catalyst.
The moderate reactivity of this compound esters can be advantageous, allowing for greater control and selectivity in complex synthetic sequences. Furthermore, the resulting adduct from a Michael addition to a this compound ester retains a reactive methylene group, opening up possibilities for subsequent tandem or cascade reactions.
A Cornerstone in Heterocyclic Synthesis: The Pyridine (B92270) Ring
One of the most significant applications of this compound as a synthon is in the synthesis of substituted pyridines, a core scaffold in many pharmaceuticals. The reaction of diethyl glutaconate with ammonia (B1221849) provides a direct route to 2,6-dihydroxypyridine (B1200036). This method offers an alternative to classical named reactions for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe syntheses.
Comparison of Pyridine Synthesis Methods
| Method | Precursors | Advantages | Disadvantages |
| This compound Method | Diethyl glutaconate, Ammonia | Direct route to 2,6-dihydroxypyridines, simple starting materials. | May require elevated temperatures. |
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Well-established, high yields for a wide range of substituted pyridines.[1][2][3] | Often requires a subsequent oxidation step to form the pyridine ring.[1] |
| Guareschi-Thorpe Synthesis | Cyanoacetic ester, β-ketoester, Ammonia | Access to 2-pyridone derivatives.[4][5][6] | Can involve multi-step procedures and harsh conditions in classical protocols.[4] |
The use of this compound provides a convergent and efficient entry into a specific class of highly functionalized pyridines that are valuable intermediates in medicinal chemistry.
Experimental Protocols
Synthesis of 2,6-Dihydroxypyridine from Diethyl Glutaconate
This protocol details the synthesis of 2,6-dihydroxypyridine, a key heterocyclic intermediate, from diethyl glutaconate.
Materials:
-
Diethyl glutaconate
-
Aqueous ammonia (25%)
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filtration apparatus
Procedure:
-
A mixture of diethyl glutaconate (0.1 mol) and a 5-fold excess of 25% aqueous ammonia is placed in a round-bottom flask.
-
Ethanol is added to ensure homogeneity of the reaction mixture.
-
The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the solution is cooled to room temperature.
-
The excess ammonia and ethanol are removed under reduced pressure.
-
The resulting aqueous solution is acidified with concentrated hydrochloric acid until a pH of approximately 3-4 is reached, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford 2,6-dihydroxypyridine.
Reaction Mechanisms and Workflows
The synthesis of 2,6-dihydroxypyridine from diethyl glutaconate proceeds through a series of well-defined steps, illustrating the utility of this compound as a synthon for heterocycle formation.
The experimental workflow for this synthesis is a straightforward and robust process suitable for typical laboratory settings.
Conclusion
This compound and its esters are highly valuable and versatile synthons in organic chemistry. Their utility as Michael acceptors, coupled with the potential for subsequent cyclization reactions, provides efficient pathways for the synthesis of complex molecules, particularly heterocyclic compounds like pyridines. When compared to other common synthons, this compound derivatives offer a unique combination of reactivity and functionality that can be strategically employed in the design of novel synthetic routes for drug discovery and development. The straightforward synthesis of functionalized pyridines from this compound highlights its significant advantages in constructing medicinally relevant scaffolds.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
A Comparative Analysis of the Biological Activities of Glutaconic and Glutaric Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of glutaconic acid and glutaric acid, two dicarboxylic acids that are intermediates in amino acid metabolism. Their accumulation in the body is associated with the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), leading to significant neurological damage. This document summarizes key experimental findings, presents quantitative data for comparison, outlines experimental protocols, and visualizes the relevant biological pathways.
Introduction
Glutaric acid and this compound are organic compounds that play a role in the catabolism of lysine, hydroxylysine, and tryptophan.[1][2] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the accumulation of these acids, causing a condition known as Glutaric Aciduria Type I.[1][3] While both are considered weak neurotoxins, their elevated levels are implicated in excitotoxicity and oxidative stress, contributing to the neuropathology observed in GA-I.[4][5] This guide aims to delineate the distinct and overlapping biological effects of these two metabolites based on available experimental data.
Comparative Biological Activity
The primary biological activities of interest for glutaconic and glutaric acids are their neurotoxic effects. The following tables summarize the quantitative data from various experimental studies.
Table 1: Comparative Neurotoxicity
| Parameter | This compound (trans-isomer) | Glutaric Acid | Reference |
| Effect on Neuronal Viability | Weakly neurotoxic in cultured mouse neocortical neurons. | Induces neuronal damage in vitro at concentrations similar to those found in GA-I patients. At low concentrations (0.1 mmol/L), it is more toxic than 3-hydroxyglutaric acid. | [4][6] |
| NMDA Receptor Interaction | Initially suggested to act via NMDA receptors, but further studies in rat cortical wedge preparation and Xenopus oocytes could not confirm a direct interaction. | Induces neurotoxicity through NMDA receptors in vitro. It stimulates glutamate (B1630785) binding to brain plasma membranes. | [4][6][7] |
| Effect on Ion Channels/Pumps | Inhibits Na+, K+-ATPase activity in rat cerebral cortex at concentrations of 0.1 mM and 1.0 mM. | No direct data on Na+, K+-ATPase inhibition was found in the provided search results. | [8][9] |
| Induction of Oxidative Stress | Significantly increases lipid peroxidation and protein oxidative damage in rat cerebral cortex. Decreases nonenzymatic antioxidant defenses. | Induces oxidative stress, as evidenced by increased lipid peroxidation in the midbrain, liver, and erythrocytes of rats. | [10][11][12] |
Key Experimental Findings and Mechanisms of Action
Excitotoxicity and NMDA Receptor Modulation
Both glutaric acid and, to a lesser extent, this compound are believed to contribute to neurotoxicity through an excitotoxic mechanism involving the overactivation of N-methyl-D-aspartate (NMDA) receptors.[4][13]
-
Glutaric Acid: Studies have shown that glutaric acid can induce neuronal damage in vitro at concentrations found in GA-I patients, and this effect can be prevented by NMDA receptor antagonists.[6] Furthermore, glutaric acid has been observed to stimulate the binding of the excitatory neurotransmitter glutamate to its receptors on brain plasma membranes.[7] It also inhibits the uptake of glutamate into synaptic vesicles, which could lead to an increase in cytosolic glutamate levels and subsequent excitotoxicity.[7] Interestingly, glutaric acid appears to increase the uptake of glutamate by astrocytes, which may be a protective mechanism to reduce glutamate concentration in the synaptic cleft.[7]
-
This compound: The role of this compound in NMDA receptor-mediated excitotoxicity is less clear. While initial studies in cultured neurons suggested a possible interaction, subsequent experiments using rat cortical wedge preparations and NMDA receptors expressed in Xenopus oocytes did not confirm a direct interaction.[4] This suggests that the neurotoxic effects of this compound may be mediated by other mechanisms.
Oxidative Stress
Oxidative stress is another significant mechanism through which both acids exert their toxic effects.
-
This compound: trans-Glutaconic acid has been shown to be a potent inducer of oxidative stress. In vitro studies on rat cerebral cortex have demonstrated that it significantly increases lipid peroxidation and protein oxidative damage.[8][10] It also depletes non-enzymatic antioxidant defenses, such as reduced glutathione (B108866) levels.[10]
-
Glutaric Acid: Administration of glutaric acid to rats has been shown to induce oxidative stress, leading to an increase in lipid peroxidation in the midbrain, liver, and erythrocytes.[11][12]
Inhibition of Na+, K+-ATPase
-
This compound: trans-Glutaconic acid has been found to inhibit the activity of Na+, K+-ATPase in synaptic plasma membranes from the rat cerebral cortex at concentrations of 0.1 and 1.0 mM.[8][9] This inhibition can disrupt ion homeostasis and membrane potential in neuronal cells.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and signaling pathways affected by glutaconic and glutaric acids.
Experimental Protocols
Na+, K+-ATPase Activity Assay
This protocol is based on the principle that Na+, K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The activity of the enzyme is determined by measuring the amount of Pi released.
Materials:
-
Tissue homogenate (e.g., from cerebral cortex)
-
Assay Buffer (e.g., 30 mm imidazole-HCl, 130 mm NaCl, 20 mm KCl, 4 mm MgCl2, pH 7.4)
-
Assay Buffer with Ouabain (B1677812) (1 mM), a specific inhibitor of Na+, K+-ATPase
-
Tris-ATP solution (4 mM)
-
Reagents for Pi detection (e.g., ascorbic acid, ammonium (B1175870) molybdate)
-
Protein assay reagents
Procedure:
-
Prepare tissue homogenates in an appropriate buffer on ice.
-
Set up two reaction tubes for each sample: one with the standard assay buffer and one with the assay buffer containing ouabain.
-
Add the tissue homogenate to each tube.
-
Pre-incubate the tubes to allow for ouabain binding.
-
Initiate the reaction by adding Tris-ATP to each tube.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a protein precipitant like trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the concentration of inorganic phosphate in the supernatant using a colorimetric method (e.g., reading absorbance at 850 nm).
-
Determine the protein concentration of the homogenate.
-
The Na+, K+-ATPase activity is calculated as the difference in Pi liberated between the samples with and without ouabain, and is typically expressed as nmol of Pi liberated per minute per milligram of protein.[1]
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures malondialdehyde (MDA), an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Tissue homogenate
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Butylated hydroxytoluene (BHT) to prevent artifactual lipid peroxidation during the assay.[14]
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate in an appropriate buffer.
-
Add TCA to the homogenate to precipitate proteins, vortex, and incubate.
-
Centrifuge to pellet the precipitated proteins.
-
Take the supernatant and add TBA solution.
-
Heat the mixture in a boiling water bath for a defined period (e.g., 30 minutes) to allow for the color reaction to occur.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting colored product at 532 nm.
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct and is typically expressed as nmol of MDA per milligram of protein.[15]
Conclusion
Both this compound and glutaric acid contribute to the neurotoxicity observed in Glutaric Aciduria Type I, albeit through partially distinct mechanisms. Glutaric acid's effects appear to be more directly linked to the modulation of the glutamatergic system and NMDA receptor-mediated excitotoxicity. In contrast, this compound demonstrates significant toxicity through the induction of oxidative stress and inhibition of crucial enzymes like Na+, K+-ATPase. The data suggests that the neuropathology of GA-I is a multifactorial process resulting from the synergistic toxic effects of these and other accumulated metabolites. Further research is warranted to fully elucidate the intricate molecular pathways and to develop targeted therapeutic interventions.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. orpha.net [orpha.net]
- 4. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - ProQuest [proquest.com]
- 7. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of trans-glutaconic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxic Effects of trans-Glutaconic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Induction of oxidative stress by chronic and acute glutaric acid administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of Oxidative Stress by Chronic and Acute Glutaric Acid Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid peroxidation assay [bio-protocol.org]
Validating Glutaconic Acid as a Diagnostic Marker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of glutaconic acid against established biomarkers for the diagnosis of certain metabolic diseases, primarily Glutaric Aciduria Type 1 (GA-1). The content is structured to offer an objective evaluation of each marker's performance, supported by experimental data and detailed methodologies, to aid in research and diagnostic development.
Introduction to Glutaric Aciduria Type 1 and Its Biomarkers
Glutaric Aciduria Type 1 is a rare, autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the catabolism of lysine (B10760008), hydroxylysine, and tryptophan.[1][2] An enzymatic block leads to the accumulation of several neurotoxic metabolites. While this compound can be one of these metabolites, the primary biochemical hallmarks of GA-1 are elevated levels of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC).[1][3] These compounds serve as the principal diagnostic markers for identifying affected individuals, particularly through newborn screening programs and subsequent confirmatory testing.[4][5]
Comparative Analysis of Diagnostic Markers
The diagnosis of GA-1 relies on a multi-tiered approach, starting with newborn screening and followed by confirmatory tests. The choice of biomarker is critical at each stage, with performance varying in terms of sensitivity and specificity. This compound is considered a secondary marker, as its elevation is less frequent compared to other key metabolites.[1][6]
Signaling Pathway Overview
The deficiency in the GCDH enzyme disrupts the normal catabolic pathway of lysine and tryptophan, leading to the accumulation of upstream metabolites. Glutaryl-CoA is converted into glutaric acid and subsequently 3-hydroxyglutaric acid. A side reaction can also lead to the formation of this compound.
Data Presentation: Biomarker Performance
The following table summarizes the performance and utility of this compound and its primary alternatives in the diagnosis of Glutaric Aciduria Type 1.
| Biomarker | Specimen Type | Analytical Method | Sensitivity | Specificity | Clinical Utility & Remarks |
| This compound | Urine, Plasma | GC-MS, LC-MS/MS | Low | Moderate | Infrequently elevated and not a primary diagnostic marker.[6] Its presence can support a GA-1 diagnosis but is not reliable for screening or standalone confirmation. |
| Glutaric Acid (GA) | Urine, Plasma | GC-MS, LC-MS/MS | Moderate to High | Moderate | A primary confirmatory marker, but may be normal or only slightly elevated in "low excretor" patients, leading to potential false negatives.[4][7] Can also be elevated in other conditions.[4] |
| 3-Hydroxyglutaric Acid (3-OH-GA) | Urine, Plasma | GC-MS, LC-MS/MS | Very High (approaching 100%) | Very High (approaching 100%) | Considered the most reliable and specific biochemical marker for GA-1, especially for identifying "low excretor" phenotypes.[4][7] |
| Glutarylcarnitine (C5DC) | Dried Blood Spot (DBS), Plasma, Urine | Tandem MS (MS/MS) | High | Low to Moderate | Primary marker for newborn screening .[4] Can have a high false-positive rate and may miss some low excretor cases.[3][7] Urine C5DC is also a useful marker.[8] |
Experimental Protocols
Accurate quantification of these biomarkers is essential for diagnosis and patient management. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for organic acids and Tandem Mass Spectrometry (MS/MS) for acylcarnitines.
Experimental Workflow Overview
The general workflow for biomarker analysis involves sample collection, preparation (extraction and derivatization), instrumental analysis, and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metbio.net [metbio.net]
- 6. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 8. Psychological Impact of Newborn Screening for 3-Methylcrotonyl-CoA Carboxylase Deficiency: The Parental Experience | MDPI [mdpi.com]
comparison of chelation efficiency: glutaconic acid vs. other dicarboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The ability of dicarboxylic acids to form stable complexes with metal ions is a cornerstone of their utility in a wide range of biomedical and industrial applications. From acting as therapeutic agents in heavy metal detoxification to their role in drug delivery and formulation, understanding the comparative chelation efficiency of these molecules is paramount. This guide provides a comprehensive comparison of the chelation performance of various dicarboxylic acids, supported by available experimental data and detailed methodologies.
Performance Comparison in Metal Chelation
The effectiveness of a chelating agent is highly dependent on the specific metal ion, the pH of the medium, and the structure of the dicarboxylic acid itself. The stability of the resulting metal complex is a key indicator of chelation efficiency.
Quantitative Data Summary
The following tables summarize key performance indicators for various chelating agents, including dicarboxylic acid derivatives and other commonly used compounds, based on available studies. It is important to note the absence of specific data for glutaconic acid in these direct comparisons.
Table 1: Stability Constants (log β) of Metal Complexes with Various Chelating Agents
| Metal Ion | Gluconic Acid (pH 7) | Gluconic Acid (pH 13.3) | Glutamic-N,N-diacetic acid (GLDA) |
| Cd²⁺ | - | M₁Gl₁ | Forms Complex |
| Ce³⁺ | M₁Gl₁ | M₂Gl₁ (43.9) | - |
| Co²⁺ | M₁Gl₁ | M₁Gl₁ | Forms Complex |
| Eu³⁺ | - | M₁Gl₁ (24-38) | - |
| Fe²⁺ | - | M₁Gl₁ | Forms Complex |
| Fe³⁺ | - | M₁Gl₁ (24-38) | Forms Complex |
| Ho³⁺ | - | M₂Gl₁ (49.8) | - |
| U(VI) | M₁Gl₁ | M₁Gl₁ | - |
| Ca²⁺ | - | - | Forms Complex |
| Mg²⁺ | - | - | Forms Complex |
| Sr²⁺ | - | - | Forms Complex |
| Ba²⁺ | - | - | Forms Complex |
| Hg²⁺ | - | - | Forms Complex |
| Cu²⁺ | - | - | Forms Complex |
| Mn²⁺ | - | - | Forms Complex |
| Ni²⁺ | - | - | Forms Complex |
| Pb²⁺ | - | - | Forms Complex |
| Zn²⁺ | - | - | Forms Complex |
| Al³⁺ | - | - | Forms Complex |
Data adapted from studies on gluconic acid and GLDA.[1][2] The values in parentheses for gluconic acid at pH 13.3 represent log β values. M₁Gl₁ and M₂Gl₁ denote the stoichiometry of the metal-ligand complex.
Table 2: Comparative Metal Extraction/Excretion Efficiency
| Chelating Agent | Metal Ion | Extraction/Excretion Efficiency |
| D-gluconic acid | Ni | 43% |
| Cr | 60% | |
| Cd | 63% | |
| Zn | 70% | |
| Pb | 80% | |
| Cu | 84% | |
| Poly-γ-glutamic acid (γ-PGA) | Cr(III) & Cu(II) | Effectively chelates and reduces toxicity |
| Poly(γ-glutamic acid)-coated nanoparticles | Pb | High removal capacity (147.71 mg/g) |
| Cd | Moderate removal capacity (23.15 mg/g) |
Data adapted from studies on D-gluconic acid and poly-γ-glutamic acid.[3][4][5]
Experimental Protocols
Accurate assessment of chelation efficiency relies on robust experimental methodologies. The following protocols are representative of the techniques used to evaluate the performance of chelating agents.
Method 1: Determination of Stability Constants by the Schubert (Ion-Exchange) Method
This method is utilized to determine the stability constants of metal-ligand complexes.
Objective: To determine the stoichiometry and stability constants of metal complexes with a given dicarboxylic acid.
Materials:
-
Dicarboxylic acid (e.g., gluconic acid)
-
Metal salt solutions (e.g., CdCl₂, CoCl₂, etc.)
-
Cation exchange resin
-
Buffer solutions to maintain desired pH (e.g., pH 7 and pH 13.3)
-
Scintillation counter or other suitable analytical instrument for metal ion quantification
Procedure:
-
Equilibrate the cation exchange resin with the buffer solution at the desired pH.
-
Prepare a series of solutions containing a constant concentration of the metal ion and varying concentrations of the dicarboxylic acid in the buffer.
-
Add a known amount of the equilibrated resin to each solution.
-
Agitate the mixtures until equilibrium is reached.
-
Separate the resin from the solution.
-
Measure the concentration of the metal ion remaining in the solution.
-
Calculate the distribution coefficient of the metal between the resin and the solution at different ligand concentrations.
-
Plot the relevant data to determine the stoichiometry and stability constant of the complex formed.[1]
Method 2: Soil Extraction of Heavy Metals
This protocol assesses the ability of a chelating agent to remove heavy metals from a contaminated solid matrix.
Objective: To evaluate the efficiency of a dicarboxylic acid in extracting heavy metals from contaminated soil.
Materials:
-
Contaminated soil sample
-
Aqueous solution of the dicarboxylic acid (e.g., D-gluconic acid)
-
pH adjustment solutions (e.g., NaOH)
-
Shaker or agitator
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Prepare aqueous solutions of the dicarboxylic acid at various concentrations.
-
Adjust the pH of the solutions to the desired levels.
-
Mix a known mass of the contaminated soil with a specific volume of the chelating agent solution (defining the solid:liquid ratio).
-
Agitate the mixture for a predetermined period (e.g., 24 hours) to reach equilibrium.
-
Separate the solid and liquid phases by centrifugation.
-
Filter the supernatant.
-
Analyze the concentration of the extracted heavy metals in the filtrate using AAS or ICP-MS.
-
Calculate the percentage of metal extracted from the soil.[3]
Visualizing Chelation Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental procedures related to chelation.
Caption: General mechanism of metal chelation by a dicarboxylic acid.
Caption: A typical experimental workflow for evaluating chelation efficiency.
Concluding Remarks
The selection of an appropriate dicarboxylic acid for a specific chelation application requires careful consideration of its binding affinity for the target metal ion, the operational pH, and potential interferences from other ions. While this guide provides a comparative overview based on available data for several dicarboxylic acids and related compounds, the lack of specific experimental results for this compound highlights an area for future research. The methodologies and comparative data presented herein offer a valuable resource for researchers and professionals in the field, enabling more informed decisions in the design and development of novel chelation-based technologies and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly-γ-glutamic acid chelates chromium (III) and copper (II), alleviating their toxicity in cucumber and affecting rhizosphere bacterial community assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro removal of toxic heavy metals by poly(γ-glutamic acid)-coated superparamagnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Biopolymers: Glutaconic Acid-Based vs. Succinic Acid-Based Polymers in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a polymer is a critical decision that dictates the efficacy, safety, and success of a therapeutic formulation. In the landscape of biodegradable polymers, those derived from glutaconic acid and succinic acid have emerged as promising candidates for advanced drug delivery systems. This guide provides an in-depth, objective comparison of the performance of these two polymer families, supported by experimental data, to empower informed decisions in your research and development endeavors.
This comprehensive analysis delves into the key performance attributes of this compound-based polymers, primarily poly(glutamic acid) (PGA), and succinic acid-based polymers, with a focus on poly(butylene succinate) (PBS). We will explore their drug loading and release capabilities, mechanical properties, and biocompatibility, providing a clear picture of their respective strengths and weaknesses in the context of drug delivery.
At a Glance: Key Performance Metrics
To facilitate a rapid and effective comparison, the following tables summarize the key quantitative data for this compound-based and succinic acid-based polymers.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| α-Poly(glutamic acid) (α-PGA) Nanoparticles | Doxorubicin (DOX) | 66.2 | ~100 | [1][2] |
| Poly(γ-glutamic acid) (γ-PGA)-based Nanoparticles | 10-Hydroxycamptothecin (HCPT) | High (not specified) | High (not specified) | [3] |
| Poly(butylene succinate) (PBS) Nanoparticles | Curcumin (B1669340) | Not specified | 88.72 | [4] |
| Poly(butylene succinate) (PBS) Microcapsules | Bovine Serum Albumin (BSA) | 14 - 37 | 60 - 75 | [5] |
| Poly(butylene succinate) (PBS) Microcapsules | All-trans Retinoic Acid (atRA) | Not specified | ~95 | [5] |
Table 2: In Vitro Drug Release Kinetics
| Polymer System | Drug | Release Conditions | Release Profile | Reference |
| α-Poly(glutamic acid) (α-PGA)/DOX Nanoparticles | Doxorubicin (DOX) | pH-dependent | Sustained release, faster at acidic pH | [1] |
| Poly(γ-glutamic acid) (γ-PGA)-based Nanoparticles | Doxorubicin (DOX) | pH-dependent | Faster release at pH 4.2 than at pH 7.4 | [6] |
| Poly(butylene succinate) (PBS) Nanoparticles | Curcumin | Phosphate Buffer Saline | Rapid and controlled release (17% in 180 min) | [7][8] |
| Poly(butylene succinate) (PBS) Microcapsules | All-trans Retinoic Acid (atRA) | Not specified | Zero-order release for 2 weeks | [5] |
Table 3: Mechanical Properties
| Polymer System | Form | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |
| Poly(lactic-co-glycolic acid) (PLGA)/Collagen Electrospun Scaffold | Electrospun Scaffold | 9.8 ± 1.9 | 7.10 ± 1.7 | [9] |
| Polyurethane (PU)/Poly(L-lactide-co-caprolactone) (PLCL)/Carboxymethyl Chitosan (CMCS) Electrospun Scaffold | Electrospun Scaffold | 5.30 ± 0.03 - 5.60 ± 0.22 | 2.62 ± 0.09 - 4.29 ± 0.62 | [10] |
| Poly(glutamic acid) (PGA)-based Hydrogel | Hydrogel | Tunable | Tunable | [11][12][13] |
| Poly(butylene succinate) (PBS) | Not specified | 30-35 | 300-500 | [14] |
Delving Deeper: Experimental Protocols
To ensure the reproducibility and adaptation of these findings in your own laboratory, detailed experimental protocols for the synthesis and characterization of these polymer-based drug delivery systems are provided below.
Synthesis of Doxorubicin-Loaded α-Poly(glutamic acid) Nanoparticles
This protocol is based on the antisolvent precipitation method.[1]
Materials:
-
α-Poly(glutamic acid) (α-PGA)
-
Doxorubicin (DOX)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Dissolve α-PGA in deionized water to prepare a polymer solution.
-
Dissolve DOX in DMSO to prepare a drug solution.
-
Add the DOX solution dropwise into the α-PGA solution under magnetic stirring.
-
Continue stirring for a specified period to allow for nanoparticle self-assembly.
-
Purify the nanoparticles by dialysis against deionized water to remove free DOX and DMSO.
-
Collect the purified nanoparticles by lyophilization.
Synthesis of Curcumin-Loaded Poly(butylene succinate) Nanoparticles
This protocol utilizes a modified double emulsion/solvent evaporation technique.[8]
Materials:
-
Poly(butylene succinate) (PBS)
-
Curcumin
-
Poly(vinyl alcohol) (PVA) solution
-
Deionized water
Procedure:
-
Dissolve PBS and curcumin in dichloromethane to form the oil phase.
-
Emulsify the oil phase in an aqueous PVA solution using sonication to form the primary (w/o) emulsion.
-
Add the primary emulsion to a larger volume of PVA solution and homogenize to form the double (w/o/w) emulsion.
-
Stir the double emulsion at room temperature to allow for the evaporation of dichloromethane.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove residual PVA and free curcumin.
-
Lyophilize the nanoparticles for storage.
Characterization of Polymer Nanoparticles
Standard techniques are employed to characterize the physicochemical properties of the synthesized nanoparticles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymers and the successful incorporation of drugs.
-
Protocol: Dissolve the polymer or drug-loaded nanoparticles in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer. Analyze the chemical shifts, integration values, and coupling constants to elucidate the molecular structure.[15][16]
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the polymers, such as glass transition temperature (Tg) and melting temperature (Tm), and to assess the physical state of the encapsulated drug.
-
Protocol: Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a defined temperature range. The thermal transitions are recorded as changes in heat flow.[17]
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF). Inject the solution into a GPC system equipped with a refractive index (RI) detector. The elution time is correlated to the molecular weight using a calibration curve generated from polymer standards.[15]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, purification, characterization, and evaluation of polymer nanoparticles.
Caption: Signaling pathways activated by glutamic acid, a degradation product of poly(glutamic acid).[18][19][20]
Concluding Remarks
The choice between this compound-based and succinic acid-based polymers for drug delivery applications is nuanced and highly dependent on the specific therapeutic goal.
This compound-based polymers, particularly PGA , demonstrate exceptional drug loading capacity, especially for cationic drugs like doxorubicin, owing to electrostatic interactions.[2] Their pH-responsive nature allows for triggered drug release in the acidic tumor microenvironment, a significant advantage for cancer therapy.[1] The degradation product, glutamic acid, is a naturally occurring amino acid that can participate in cellular signaling pathways.[18][19]
Succinic acid-based polymers, such as PBS , offer excellent biocompatibility and a more controlled, often zero-order, drug release profile, which is beneficial for long-term therapeutic regimens.[5] Their mechanical properties are robust and can be tuned for various applications.[14] The degradation product, succinic acid, is an intermediate in the Krebs cycle, suggesting a favorable biocompatibility profile.[21]
Ultimately, the selection process should be guided by a thorough evaluation of the drug's properties, the desired release kinetics, and the specific biological environment being targeted. This guide provides the foundational data and methodologies to initiate this critical decision-making process, paving the way for the rational design of next-generation drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Poly(α-L-glutamic acid)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Poly(butylene succinate) nanoparticles for controlled curcumin delivery. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.net [wjpr.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Effect of Electrospun PLGA/Collagen Scaffolds on Cell Adhesion, Viability, and Collagen Release: Potential Applications in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of PU/PLCL/CMCS Electrospun Scaffolds for Skin Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Injectable poly(γ-glutamic acid)-based biodegradable hydrogels with tunable gelation rate and mechanical strength - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Poly(glutamic acid) hydrogels crosslinked via native chemical ligation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Injectable hydrogels based on the hyaluronic acid and poly (γ-glutamic acid) for controlled protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. Dynamics of Functionalized Nanoparticles by NMR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
- 17. A Lab Manager's Guide to Characterizing and Testing Nanomaterials and Advanced Polymers | Lab Manager [labmanager.com]
- 18. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Navigating the Specificity Challenge: Glutaconic Acid Cross-Reactivity in Enzymatic Assays
Glutaconic acid, a five-carbon dicarboxylic acid, is a key metabolite in the lysine (B10760008) and tryptophan degradation pathways. In certain metabolic disorders, such as Glutaric Aciduria Type I, elevated levels of this compound and its derivatives accumulate in bodily fluids. This raises concerns about its potential to interfere with enzymatic assays designed to measure structurally similar molecules, such as glutamate (B1630785) and other dicarboxylic acids. Understanding the extent of this cross-reactivity is crucial for accurate diagnostics and research in these areas.
The Landscape of Enzymatic Assays and Potential for this compound Interference
Enzymatic assays are workhorses in the modern laboratory, prized for their sensitivity and specificity. However, the specificity of an enzyme is not always absolute. Molecules with similar structural motifs to the natural substrate can sometimes bind to the active site, acting as competitive inhibitors or, in some cases, being slowly processed by the enzyme, leading to a false-positive signal.
Given the structural similarity of this compound to key metabolites like glutamate and α-ketoglutarate, several enzymatic assays could theoretically be susceptible to interference. These primarily include assays for:
-
Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.
-
Glutaminase (B10826351) (GLS): This enzyme hydrolyzes glutamine to glutamate and ammonia.
-
Glutamate Oxidase: This enzyme catalyzes the oxidation of L-glutamate.
-
Assays for other dicarboxylic acids: Various dehydrogenase and CoA-transferase enzymes act on dicarboxylic acid substrates.
This guide will delve into the available data on the cross-reactivity of this compound with these and other relevant enzymes, providing a framework for researchers to assess the potential for interference in their specific experimental setups.
Comparative Analysis of Substrate Specificity
While direct, quantitative data on the cross-reactivity of this compound across a wide range of commercial enzymatic assays is limited in publicly available literature, we can infer potential interference by examining the substrate specificity of relevant enzymes.
| Enzyme | Natural Substrate(s) | Known Specificity and Potential for this compound Cross-Reactivity |
| Glutamate Dehydrogenase (GDH) | L-Glutamate, α-Ketoglutarate | Studies have shown that GDH exhibits very little discrimination in the initial binding of various dicarboxylic acid analogues. However, the formation of a stable ternary complex with the necessary coenzyme (NAD+/NADP+) is highly specific to the natural substrate. This suggests that while this compound might bind to the enzyme to some extent, it is unlikely to be efficiently catalyzed and produce a significant signal in a properly designed assay.[1] |
| Glutaminase (GLS) | L-Glutamine | Research indicates that glutaminase possesses a high degree of specificity for L-glutamine. Studies have demonstrated very low to no activity with structurally similar amino acids like L-asparagine, aspartic acid, and glutamic acid. This high specificity makes significant cross-reactivity with this compound, which lacks the crucial amide group of glutamine, highly improbable. |
| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | GCDH is a key enzyme in the lysine and tryptophan degradation pathway. While its primary substrate is glutaryl-CoA, studies on alternate substrates have been conducted. However, these investigations have focused on analogues with modifications at the gamma position of the butyryl-CoA backbone and have not reported testing glutaconyl-CoA or this compound as a direct substrate. The enzyme's specificity for the CoA thioester makes direct interference by free this compound unlikely. |
| Dicarboxyl-CoA:Dicarboxylic Acid CoA Transferase | Succinyl-CoA, Glutarate, Adipate | This class of enzymes demonstrates broader specificity for dicarboxylic acids. One study identified succinyl-CoA, glutaryl-CoA, and adipyl-CoA as substrates. While this compound was not explicitly tested, the acceptance of other dicarboxylic acids suggests a possibility for interaction. However, this enzyme is typically involved in metabolic pathways and is less commonly the basis of standalone commercial diagnostic assays. |
Inference: Based on the available data, enzymes that rely on the specific recognition of the amino group of glutamate (like glutamate oxidase) or the amide group of glutamine (glutaminase) are less likely to exhibit significant cross-reactivity with this compound. Enzymes with broader specificity for dicarboxylic acids, while potentially interacting with this compound, are less frequently used in standard diagnostic kits that would be susceptible to such interference.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a specific enzymatic assay, researchers should perform validation experiments. A standard approach involves:
1. Preparation of this compound Solutions:
- Prepare a stock solution of this compound (commercially available) in the assay buffer.
- Create a series of dilutions to test a range of concentrations, including physiologically and pathologically relevant levels (in the context of disorders like glutaric aciduria).
2. Standard Curve Generation:
- Generate a standard curve for the primary substrate of the assay according to the manufacturer's protocol. This will be used to quantify any potential signal generated by this compound.
3. Cross-Reactivity Measurement:
- Run the enzymatic assay with the different concentrations of this compound in place of the primary substrate.
- Measure the signal (e.g., absorbance, fluorescence) generated at each concentration of this compound.
- Calculate the percentage of cross-reactivity using the following formula:
4. Interference Testing (Spike and Recovery):
- Prepare samples containing a known concentration of the primary substrate.
- Spike these samples with increasing concentrations of this compound.
- Run the assay and determine the recovery of the primary substrate. A significant deviation from 100% recovery would indicate interference.
Below is a logical workflow for assessing potential cross-reactivity:
Signaling Pathways and Metabolic Context
Understanding the metabolic pathways where this compound and potentially interfering molecules are present is crucial for interpreting experimental results. This compound is an intermediate in the degradation of the amino acids lysine and tryptophan. Inborn errors of metabolism, such as Glutaric Aciduria Type I, disrupt this pathway, leading to the accumulation of glutaric and glutaconic acids.
Glutamate, a structurally similar molecule, is a central player in numerous metabolic pathways, including amino acid metabolism and the urea (B33335) cycle, and is a major excitatory neurotransmitter.
The following diagram illustrates the metabolic relationship between these molecules:
Conclusion and Recommendations
While direct evidence of significant cross-reactivity of this compound in commonly used enzymatic assays is scarce, a theoretical potential for interference exists, particularly in assays for other dicarboxylic acids. The high specificity of enzymes like glutaminase and the coenzyme requirement for glutamate dehydrogenase activity suggest a low risk of interference in those particular assays.
For researchers working with samples that may contain high concentrations of this compound, it is imperative to:
-
Scrutinize Assay Specificity: Carefully review the manufacturer's documentation for any information on cross-reactivity with related molecules.
-
Perform Validation Studies: Conduct in-house validation experiments, such as those outlined in this guide, to quantify the potential for cross-reactivity in the specific assay being used.
-
Consider Alternative Methods: If significant interference is detected, consider using alternative analytical methods with higher specificity, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the target analyte.
References
Comparative Neurotoxicity of Glutaconic Acid and Its Metabolites: A Guide for Researchers
A comprehensive analysis of the neurotoxic effects of glutaconic acid, 3-hydroxyglutaric acid, and glutaric acid, metabolites that accumulate in the genetic disorder Glutaric Aciduria Type I (GA1), reveals distinct and overlapping mechanisms of neuronal damage. This guide synthesizes experimental findings on their comparative neurotoxicity, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
The primary neurotoxic mechanisms attributed to these metabolites are excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, and the induction of oxidative stress, leading to cellular damage and death. While all three compounds are considered neurotoxic, their potency and specific effects can vary depending on the experimental model and the endpoints measured.
Data Presentation: Quantitative Comparison of Neurotoxic Effects
The following tables summarize the key quantitative findings from in vitro studies investigating the neurotoxicity of this compound, 3-hydroxyglutaric acid, and glutaric acid. It is important to note that direct comparative studies evaluating all three metabolites under identical experimental conditions are limited.
Table 1: Effects on Neuronal Cell Viability
| Compound | Cell Type | Concentration | Exposure Time | Effect on Cell Viability | Citation |
| Glutaric Acid | Chick Embryo Telencephalon Neurons | 0.1 - 5 mmol/L | 24 h | Concentration-dependent decrease | [1][2] |
| 3-Hydroxyglutaric Acid | Chick Embryo Telencephalon Neurons | 0.1 - 5 mmol/L | 24 h | Concentration-dependent decrease | [1][2] |
| This compound, Glutaric Acid, 3-Hydroxyglutaric Acid | Mouse Neocortical Neurons | Not specified | Not specified | Described as "weakly neurotoxic" | [3][4] |
| 3-Hydroxyglutaric Acid | Primary Neuronal Rat Cells | 4 - 8 mM | 24 h | No significant increase in cell death | [5] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Experimental Model | Parameter | Concentration | Effect | Citation |
| trans-Glutaconic Acid | Rat Cerebral Cortex Homogenates | Lipid Peroxidation (TBA-RS levels) | 1.0 mM | Significant increase | |
| Protein Carbonyl Content | 1.0 mM | Significant increase | |||
| Reduced Glutathione (B108866) (GSH) Levels | 1.0 mM | Significant decrease | |||
| Total Radical-Trapping Antioxidant Potential (TRAP) | 1.0 mM | Significant decrease |
Table 3: Effects on Other Neurochemical Parameters
| Compound | Experimental Model | Parameter | Concentration | Effect | Citation |
| trans-Glutaconic Acid | Rat Cerebral Cortex Synaptic Membranes | Na+, K+-ATPase Activity | 0.5 - 1.0 mM | Significant inhibition | |
| 3-Hydroxyglutaric Acid & Glutaric Acid | Neuronal Cultures | NMDA Receptor Activation | Not specified | Act as agonists, leading to excitotoxicity | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Neuronal Cell Viability (Lactate Dehydrogenase - LDH Assay)
This protocol is adapted from standard colorimetric LDH cytotoxicity assays.[6][7][8][9]
Objective: To quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Primary neuronal cell culture or neuronal cell line
-
Test compounds (this compound, 3-Hydroxyglutaric Acid, Glutaric Acid)
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of each concentration to the respective wells. Include vehicle-only controls. The final volume in each well should be at least 150 µL.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Maximum LDH Release Control: Lyse a set of untreated cells with a lysis buffer (provided in some kits or 1% Triton X-100) to determine the maximum LDH release.
-
Calculation: Express cytotoxicity as a percentage of the maximum LDH release after subtracting the background absorbance from the culture medium control.
-
Measurement of Oxidative Stress Markers in Rat Brain Homogenates
This protocol outlines the measurement of lipid peroxidation (via MDA levels) and reduced glutathione (GSH).[10][11][12]
Objective: To quantify markers of oxidative damage and antioxidant capacity in brain tissue.
Materials:
-
Rat brain tissue (e.g., cerebral cortex)
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenizer
-
Reagents for MDA assay: Thiobarbituric acid (TBA), Trichloroacetic acid (TCA)
-
Reagents for GSH assay: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Glutathione reductase, NADPH
-
Spectrophotometer
Procedure:
A. Tissue Homogenization:
-
Excise the brain tissue and place it in ice-cold PBS.
-
Homogenize the tissue in a suitable buffer (e.g., 10 volumes of cold water or PBS) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant will be used for the assays.
B. Malondialdehyde (MDA) Assay (TBARS Method):
-
To 100 µL of the brain homogenate supernatant, add 500 µL of 15% TCA and 700 µL of 0.8% TBA.
-
Vortex the mixture and incubate at 95°C for 30 minutes.
-
Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express results as nmol/mg protein.
C. Reduced Glutathione (GSH) Assay:
-
To 100 µL of the brain homogenate supernatant, add 800 µL of 0.3 M Na₂HPO₄ solution and 100 µL of DTNB solution (0.4 mg/mL in 1% sodium citrate).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate GSH concentration using a standard curve prepared with known concentrations of GSH. Express results as µmol/mg protein.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the neurotoxicity of this compound and its metabolites.
References
- 1. Maturation-dependent neurotoxicity of 3-hydroxyglutaric and glutaric acids in vitro: a new pathophysiologic approach to glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxyglutaric acid fails to affect the viability of primary neuronal rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Glutaconic Acid in Urine: GC-MS vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like glutaconic acid in urine is paramount for diagnosing and monitoring certain metabolic disorders, such as glutaric aciduria type I. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Method Comparison at a Glance
Both GC-MS and LC-MS/MS offer the sensitivity and specificity required for the reliable quantification of this compound in complex biological matrices like urine. However, they differ in sample preparation, derivatization requirements, and analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its high sensitivity, specificity, and versatility. It can often analyze compounds directly in their native form, though derivatization can sometimes be employed to enhance ionization efficiency and chromatographic retention.
Quantitative Performance Data
The following tables summarize key validation parameters for the quantification of this compound and its isomers using GC-MS and LC-MS/MS. While specific data for this compound is limited, the data for its isomer, glutaric acid, provides a strong surrogate for performance expectations.
Table 1: GC-MS Method Validation Parameters for Glutaric Acid Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 5 - 100 µg/mL[1] |
| Mean % Recovery | 92.21%[1] |
| Precision (CV%) | Intra-day: <15%, Inter-day: <15% (general requirement) |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low µg/mL range |
Table 2: LC-MS/MS Method Validation Parameters for Glutaric Acid Quantification
| Validation Parameter | Reported Performance |
| Linearity Range | 100 - 5000 ng/mL[2] |
| Precision (CV%) | Intra-day: <8.3%, Inter-day: <8.8% for a panel of acylcarnitines[3] |
| Accuracy | 80 - 120% (general requirement)[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of organic acids in urine.
GC-MS Protocol for Urinary Organic Acid Analysis
This protocol involves extraction, derivatization, and subsequent analysis by GC-MS.
-
Sample Preparation and Extraction:
-
A volume of urine equivalent to 1 µmole of creatinine (B1669602) is used.[5]
-
Internal standards are added to the sample.[5]
-
For ketoacids, treatment with hydroxylamine (B1172632) is performed to form oxime derivatives.[5]
-
The sample is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.[5]
-
The organic extract is then evaporated to dryness under a stream of nitrogen.[5]
-
-
Derivatization:
-
The dried residue is derivatized to form trimethylsilyl (B98337) (TMS) esters.[6] This is achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, followed by incubation.[5][7]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a capillary column with a specific temperature program.
-
The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.[8]
-
LC-MS/MS Protocol for Urinary Organic Acid Analysis
This protocol often involves a simpler sample preparation workflow.
-
Sample Preparation:
-
Urine samples are typically diluted with a solution containing internal standards. For instance, 25 μl of urine can be mixed with 350 μL of 0.1% formic acid in water and 25 μL of an internal standard mixture.[9]
-
The sample is then centrifuged to remove particulates.
-
-
Derivatization (Optional but can improve performance):
-
For certain applications, derivatization can enhance the signal intensity and chromatographic separation of isomers.[2] For example, derivatization with n-butanol can be performed.[2] Another approach for related compounds involved derivatization with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[10]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column, such as a reverse-phase C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound in urine.
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound in urine depends on several factors, including the desired level of sensitivity, sample throughput requirements, and available instrumentation.
-
GC-MS is a reliable and well-validated technique, particularly suitable for targeted analysis. The requirement for derivatization adds a step to the sample preparation but is a well-understood process for organic acids.
-
LC-MS/MS offers higher sensitivity and specificity, often with simpler sample preparation. This makes it highly suitable for high-throughput screening and the analysis of a broad panel of metabolites. The potential to avoid derivatization can streamline the workflow.
For routine clinical diagnostics and targeted quantitative analysis, a well-validated GC-MS method is a robust choice. For research applications requiring higher sensitivity, analysis of multiple analytes, or higher sample throughput, LC-MS/MS is often the preferred platform. Ultimately, the validation data for the specific laboratory's method will be the deciding factor in ensuring accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. erndim.org [erndim.org]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutaconic Acid Synthesis: Paving the Way for Industrial Viability
For Immediate Publication
[City, State] – [Date] – A comprehensive cost-benefit analysis of prevailing synthesis routes for glutaconic acid reveals a complex landscape for researchers, scientists, and drug development professionals. This guide provides an objective comparison of chemical and biosynthetic methodologies, supported by available experimental data, to inform strategic decisions in the production of this versatile platform chemical.
This compound, a C5 unsaturated dicarboxylic acid, holds significant potential as a precursor for polymers and pharmaceuticals. However, its efficient and economical synthesis remains a critical challenge. This report delineates the current state of both established chemical pathways and emerging biosynthetic alternatives, offering a comparative framework for their industrial feasibility.
Executive Summary of Synthesis Routes
Three primary routes for the synthesis of this compound have been evaluated: two chemical pathways originating from levulinic acid and triacetic acid lactone, and various biosynthetic routes utilizing engineered microorganisms. Each approach presents a unique cost-benefit profile, with significant variations in precursor costs, reaction complexity, and product yields.
Data-Driven Comparison of Synthesis Routes
A thorough analysis of the quantitative aspects of each synthesis route is crucial for a comprehensive understanding of their industrial potential. The following table summarizes the key data points for the chemical and biosynthetic production of this compound.
| Parameter | Chemical Synthesis: From Levulinic Acid | Chemical Synthesis: From Triacetic Acid Lactone | Biosynthesis: From Catechol (Recombinant E. coli) | Biosynthesis: From 2-Oxoglutarate (Recombinant E. coli) |
| Starting Material(s) | Levulinic acid, Bromine, Potassium carbonate | Triacetic acid lactone | Catechol, Glucose (for cell growth) | 2-Oxoglutarate (from Glutamate), Glucose (for cell growth) |
| Key Reaction Steps | 1. Bromination of levulinic acid. 2. Favorskii rearrangement of the resulting dibromoketone. | 1. Photolysis to 3-methylthis compound anhydride. 2. Methanolysis and subsequent conversion. | Fermentation of engineered E. coli expressing catechol 2,3-dioxygenase and subsequent pathway enzymes. | Anaerobic fermentation of engineered E. coli expressing a multi-gene pathway. |
| Reported Yield/Titer | Not explicitly found in recent literature. | Not explicitly found in recent literature. | Up to 35.3 mg/L[1] | 2.7 mM (approximately 351 mg/L)[2][3] |
| Estimated Precursor Cost ($/kg) | Levulinic Acid: $1 - $30, Bromine: $2.50 - $4.40, Potassium Carbonate: $1.28 - $1.35 | Triacetic Acid Lactone: Minimum Selling Price of $2.60 - $4.87 | Catechol: $2 -
| Glutamic Acid: ~
|
| Key Advantages | Utilizes a potentially bio-based precursor (levulinic acid). | Utilizes a bio-based precursor with a potentially cost-effective production process. | Potentially sustainable route from a simple aromatic compound. | Utilizes a readily available amino acid as a precursor. |
| Key Disadvantages | Use of hazardous reagents (bromine). Lack of recent, detailed protocols and yield data. | Multi-step process with limited available data on overall yield and conditions. | Very low product titer, leading to high downstream processing costs. Catechol toxicity to microorganisms. | Low product titer. Requires complex genetic engineering and anaerobic conditions. |
Note: Precursor costs are estimates based on available market data and may vary significantly based on purity, volume, and supplier.
In-Depth Analysis of Synthesis Pathways
Chemical Synthesis Routes: Potential and Pitfalls
1. From Levulinic Acid: This classical approach involves the bromination of levulinic acid to form a dibromoketone, which then undergoes a Favorskii rearrangement in the presence of a base like potassium carbonate to yield cis-glutaconic acid.[4] While levulinic acid is a promising bio-based platform chemical with a variable cost of
1−
10/kg for commercial grades and higher for purer forms, the lack of recent, detailed experimental procedures with reported yields makes a precise cost analysis challenging.[5][6][7] The use of bromine, with a global price of approximately $2.67/kg, introduces safety and environmental concerns.[1][5][8][9][10] The industrial price for potassium carbonate is around $1.28 - $1.35/kg.[7][11][12][13][14]
2. From Triacetic Acid Lactone (TAL): This route involves the photolysis of TAL to generate 3-methylthis compound anhydride, followed by methanolysis. While this pathway is mentioned in the literature, specific details regarding the conversion to this compound itself are scarce. A significant advantage of this route is the potential for sustainable and cost-effective production of TAL from sources like sugarcane. A recent techno-economic analysis has estimated a minimum selling price for TAL as low as $2.60 - $4.87/kg.[8][15] However, without a clear, high-yielding conversion process to this compound, the overall economic viability remains uncertain.
Biosynthetic Routes: The Promise of Green Chemistry
1. From Catechol using Recombinant E. coli: Researchers have successfully engineered Escherichia coli to produce this compound from catechol.[1] This pathway connects catechol biosynthesis with its extradiol cleavage. While this represents a significant step towards a bio-based route, the reported titers are low (up to 35.3 mg/L), which would lead to substantial downstream processing and purification costs.[1] Downstream processing can account for 20-60% of the total production cost in fermentation processes.[16][17][18][19] The cost of catechol itself is in the range of
2−
6/kg.[6][15][20][21]
2. From 2-Oxoglutarate/Glutamic Acid using Recombinant E. coli: Another approach involves the creation of a novel anaerobic pathway in E. coli that converts 2-oxoglutarate, a metabolite derived from glutamic acid, into glutaconyl-CoA and subsequently glutaconate.[2][3] This method has achieved a titer of 2.7 mM.[2][3] While glutamic acid is a readily available and relatively inexpensive starting material produced efficiently through fermentation, the low final product concentration and the complexities of anaerobic fermentation present significant hurdles for industrial-scale production.[4][22][23][24]
Experimental Methodologies
Detailed experimental protocols are essential for the replication and optimization of these synthesis routes.
Synthesis of cis-Glutaconic Acid from Levulinic Acid (General Procedure): This two-step synthesis is based on established chemical transformations.
-
Bromination of Levulinic Acid: Levulinic acid is reacted with bromine in a suitable solvent. The reaction typically requires careful control of temperature and stoichiometry to favor the formation of the dibrominated ketone.
-
Favorskii Rearrangement: The purified dibromoketone is then treated with a base, such as potassium carbonate, in an aqueous or alcoholic solution. This induces a rearrangement to form the potassium salt of cis-glutaconic acid, which is then acidified to yield the final product.[25]
Biosynthesis of this compound from Catechol in E. coli (General Protocol): This process involves the cultivation of a genetically engineered strain of E. coli.
-
Strain Preparation: An E. coli strain is engineered to express the necessary enzymes, including catechol 2,3-dioxygenase (C23O) and 2-hydroxymuconic semialdehyde dehydrogenase (DmpC).
-
Fermentation: The engineered strain is cultured in a suitable fermentation medium containing glucose as a carbon source for cell growth.
-
Induction and Bioconversion: Upon reaching a desired cell density, the expression of the pathway enzymes is induced. Catechol is then fed to the culture, and the cells convert it to this compound.
-
Downstream Processing: The this compound is recovered from the fermentation broth through a series of purification steps, which may include centrifugation, filtration, and chromatography.[1]
Visualizing the Synthesis Pathways
To better illustrate the relationships between the different synthesis routes and their key intermediates, the following diagrams are provided.
Figure 1: Overview of Chemical and Biosynthetic Routes to this compound.
Figure 2: General Experimental Workflows for this compound Synthesis.
Conclusion and Future Outlook
The synthesis of this compound is at a crossroads. While chemical routes offer the potential for higher concentrations, they are currently hampered by a lack of detailed, modern protocols and the use of hazardous materials. Biosynthetic routes, on the other hand, represent a more sustainable approach but are constrained by low titers, which makes economic viability a significant challenge due to high downstream processing costs.
For the chemical synthesis from levulinic acid to become a viable option, further research is needed to optimize the reaction conditions and, crucially, to develop a process with a high yield and minimal environmental impact. The route from triacetic acid lactone is promising due to the increasingly favorable economics of TAL production, but a clear and efficient conversion to this compound must be demonstrated.
For the biosynthetic routes to be competitive, significant improvements in metabolic engineering are required to increase product titers. A multi-pronged approach focusing on enhancing enzyme activity, reducing product toxicity to the host organism, and optimizing fermentation conditions will be essential. Furthermore, the development of more cost-effective downstream processing technologies is critical for the economic feasibility of any low-titer fermentation process.
Ultimately, a hybrid approach, potentially combining biocatalytic steps with chemical conversions, may offer the most promising path to the sustainable and cost-effective industrial production of this compound. Continued research and development in all these areas are vital to unlock the full potential of this valuable platform chemical.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. Techno-economic analysis of the industrial production of a low-cost enzyme using E. coli: the case of recombinant β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii Rearrangement [drugfuture.com]
- 4. openpr.com [openpr.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Industrial Grade Potassium Carbonate, 99.5%min K2CO3 for Agriculture Use [yixinchemical.com]
- 8. youtube.com [youtube.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Potassium Carbonate (K2CO3) Supplier | Buy Bulk - CORECHEM Inc. [corecheminc.com]
- 13. laballey.com [laballey.com]
- 14. ingredi.com [ingredi.com]
- 15. echemi.com [echemi.com]
- 16. CATECHOL [sdfine.com]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. The Proportion of Downstream Costs in Fermentative Production Processes | Semantic Scholar [semanticscholar.org]
- 20. Catechol price,buy Catechol - chemicalbook [m.chemicalbook.com]
- 21. tradeindia.com [tradeindia.com]
- 22. industryreportmenafn.wordpress.com [industryreportmenafn.wordpress.com]
- 23. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 24. imarcgroup.com [imarcgroup.com]
- 25. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized Glutaconic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthesized glutaconic acid, a dicarboxylic acid with implications in metabolic research and as a potential building block in polymer synthesis. We present experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two powerful and widely used analytical methods.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a summary of common methods for the analysis of organic acids like this compound.
| Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | 95.0 - 99.9 | 0.03 - 3.31 µg/mL[1] | 0.10 - 11.03 µg/mL[1] | High resolution, high sensitivity, well-established methods for organic acids.[1][2] | Requires specific reference standards for quantification, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | 98.0 - 100.0 | ~0.48 mg/0.7 mL[3] | ~1.47 mg/0.7 mL[3] | Primary analytical method, does not require a reference standard of the analyte for purity determination, provides structural information.[4] | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer for optimal results.[3] |
| Melting Point Analysis | A pure substance has a sharp, well-defined melting point. | Qualitative | N/A | N/A | Simple, rapid, and inexpensive initial assessment of purity.[5] | Insensitive to small amounts of impurities, not quantitative. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | >99.0 | 3 - 272 ng/mL[6] | Varies | High sensitivity and specificity, provides structural information of impurities.[6] | Requires derivatization for non-volatile compounds like dicarboxylic acids, potential for thermal degradation. |
Experimental Protocols
Below are detailed protocols for the purity assessment of this compound using HPLC and qNMR.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of similar organic acids and is designed for the quantification of this compound and the detection of potential impurities.[1][2][7]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound sample
-
Reference standard of this compound (of known purity)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (B52724) (ACN)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase: Prepare a 20 mM phosphate (B84403) buffer by dissolving the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water and adjusting the pH to 2.8 with phosphoric acid. The mobile phase will be an isocratic mixture of this buffer and acetonitrile (e.g., 95:5 v/v). Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 25 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 95:5 (v/v) 20 mM phosphate buffer (pH 2.8) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
5. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the synthesized this compound using the following formula: Purity (%) = (Concentration from HPLC / Initial weighed concentration) x 100
-
Analyze the chromatogram for any impurity peaks. The relative amount of each impurity can be estimated by the area percentage method, assuming a similar response factor to this compound.
Protocol 2: Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of ¹H qNMR with an internal standard for the absolute quantification of this compound purity.[8][9][10]
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
Analytical balance (accurate to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (both analyte and internal standard). A value of 30 seconds is generally sufficient.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time (aq): At least 3 seconds.
4. Data Processing and Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the vinyl protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Potential Impurities to Consider:
-
Glutaric acid: The saturated analogue, which may be present as a starting material or by-product.[11]
-
cis-Glutaconic acid: The geometric isomer of the more stable trans-glutaconic acid.[11]
-
Residual solvents: From the synthesis and purification steps.
Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Comparison of HPLC and qNMR analytical pathways for this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
inter-laboratory validation of glutaconic acid measurement
An Objective Guide to Inter-Laboratory Performance in Glutaconic Acid Measurement
For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of biomarkers is paramount. This compound, an intermediate in the metabolism of lysine (B10760008) and tryptophan, is a relevant metabolite in the study of certain inborn errors of metabolism, particularly Glutaric Aciduria Type I (GA-I). Although less frequently elevated than glutaric and 3-hydroxyglutaric acids in GA-I, its accurate quantification is crucial for a complete metabolic profile. This guide provides a comparative overview of the methodologies used for this compound measurement and discusses the state of inter-laboratory validation, providing supporting data where available.
Data Presentation: Comparison of Analytical Methods
The primary methods for the quantification of this compound and related dicarboxylic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory proficiency testing data for this compound is not readily published, data from studies on the principal analyte in GA-I, glutaric acid, and other organic acids provide valuable insights into the expected performance and variability of these platforms.
Below is a summary of performance characteristics from comparative studies of different mass spectrometry systems for glutaric acid analysis, which can be considered a proxy for this compound performance.
Table 1: Performance Comparison of GC-MS Systems for Glutaric Acid Quantification [1][2]
| Parameter | Quadrupole Mass Filter (QMF) GC-MS | Quadrupole Ion Trap (QIT) GC/MS |
| Linearity Range | 0.19 - 3.8 µM | 0.19 - 3.8 µM |
| Correlation Coefficient (r²) | 0.9998 | 0.9993 |
| Run-to-Run Precision (%CV) | 1.2% - 3.7% | 6.2% - 8.6% |
| Average Recovery (Urine) | 96% | 103% |
| Average Recovery (Serum) | 96% | 103% |
Note: This data for glutaric acid suggests that while both systems provide good linearity and recovery, the Quadrupole Mass Filter demonstrates superior precision.
Inter-laboratory performance for urinary organic acids can be highly variable. Data from the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) scheme for quantitative urinary organic acids highlights this challenge.
Table 2: Example of Inter-Laboratory Variation for Related Hydroxy-Dicarboxylic Acids [3]
| Analyte | Average Intra-laboratory CV | Inter-laboratory CV |
| 3-Hydroxyglutaric Acid | 30% | 181% |
| 3-Hydroxyisovaleric Acid | 22% | 51% |
Note: The significant inter-laboratory coefficient of variation (CV), especially for 3-hydroxyglutaric acid, underscores the challenges in achieving comparable results between different laboratories. This variability can stem from differences in calibration, sample preparation, and analytical protocols.[4]
Experimental Protocols: Methodologies for Organic Acid Analysis
Detailed and standardized protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for GC-MS and LC-MS/MS analysis of organic acids in urine.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This protocol is a common approach for the analysis of non-volatile organic acids like this compound, which require derivatization to become volatile.[3][5][6][7]
1. Sample Preparation and Extraction:
-
Sample Normalization: Urine samples are typically normalized to their creatinine (B1669602) concentration. A volume of urine equivalent to a set amount of creatinine (e.g., 1 µmole) is used for analysis.[3][5]
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., D4-Glutaric Acid) is added to the urine sample to account for analyte loss during sample processing.[3][5]
-
Acidification: The sample is acidified to a pH < 2 with hydrochloric acid (HCl).[5][7]
-
Extraction: The organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, often after saturation with sodium chloride.[3][7] This step is typically repeated to ensure efficient extraction.
-
Drying: The pooled organic extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen. This step must be carefully controlled in terms of temperature and duration to prevent the loss of more volatile organic acids.[4]
2. Derivatization:
-
To make the organic acids volatile for GC analysis, they are converted to stable derivatives.
-
A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried extract.[5][6]
-
The reaction is typically carried out in the presence of a catalyst like pyridine (B92270) and heated (e.g., at 60-70°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) esters.[5]
3. GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Chromatographic Separation: The analytes are separated on a capillary column (e.g., a DB-5ms column) using a temperature gradient. A typical program might start at 80°C and ramp up to 300°C.[5]
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization, EI) and detected by the mass spectrometer. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[1][3]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acids
LC-MS/MS methods are increasingly used as they often require less sample preparation and do not necessitate derivatization.[8][9]
1. Sample Preparation:
-
Dilution: Urine samples are typically diluted with a solvent, often the initial mobile phase, containing stable isotope-labeled internal standards.
-
Centrifugation/Filtration: The diluted sample is centrifuged or filtered to remove particulates before injection.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The organic acids are separated using a liquid chromatography system, often with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a modifier like formic acid, is common.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds.
-
Detection: Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation, which provides high specificity and sensitivity.
-
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, also known as a proficiency testing (PT) scheme, which is a cornerstone of external quality assessment.
Caption: Workflow of a typical proficiency testing scheme for inter-laboratory validation.
Lysine Degradation Pathway
This diagram shows a simplified metabolic pathway leading to the formation of this compound, highlighting its biochemical context.
Caption: Simplified lysine degradation pathway and the effect of GCDH deficiency.
References
- 1. familiasga.com [familiasga.com]
- 2. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metbio.net [metbio.net]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. erndim.org [erndim.org]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Glutaconic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Glutaconic acid, a dicarboxylic acid used in various research applications, requires careful consideration for its proper disposal. This guide provides essential, step-by-step procedures to ensure its safe handling and disposal, aligning with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety precautions:
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
| Respiratory Protection | Dust respirator | Necessary when handling the solid form to avoid inhalation.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Use in a well-ventilated area to prevent the concentration of dust or fumes.[1]
-
When handling, do not eat, drink, or smoke.[1]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound."
-
Segregate this compound waste from other chemical waste streams, particularly bases and strong oxidizing agents, to prevent potentially hazardous reactions.
-
-
Container Selection and Management:
-
Use a container compatible with the chemical, such as a high-density polyethylene (B3416737) (HDPE) container.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Collection:
-
For solid this compound, carefully transfer the material into the designated hazardous waste container, minimizing dust generation.[1]
-
For solutions of this compound, carefully pour the liquid into the designated waste container.
-
Any materials contaminated with this compound, such as weighing paper or pipette tips, should also be placed in the hazardous waste container.
-
-
Storage of Hazardous Waste:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Consult your local, state, and federal regulations to ensure complete and accurate classification and disposal procedures.[1][2] In some cases, disposal may involve incineration in a chemical incinerator or burial in an authorized landfill.[1][2]
-
Spill Management Protocol
In the event of a spill, the following procedures should be implemented:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in the table above.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Clean-up:
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep or shovel the material into a suitable, labeled container for disposal.[1]
-
For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a labeled container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with water.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Experimental Protocol: Neutralization of Acidic Waste (General Guidance)
Objective: To neutralize acidic this compound waste to a pH suitable for disposal according to institutional guidelines.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH paper or a calibrated pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
Procedure:
-
Place the beaker or flask containing the this compound waste on a stir plate in a fume hood.
-
Begin stirring the solution.
-
Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) in small increments. Be cautious as the reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate).
-
After each addition, allow the reaction to subside and then check the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as specified by your institution (typically between 6 and 8).
-
Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for disposal, as the resulting salt solution may still be subject to hazardous waste regulations.
By adhering to these safety protocols and disposal procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always prioritize consulting your institution's specific guidelines and local regulations.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Glutaconic Acid
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Glutaconic acid and its derivatives are valuable intermediates in pharmaceutical research and development. However, ensuring the safety of laboratory personnel during handling is paramount. This guide provides essential, step-by-step procedures for the correct use of Personal Protective Equipment (PPE) when working with this compound, minimizing the risk of exposure and ensuring a safe research environment.
The Safety Data Sheet (SDS) for trans-Glutaconic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Therefore, adherence to proper safety protocols is crucial. Always consult the specific SDS for the form of this compound you are using, as hazards may vary.
Recommended Personal Protective Equipment
A comprehensive approach to PPE is necessary to provide adequate protection. This includes protection for the eyes, face, hands, and body. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Type of Equipment | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1, EN 166 | Protects against splashes and dust, providing a seal around the eyes.[2][3][4][5] |
| Face Shield (in addition to goggles) | Polycarbonate | Provides full-face protection from splashes, especially when handling larger quantities.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl Rubber | Protects skin from direct contact with the acid.[7][8] |
| Body Protection | Laboratory Coat | Cotton or a blend of polyester (B1180765) and cotton | Protects skin and personal clothing from minor spills and contamination.[8] |
| Chemical-Resistant Apron | PVC or Neoprene | Recommended when there is a higher risk of splashes.[7] | |
| Respiratory Protection | Respirator (if ventilation is inadequate or when handling fine powders) | N95 (for dust) or respirator with acid gas cartridges | Protects the respiratory system from irritation due to dust or vapors.[6][7] |
Operational Plan for PPE Usage
1. Pre-Handling Check:
-
Ensure all PPE is in good condition, free from defects, and fits correctly.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[2][6]
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation.[2][6][9]
2. Donning PPE (Putting On):
- Lab Coat/Apron: Put on your lab coat and fasten all buttons. If a chemical-resistant apron is needed, wear it over the lab coat.
- Respirator (if required): If the SDS or your risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.
- Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
- Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
3. During Handling:
-
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.[2][6][9]
-
If your gloves become contaminated, remove them immediately, wash your hands, and put on a new pair.
4. Doffing PPE (Taking Off):
- Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out without touching the outside with your bare hands.
- Face Shield/Goggles: Remove the face shield (if used), followed by the goggles.
- Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
- Respirator (if used): Remove the respirator last.
- Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[10]
Disposal Plan
-
Contaminated PPE: Dispose of all single-use PPE, such as gloves, in a designated hazardous waste container.
-
Reusable PPE: Clean and decontaminate reusable PPE according to your institution's guidelines before storage.
-
Chemical Waste: Dispose of this compound waste in a properly labeled, sealed container, following all local and institutional regulations. Do not pour down the drain.[8]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemsafe.ie [chemsafe.ie]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. actenviro.com [actenviro.com]
- 7. leelinework.com [leelinework.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. valudor.com [valudor.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
